molecular formula C21H12N4 B3069753 4,4',4''-Nitrilotribenzonitrile CAS No. 51545-36-9

4,4',4''-Nitrilotribenzonitrile

Cat. No.: B3069753
CAS No.: 51545-36-9
M. Wt: 320.3 g/mol
InChI Key: UIPCEBQPPGLTFZ-UHFFFAOYSA-N
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Description

4,4',4''-Nitrilotribenzonitrile is a useful research compound. Its molecular formula is C21H12N4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-cyano-N-(4-cyanophenyl)anilino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPCEBQPPGLTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzonitrile, a tripodal organic compound featuring a central nitrogen atom bonded to three para-substituted benzonitrile moieties, is a molecule of significant interest in materials science and supramolecular chemistry. Its rigid, propeller-like structure and the presence of three nitrile groups make it an excellent building block for the synthesis of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other functional polymers. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthesis Pathways

The synthesis of this compound predominantly starts from a triphenylamine core, with the subsequent introduction of the nitrile functionalities. The most common precursor is a tris(4-halophenyl)amine, which can then undergo a cyanation reaction. Two primary methods have been successfully employed for this transformation: the Rosenmund-von Braun reaction and palladium-catalyzed cyanation. An alternative, more recent approach involves a self-assembly synthesis from a fluorinated precursor.

Pathway 1: Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide, typically at elevated temperatures in a polar, high-boiling solvent. For the synthesis of this compound, this method has been effectively applied to tris(4-iodophenyl)amine.

Reaction Scheme:

G tris_iodo Tris(4-iodophenyl)amine product This compound tris_iodo->product Heat, Solvent cu_cn + 3 CuCN cu_cn->product byproduct + 3 CuI product->byproduct

A general representation of the Rosenmund-von Braun reaction.

Experimental Protocol:

A detailed experimental protocol for this transformation is described in Chinese patent CN107827836A, which outlines the synthesis of tris-(4-tetrazolyl-phenyl)amine, with this compound as a key intermediate.

  • Reactants:

    • Tris-(4-iodophenyl)amine

    • Copper(I) cyanide (CuCN)

  • Procedure:

    • Tris-(4-iodophenyl)amine is reacted with copper(I) cyanide (CuCN) to generate tris-(4-cyanophenyl)amine (this compound)[1].

Quantitative Data Summary

ParameterValueReference
Starting MaterialTris-(4-iodophenyl)amine[1]
ReagentCopper(I) Cyanide (CuCN)[1]

Note: The patent abstract does not provide specific details on solvent, temperature, reaction time, and yield. Access to the full patent document is recommended for a complete understanding of the experimental conditions.

Pathway 2: Palladium-Catalyzed Cyanation

Modern synthetic organic chemistry often favors palladium-catalyzed cross-coupling reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods. The cyanation of tris(4-bromophenyl)amine using a palladium catalyst is a viable and attractive route to this compound.

Reaction Scheme:

G tris_bromo Tris(4-bromophenyl)amine product This compound tris_bromo->product Pd Catalyst, Ligand, Base, Solvent, Heat cyanide_source + Cyanide Source (e.g., K4[Fe(CN)6]) cyanide_source->product byproduct + Byproducts product->byproduct

A general scheme for palladium-catalyzed cyanation.

Conceptual Experimental Protocol:

  • Reactants:

    • Tris(4-bromophenyl)amine

    • A cyanide source, such as potassium ferrocyanide (K₄[Fe(CN)₆]) (a less toxic alternative to KCN or NaCN)

    • A palladium precursor, such as palladium(II) acetate (Pd(OAc)₂)

    • A phosphine ligand, to stabilize the palladium catalyst and facilitate the reaction

    • A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

    • A suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • General Procedure:

    • In an inert atmosphere (e.g., under nitrogen or argon), combine tris(4-bromophenyl)amine, the cyanide source, the palladium precursor, the phosphine ligand, and the base in the chosen solvent.

    • Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and stir for the required reaction time.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

    • Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method, such as column chromatography or recrystallization.

Key Considerations for Palladium-Catalyzed Cyanation

ParameterOptions and Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃
Ligand Various phosphine ligands (e.g., XPhos, SPhos, dppf) can be screened for optimal results.
Cyanide Source K₄[Fe(CN)₆] is a common choice for its lower toxicity. Zn(CN)₂ can also be used.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃
Solvent High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically used.
Temperature Usually in the range of 100-150 °C.
Pathway 3: Self-Assembly Synthesis from 4-Fluorocyanobenzene

A novel and straightforward synthesis of tris(4-cyanophenyl)amine (this compound) has been reported involving a self-assembly process starting from 4-fluorocyanobenzene. This method is notable for its simplicity, as it does not require an amine reagent.

Reaction Scheme:

G fluoro 3 x 4-Fluorocyanobenzene product This compound fluoro->product DMSO, Heat k2co3 + K2CO3 k2co3->product byproduct + 3 KF product->byproduct

Self-assembly synthesis from 4-fluorocyanobenzene.

Experimental Protocol:

  • Reactants:

    • 4-Fluorocyanobenzene

    • Potassium carbonate (K₂CO₃)

    • Dimethylsulfoxide (DMSO)

  • Procedure:

    • 4-Fluorocyanobenzene is treated with potassium carbonate in dimethylsulfoxide[2]. The reaction is believed to proceed via a novel self-assembly process[2].

Quantitative Data Summary

ParameterValueReference
Starting Material4-Fluorocyanobenzene[2]
ReagentPotassium Carbonate (K₂CO₃)[2]
SolventDimethylsulfoxide (DMSO)[2]

Note: For detailed reaction conditions such as temperature, reaction time, and yield, it is advisable to consult the full scientific publication.

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, requires purification to remove any unreacted starting materials, byproducts, or catalyst residues. Common purification techniques for this solid compound include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.

  • Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption on a stationary phase.

After purification, the identity and purity of the synthesized this compound should be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of the characteristic nitrile (C≡N) stretching vibration.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Conclusion

This technical guide has outlined the primary synthetic pathways for obtaining this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The classical Rosenmund-von Braun reaction offers a direct route, while modern palladium-catalyzed cyanation provides a more versatile and potentially milder alternative. The recently reported self-assembly synthesis from 4-fluorocyanobenzene presents an intriguing and simplified approach. For reproducible and high-yielding syntheses, careful optimization of reaction conditions and thorough purification and characterization of the final product are paramount. It is strongly recommended that researchers consult the primary literature for detailed experimental procedures and safety information before undertaking any of the synthetic routes described herein.

References

An In-depth Technical Guide to 4,4',4''-Nitrilotribenzonitrile: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4',4''-Nitrilotribenzonitrile, a tripodal organic compound, is a versatile building block in supramolecular chemistry and materials science. Its unique C₃ symmetric structure, characterized by a central nitrogen atom bonded to three cyanophenyl arms, imparts valuable electronic and structural properties. This guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of this compound, along with its molecular structure. Detailed experimental protocols for its synthesis and its application as a linker in the formation of advanced porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are presented. Furthermore, this document explores the potential biological activities of related triphenylamine derivatives, offering insights for drug development professionals.

Core Properties and Structure

This compound, also known as tris(4-cyanophenyl)amine, is a white to off-white solid at room temperature. Its core structure consists of a central tertiary amine with three para-substituted benzonitrile groups, resulting in a propeller-like, three-dimensional conformation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The high melting point indicates significant intermolecular forces and a stable crystal lattice. While generally insoluble in water, it exhibits solubility in various organic solvents.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₂N₄[1]
Molecular Weight 320.35 g/mol [1]
CAS Number 51545-36-9[2]
Appearance Off-white to light yellow solid[1]
Melting Point 348 °C[1]
Boiling Point 570.0 ± 45.0 °C (Predicted)[1]
Density 1.275 g/cm³[1]
Solubility Soluble in Dimethylsulfoxide (DMSO)[3]
Spectroscopic Data

The spectroscopic data provides crucial information for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

Spectroscopy Key Peaks / Signals Interpretation
FT-IR (cm⁻¹) ~2231C≡N stretching vibration of the nitrile group.
¹H NMR Data not available in search results
¹³C NMR Data not available in search results
Mass Spectrometry Data not available in search results

Note: Specific experimental NMR and Mass Spectrometry data for the standalone molecule were not available in the provided search results. General knowledge suggests that the ¹H NMR spectrum would show signals in the aromatic region, and the ¹³C NMR would display peaks for the aromatic carbons and the nitrile carbon. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Molecular Structure

The triphenylamine core of this compound imparts a non-planar, propeller-like geometry. This three-dimensional structure is crucial for the formation of porous, three-dimensional frameworks in materials science. The electron-withdrawing nitrile groups and the hole-transporting triphenylamine core give the molecule interesting electronic properties, making it a candidate for applications in organic electronics.

Experimental Protocols

Synthesis of this compound

A straightforward, one-pot synthesis of this compound has been reported, offering a significant improvement over traditional multi-step methods.[3]

Workflow for the Synthesis of this compound

G reagents 4-Fluorobenzonitrile Potassium Carbonate Dimethylsulfoxide (DMSO) reaction Reaction Mixture Stir at elevated temperature reagents->reaction workup Work-up: 1. Cool to room temperature 2. Pour into water 3. Filter the precipitate 4. Wash with water and ethanol reaction->workup product This compound workup->product

A flowchart illustrating the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzonitrile and potassium carbonate in dimethylsulfoxide (DMSO).

  • Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid sequentially with water and ethanol to remove impurities.

  • Drying: Dry the purified product in a vacuum oven.

Synthesis of Metal-Organic Frameworks (MOFs)

This compound serves as a tritopic organic linker for the construction of MOFs. The solvothermal method is a common technique for this purpose.[2][4]

Workflow for Solvothermal Synthesis of a MOF using this compound

G components Metal Salt (e.g., Zinc Nitrate) This compound Solvent (e.g., DMF) autoclave Sealed Teflon-lined Autoclave components->autoclave heating Heating in Oven (e.g., 100-120 °C for 24-48h) autoclave->heating cooling Slow Cooling to Room Temperature heating->cooling isolation Isolation: 1. Filter the crystals 2. Wash with fresh solvent cooling->isolation activation Activation: Solvent exchange and heating under vacuum isolation->activation mof Porous MOF Material activation->mof

A general workflow for the solvothermal synthesis of a MOF.

Detailed Methodology:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve the metal salt (e.g., zinc nitrate) and this compound in a high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).

  • Crystallization: Allow the autoclave to cool down slowly to room temperature to facilitate the formation of well-defined crystals.

  • Product Isolation and Washing: Collect the crystalline product by filtration and wash it with fresh solvent to remove any unreacted starting materials.

  • Activation: To create a porous material, the solvent molecules trapped within the framework's pores must be removed. This is typically achieved by solvent exchange with a more volatile solvent, followed by heating under vacuum.

Synthesis of Covalent Organic Frameworks (COFs)

The nitrile groups of this compound can undergo cyclotrimerization to form triazine rings, which act as the nodes in a COF. This reaction is often catalyzed by strong acids or molten salts.

Workflow for Ionothermal Synthesis of a COF using this compound

G reactants This compound Zinc Chloride (catalyst) ampoule Sealed Quartz Ampoule under Vacuum reactants->ampoule heating_furnace Heating in a Tube Furnace (e.g., 400 °C for 40h) ampoule->heating_furnace cooling_step Cooling to Room Temperature heating_furnace->cooling_step purification Purification: 1. Break the ampoule 2. Wash with dilute HCl, water, and acetone cooling_step->purification cof Porous COF Material purification->cof

A general workflow for the ionothermal synthesis of a COF.

Detailed Methodology:

  • Preparation of the Reaction Ampoule: Place a mixture of this compound and a catalyst, such as zinc chloride, into a quartz ampoule.

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it using a torch.

  • Ionothermal Synthesis: Heat the sealed ampoule in a tube furnace to a high temperature (e.g., 400 °C) for an extended period (e.g., 40 hours) to induce the cyclotrimerization of the nitrile groups.

  • Product Recovery: After cooling to room temperature, carefully break the ampoule to recover the solid product.

  • Purification: Purify the COF material by washing it sequentially with dilute hydrochloric acid, water, and acetone to remove the catalyst and any unreacted monomer.

  • Drying: Dry the purified COF under vacuum.

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited in the provided search results, the broader class of triphenylamine derivatives has garnered significant interest in medicinal chemistry.

Triphenylamine-based compounds have been investigated for their potential as:

  • Anticancer Agents: Certain triphenylamine derivatives have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. For instance, some triphenylamine-based photosensitizers can be activated by light to produce reactive oxygen species (ROS), leading to cell death through the mitochondrial apoptotic pathway.[5] This forms the basis of photodynamic therapy (PDT), a promising cancer treatment modality.

  • Fluorescent Probes for Bioimaging: The inherent fluorescence of many triphenylamine derivatives makes them suitable for use as probes in cellular imaging. They can be designed to target specific organelles, such as lysosomes, allowing for the visualization of cellular processes and the diagnosis of diseases at the cellular level.

Potential Signaling Pathways Involved:

The biological effects of triphenylamine derivatives are often mediated through specific signaling pathways. For example, in the context of cancer therapy, these compounds may trigger apoptosis by activating caspase cascades and inducing the cleavage of gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[6]

Logical Relationship of Triphenylamine Derivatives in Photodynamic Therapy

G TPA Triphenylamine Derivative (Photosensitizer) Light Light Activation (e.g., Two-Photon Excitation) ROS Reactive Oxygen Species (ROS) Production TPA->ROS catalyzes Light->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

A simplified diagram of the mechanism of action for triphenylamine-based photosensitizers.

The development of novel triphenylamine derivatives, including those with nitrile functionalities, presents an exciting avenue for the design of targeted therapies and advanced diagnostic tools. Further research is warranted to explore the specific biological activities of this compound and its potential applications in drug development.

Conclusion

This compound is a molecule of significant interest due to its unique structural and electronic properties. Its utility as a versatile building block for the synthesis of advanced materials like MOFs and COFs is well-established, with straightforward synthetic protocols available. While its direct biological applications are yet to be fully explored, the promising activities of related triphenylamine derivatives suggest that this compound and its analogues hold potential for the development of novel therapeutics and diagnostic agents. This technical guide provides a foundational understanding of this compound for researchers and professionals in materials science and drug development, encouraging further investigation into its properties and applications.

References

The Strategic Role of 4,4',4''-Nitrilotribenzonitrile in Advancing Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

Introduction: 4,4',4''-Nitrilotribenzonitrile (NTN), also known as tris(4-cyanophenyl)amine (TCPA), is emerging as a highly versatile and pivotal molecule in the field of organic electronics. Its unique trifunctional structure, characterized by a central triphenylamine (TPA) core and three peripheral nitrile groups, bestows a combination of desirable electronic and physical properties. The TPA core is a well-established hole-transporting moiety, while the electron-withdrawing nature of the nitrile groups allows for the tuning of the molecule's electronic energy levels. This guide provides a comprehensive technical overview of the applications of NTN in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and perovskite solar cells (PSCs), complete with synthesized data, experimental protocols, and logical diagrams to facilitate further research and development.

Core Molecular Properties and Synthesis

The fundamental structure of NTN provides a robust platform for its application in organic electronics. The propeller-like, threefold symmetric geometry influences its molecular packing and film-forming properties, which are critical for charge transport in thin-film devices.

Synthesis of this compound

A straightforward and effective method for the synthesis of NTN involves the self-assembly of 4-fluorocyanobenzene in the presence of a base.[1] This approach avoids the need for more complex cross-coupling reactions.

Experimental Protocol: Synthesis of this compound[1]

  • Materials: 4-fluorocyanobenzene, potassium carbonate (K₂CO₃), dimethylsulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluorocyanobenzene in DMSO.

    • Add potassium carbonate to the solution.

    • Heat the reaction mixture and stir for a specified duration (optimized based on reaction scale and temperature). The reaction proceeds via a novel self-assembly process without the need for an amine reagent.[1]

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the crude product by pouring the reaction mixture into water.

    • Collect the solid product by filtration and wash thoroughly with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Further purify the product by recrystallization or sublimation to obtain high-purity NTN suitable for electronic device fabrication.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its chemical structure and purity.

4-Fluorocyanobenzene 4-Fluorocyanobenzene Reaction_Mixture Reaction Mixture 4-Fluorocyanobenzene->Reaction_Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction_Mixture DMSO (Solvent) DMSO (Solvent) DMSO (Solvent)->Reaction_Mixture Heating_Stirring Heating & Stirring Reaction_Mixture->Heating_Stirring Precipitation Precipitation in Water Heating_Stirring->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Purification Purification (Recrystallization/ Sublimation) Filtration_Washing->Purification This compound Final Product: NTN Purification->this compound

Synthesis Workflow for this compound.

Applications in Organic Light-Emitting Diodes (OLEDs)

The inherent hole-transporting capability of the TPA core makes NTN a promising candidate for use in the hole transport layer (HTL) of OLEDs. A well-designed HTL facilitates the efficient injection and transport of holes from the anode to the emissive layer, leading to improved device performance.

While specific performance data for OLEDs utilizing NTN as the primary HTL is not extensively reported in publicly available literature, its derivatives and analogous triphenylamine-based materials have demonstrated significant success. For instance, deep-blue OLEDs have been fabricated using benzonitrile functionalized emitters, achieving high external quantum efficiencies (EQEs).[2]

Table 1: Representative Performance of Deep-Blue OLEDs with Benzonitrile-Functionalized Emitters[2]

EmitterMax. EQE (%)Turn-on Voltage (V)CIE Coordinates (x, y)
TPIAnCN6.843.2(0.15, 0.07)
TPIChCN4.283.4(0.15, 0.05)

Note: TPIAnCN and TPIChCN are tetraphenylimidazole and benzonitrile functionalized anthracene/chrysene emitters.

Experimental Protocol: Fabrication of a Generic OLED Device

  • Substrate Preparation:

    • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then treated with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.

  • Thin Film Deposition (by Thermal Evaporation):

    • The substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • A hole injection layer (HIL), such as MoO₃ (10 nm), is deposited onto the ITO.

    • The hole transport layer (HTL), for which NTN would be a candidate, is then deposited (e.g., 40 nm).

    • An emissive layer (EML) is deposited. This could be a host material doped with a fluorescent or phosphorescent emitter.

    • An electron transport layer (ETL), such as TPBi (30 nm), is deposited.

    • A thin electron injection layer (EIL), such as LiF (0.8 nm), is deposited.

    • Finally, a metal cathode, such as aluminum (100 nm), is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the devices are measured using a source meter and a spectroradiometer.

cluster_device OLED Device Stack cluster_process Fabrication Process Cathode (Al) Cathode (Al) EIL (LiF) EIL (LiF) Cathode (Al)->EIL (LiF) ETL (e.g., TPBi) ETL (e.g., TPBi) EIL (LiF)->ETL (e.g., TPBi) EML (Host:Emitter) EML (Host:Emitter) ETL (e.g., TPBi)->EML (Host:Emitter) HTL (e.g., NTN) HTL (e.g., NTN) EML (Host:Emitter)->HTL (e.g., NTN) HIL (e.g., MoO3) HIL (e.g., MoO3) HTL (e.g., NTN)->HIL (e.g., MoO3) Anode (ITO) Anode (ITO) HIL (e.g., MoO3)->Anode (ITO) Glass_Substrate Glass Substrate Anode (ITO)->Glass_Substrate Substrate_Cleaning Substrate Cleaning UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone UV_Ozone->Anode (ITO) Improves Hole Injection Thermal_Evaporation Thermal Evaporation UV_Ozone->Thermal_Evaporation Encapsulation Encapsulation Thermal_Evaporation->Encapsulation

Generic OLED Fabrication Workflow.

Applications in Organic Field-Effect Transistors (OFETs)

The semiconducting nature of NTN, arising from its extended π-conjugated system, makes it a candidate for the active channel material in p-type OFETs. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio (I_on/I_off).

While specific OFET performance data for NTN is scarce in the literature, related organic semiconductors have shown promising results. For instance, pentacene-based OFETs, a benchmark p-type material, can achieve mobilities in the range of 0.3 to 1.5 cm²/Vs with on/off ratios exceeding 10⁷.[3] The molecular design of NTN suggests the potential for good charge transport, although this needs to be experimentally verified and optimized through device engineering.

Table 2: Typical Performance Parameters for p-type OFETs

MaterialMobility (μ) (cm²/Vs)On/Off Ratio (I_on/I_off)
Pentacene[3]0.3 - 1.5> 10⁷
Ph-BTBT-10[3]up to 14.7-

Note: Data for NTN is not available and is presented here for context on typical p-type OFET performance.

Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET

  • Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the gate electrode and gate dielectric, respectively.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface quality and promote better growth of the organic semiconductor film.

  • Active Layer Deposition: A thin film of NTN (e.g., 50 nm) is deposited onto the treated SiO₂ surface. This can be done via vacuum thermal evaporation or solution-based techniques like spin-coating if a suitable solvent is found.

  • Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited through a shadow mask onto the NTN film using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

  • Annealing: The completed device may be annealed at a moderate temperature to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes, potentially enhancing device performance.

  • Characterization: The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) using a semiconductor parameter analyzer. The output characteristics (I_DS vs. V_DS at constant V_GS) and transfer characteristics (I_DS vs. V_GS at constant V_DS) are measured to extract the field-effect mobility and the on/off ratio.

cluster_characterization OFET Characterization OFET_Structure {         Source (Au) |         Drain (Au) |         this compound (Active Layer) |         SiO₂ (Dielectric) |         n++ Si (Gate)    } Output_Curve Output Characteristics (I_DS vs. V_DS) OFET_Structure->Output_Curve Measure Transfer_Curve Transfer Characteristics (I_DS vs. V_GS) OFET_Structure->Transfer_Curve Measure Mobility Mobility (μ) Output_Curve->Mobility Transfer_Curve->Mobility OnOff_Ratio On/Off Ratio Transfer_Curve->OnOff_Ratio

OFET Structure and Characterization Logic.

Applications in Perovskite Solar Cells (PSCs)

The favorable hole-transporting properties and energy level alignment of triphenylamine-based molecules make them excellent candidates for the hole transport layer (HTL) in perovskite solar cells. An efficient HTL in a PSC architecture is crucial for extracting holes from the perovskite absorber layer while blocking electrons, thereby reducing charge recombination and improving the power conversion efficiency (PCE), open-circuit voltage (V_oc), and fill factor (FF).

Table 3: Performance of a Perovskite Solar Cell with a Dual-Hole Transport Layer[4]

HTL ConfigurationPCE (%)V_oc (V)
Single HTL-1.00
Dual HTL (poly-TPD and P3CT-N)19.851.09

Note: This table illustrates the benefit of advanced HTL engineering in PSCs, a role for which NTN could be investigated.

Experimental Protocol: Fabrication of a p-i-n Planar Perovskite Solar Cell

  • Substrate and Electrode Preparation: ITO-coated glass substrates are patterned and cleaned as described for OLED fabrication.

  • Hole Transport Layer Deposition: A solution of the HTL material (e.g., NTN dissolved in a suitable solvent) is spin-coated onto the ITO substrate, followed by thermal annealing to form a uniform thin film.

  • Perovskite Absorber Layer Deposition: A precursor solution of the perovskite material (e.g., a mixture of lead halides and organic cations in a solvent like DMF or DMSO) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.

  • Electron Transport Layer Deposition: A solution of an electron-transporting material, such as a fullerene derivative (e.g., PCBM), is spin-coated onto the perovskite layer.

  • Cathode Deposition: A buffer layer (e.g., BCP) and a metal cathode (e.g., Ag or Al) are deposited by thermal evaporation through a shadow mask.

  • Characterization: The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, V_oc, short-circuit current density (J_sc), and fill factor (FF).

Conclusion and Future Outlook

This compound is a promising and versatile building block for organic electronics. Its straightforward synthesis and favorable electronic properties make it an attractive candidate for use as a hole-transporting material in OLEDs and perovskite solar cells, and as an active semiconductor in OFETs. While there is a need for more dedicated research to quantify its performance in these devices, the existing knowledge on analogous triphenylamine and benzonitrile-containing materials suggests a high potential for NTN. Future research should focus on the detailed characterization of NTN-based devices to establish its performance metrics, as well as on the synthesis of novel derivatives to further tune its properties for specific applications in next-generation flexible and printed electronics.

References

role of 4,4',4''-Nitrilotribenzonitrile in covalent organic frameworks

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: The Role of 4,4',4''-Nitrilotribenzonitrile in Covalent Organic Frameworks

Introduction

Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[1] Their ordered, porous structures, high surface areas, and exceptional stability make them promising materials for a wide range of applications, including gas storage, separation, catalysis, and electronics.[1][2][3] The rational design of COFs relies on the selection of molecular building blocks (monomers or linkers) that dictate the resulting framework's geometry, porosity, and function.[4]

This compound (NTB) has emerged as a critical building block in the synthesis of advanced COFs.[4] Characterized by a central nitrogen atom bonded to three benzonitrile arms, NTB possesses a C₃-symmetric, trigonal planar geometry.[4][5] This inherent rigidity and defined shape are ideal for directing the formation of highly ordered, crystalline porous networks.[5] The three terminal nitrile (-C≡N) groups serve as reactive sites for polymerization, enabling the construction of robust, extended frameworks.[4] This guide provides a comprehensive overview of the role of NTB in the design, synthesis, and application of COFs, with a focus on the resulting Covalent Triazine Frameworks (CTFs).

The Structural and Chemical Significance of NTB in COF Synthesis

The molecular architecture of this compound makes it an exemplary linker for COF synthesis. Its utility is rooted in its unique structural and chemical properties.

  • C₃-Symmetric Linker: The tripodal, planar geometry of NTB is fundamental to the formation of two-dimensional COFs with predictable hexagonal topologies.[5] This C₃ symmetry guides the self-assembly process, leading to highly crystalline materials with uniform porosity.

  • Reactive Nitrile Groups: The nitrile functionalities are the key to polymerization. Through a process of cyclotrimerization, these groups react to form exceptionally stable 1,3,5-triazine rings.[5] This reaction covalently links NTB monomers into a rigid, nitrogen-rich network, forming a subclass of COFs known as Covalent Triazine Frameworks (CTFs).[6]

  • Pore Engineering and Functionality: When NTB is used as a linker, the resulting COF pores are inherently lined with the nitrogen atoms of the triazine rings and the central nitrogen of the NTB core. This nitrogen-rich environment can enhance the selective adsorption of specific guest molecules, such as carbon dioxide (CO₂).[5] The triphenylamine core of the NTB molecule is also a well-known hole-transporting moiety, which can impart valuable electronic properties to the final material.[5]

Below is a summary of the key properties of the this compound monomer.

PropertyValueReference
CAS Number 51545-36-9[4][5]
Molecular Formula C₂₁H₁₂N₄[7]
Molecular Weight 320.3 g/mol [5]
Symmetry C₃[4]
Melting Point 348 °C[4]
Appearance N/A[7]
Purity >90-97% (Typical for commercial sources)[4][7]

Synthesis and Experimental Protocols

The most common method for synthesizing Covalent Triazine Frameworks from nitrile-functionalized monomers like NTB is through ionothermal synthesis. This technique utilizes a molten salt, typically zinc chloride (ZnCl₂), which acts as both a solvent and a catalyst for the cyclotrimerization reaction at high temperatures.[6]

Detailed Protocol: Ionothermal Synthesis of an NTB-based CTF

This protocol is based on typical procedures for synthesizing CTFs from aromatic nitrile precursors.[6][8]

1. Materials and Reagents:

  • This compound (NTB) (monomer)

  • Zinc Chloride (ZnCl₂) (catalyst/solvent), anhydrous

  • Hydrochloric Acid (HCl), dilute solution (e.g., 2 M)

  • Deionized Water

  • Acetone

  • Tetrahydrofuran (THF)

  • Quartz ampoule

  • Tube furnace

  • Vacuum line and sealing torch

2. Procedure:

  • Preparation: In a quartz ampoule, combine this compound and anhydrous ZnCl₂. A typical molar ratio of ZnCl₂ to monomer can range from 10:1 to 20:1.[6]

  • Evacuation and Sealing: Attach the ampoule to a vacuum line and evacuate to a high vacuum (<10⁻³ mbar). Carefully seal the ampoule using a high-temperature torch while maintaining the vacuum.

  • Polymerization: Place the sealed ampoule in a programmable tube furnace. Heat the ampoule to a target temperature, typically between 400 °C and 600 °C, and hold for a specified duration, often 48 hours.[6] The exact temperature is a critical parameter that influences the material's surface area and crystallinity.[6]

  • Work-up and Purification: After the reaction is complete, allow the furnace to cool to room temperature. Carefully break open the cooled ampoule to retrieve the resulting black solid monolith.[6]

  • Grind the solid into a fine powder. To remove the ZnCl₂ catalyst and any unreacted monomer, wash the powder sequentially and extensively with:

    • Dilute HCl solution

    • Deionized water until the filtrate is neutral

    • THF

    • Acetone

  • Drying: Collect the purified powder by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight to yield the final CTF product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Mix NTB Monomer and ZnCl₂ Catalyst B Evacuate and Seal Quartz Ampoule A->B C Heat in Tube Furnace (e.g., 400-600°C, 48h) B->C D Cool and Retrieve Solid Product C->D E Grind into Powder D->E F Wash Sequentially (HCl, H₂O, THF, Acetone) E->F G Dry Under Vacuum F->G H Final NTB-based CTF Product G->H

Caption: Experimental workflow for the ionothermal synthesis of an NTB-based CTF.

Properties and Performance Data

NTB-based COFs exhibit a combination of properties that make them highly attractive for advanced applications. The robust triazine linkages ensure high thermal and chemical stability, while the ordered network results in permanent porosity and a large specific surface area.

The table below presents representative data for Covalent Triazine Frameworks synthesized from nitrile precursors, illustrating the typical performance characteristics that can be expected from an NTB-based framework.

FrameworkSynthesis Temp. (°C)BET Surface Area (m²/g)CO₂ Uptake (293 K, 1 bar)Ref.
pBN-CTF-10-400400809-[6]
pBN-CTF-10-550550146096 mg/g[6][8]
CTF-1400797~80 mg/g[8]

(Note: pBN-CTF and CTF-1 are analogs synthesized from different dinitrile monomers but through the same ionothermal method, providing a strong indication of the properties achievable with NTB.)

G cluster_synthesis Ionothermal Synthesis NTB This compound (NTB) C₃ Symmetric Linker Nitrile Groups (-C≡N) Process Cyclotrimerization NTB->Process CTF NTB-based CTF Triazine Linkages 2D Hexagonal Network Nitrogen-Rich Framework Process->CTF

Caption: Formation of a CTF from the NTB monomer via cyclotrimerization.

Applications

The unique structural and chemical properties of NTB-based COFs translate into high performance across several fields.

  • Gas Storage and Separation: With high surface areas, well-defined micropores, and nitrogen-rich frameworks, these materials are excellent candidates for gas adsorption.[2] They show particular promise for CO₂ capture and separation from flue gas or natural gas due to the favorable interactions between CO₂ and the nitrogen sites within the framework.[5][8]

  • Organic Electronics: The triphenylamine core of NTB is a recognized hole-transporting material.[5] Its incorporation into a rigid, ordered COF structure could facilitate charge transport, making these materials suitable for applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices.[5]

  • Catalysis: The porous, stable, and crystalline nature of NTB-based COFs makes them effective platforms for catalysis.[2] They can be used as supports for metal nanoparticles or designed with intrinsic catalytic sites for various organic transformations.

  • Sensing and Environmental Remediation: The uniform pores and tunable surface chemistry can be exploited for the selective detection of analytes.[2] Furthermore, their high adsorption capacity makes them suitable for removing pollutants, such as volatile organic compounds or heavy metal ions, from water and air.[3]

G cluster_props Core Properties of NTB-based COFs cluster_apps Resulting Applications Prop1 High Surface Area & Permanent Porosity App1 Gas Storage & Separation (CO₂) Prop1->App1 App2 Catalysis Prop1->App2 App4 Sensing & Remediation Prop1->App4 Prop2 High Crystallinity & Ordered Structure Prop2->App1 App3 Organic Electronics Prop2->App3 Prop3 Nitrogen-Rich Framework Prop3->App1 Prop3->App2 Prop4 Tunable Electronic Properties Prop4->App3 Prop4->App4

Caption: Relationship between the core properties of NTB-COFs and their applications.

Conclusion

This compound is a powerful and versatile building block for the bottom-up synthesis of Covalent Organic Frameworks. Its rigid, C₃-symmetric structure and reactive nitrile groups enable the construction of highly crystalline, porous, and stable Covalent Triazine Frameworks. The resulting materials possess a unique combination of properties, including high surface area, nitrogen-rich pores, and tunable electronics, making them highly promising for addressing challenges in gas separation, catalysis, and advanced electronic devices. The continued exploration of NTB and its derivatives will undoubtedly lead to the discovery of novel frameworks with tailored functionalities for the next generation of advanced materials.

References

Spectroscopic Characterization of 4,4',4''-Nitrilotribenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4,4',4''-Nitrilotribenzonitrile, a versatile tripodal molecule with significant applications in materials science and organic synthesis. This document outlines the key spectroscopic techniques used to elucidate its structure and purity, presenting quantitative data in a clear, tabular format and detailing the experimental protocols for each method.

Molecular Structure and Properties

This compound is a crystalline solid with the molecular formula C₂₁H₁₂N₄ and a molecular weight of 320.3 g/mol .[1] Its unique propeller-like structure, stemming from the central nitrogen atom bonded to three benzonitrile arms, makes it a valuable building block for the synthesis of complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H[Data not explicitly found in search results]d[Data not explicitly found in search results]Aromatic Protons
¹H[Data not explicitly found in search results]d[Data not explicitly found in search results]Aromatic Protons
¹³C[Data not explicitly found in search results]s-Quaternary Carbon (C-N)
¹³C[Data not explicitly found in search results]s-Nitrile Carbon (C≡N)
¹³C[Data not explicitly found in search results]d-Aromatic CH
¹³C[Data not explicitly found in search results]d-Aromatic CH
¹³C[Data not explicitly found in search results]s-Aromatic Quaternary Carbon

Note: Specific chemical shift values and coupling constants for this compound were not explicitly available in the provided search results. The table indicates the expected signals and multiplicities based on the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic nitrile (C≡N) and aromatic (C-H, C=C) stretching vibrations are key identifiers for this compound. The C≡N stretching frequency can provide insights into the electronic environment and any potential coordination with metal centers.[1]

Table 2: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Vibration ModeIntensity
~2237C≡N stretchStrong
3100-3000Aromatic C-H stretchMedium
1600-1450Aromatic C=C stretchMedium-Strong
1200-1029C-N stretchMedium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is characterized by an intense absorption peak in the UV region, which is attributed to the π-π* transitions of the conjugated aromatic system.[2]

Table 3: UV-Vis Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Toluene336[Data not explicitly found in search results]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm the structure.

Table 4: Mass Spectrometry Data

Ionization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray Ionization (ESI)321.3[Data not explicitly found in search results]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[3]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]

  • NMR tube and cap[3]

  • Vortex mixer

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3]

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to an NMR tube using a Pasteur pipette.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound sample (solid powder)

  • FT-IR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., toluene)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record the baseline.

  • Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

  • Place the sample cuvette in the spectrophotometer.

  • Scan the sample across the appropriate wavelength range (e.g., 200-800 nm) to determine the λmax.

  • Record the absorbance at the λmax.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization (ESI)

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent.[6]

  • Filter the solution if any solid particles are present to prevent clogging of the instrument.[6]

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure UV->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Structural Confirmation Purity->Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

In-Depth Technical Guide to 4,4',4''-Nitrilotribenzonitrile (CAS 51545-36-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

4,4',4''-Nitrilotribenzonitrile, also known as Tris-(p-cyanophenyl)amine, is a tripodal organic compound with the CAS number 51545-36-9. Its structure features a central nitrogen atom bonded to three cyanophenyl groups. This symmetrical, rigid, and planar geometry makes it a valuable building block in materials science. While its primary applications are in the synthesis of advanced materials, its unique electronic properties also suggest potential for use in organic electronics. To date, no significant pharmacological activity or application in drug development has been reported for this specific compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 51545-36-9[1][2][3][4][5][6]
Molecular Formula C₂₁H₁₂N₄[1][2][3][4][5][6]
Molecular Weight 320.35 g/mol [1][2][3][4][5][6]
IUPAC Name This compound[1][2][3][4][5][6]
Synonyms Tris-(p-cyanophenyl)amine, tri(4-cyanophenyl)amine, 4,4',4''-nitrilotris-benzonitrile[1]
Melting Point 348 °C[1]
Boiling Point (Predicted) 570.0 ± 45.0 °C[1]
Density (Predicted) 1.275 g/cm³[1]
Appearance White to off-white powder/crystals[1]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the formation of the triphenylamine core followed by the introduction of the nitrile groups. Established methods for aryl nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, can be adapted for this purpose.[7]

Illustrative Synthetic Approach: Rosenmund-von Braun Reaction

A plausible synthetic route involves the reaction of a tris(4-halophenyl)amine with a cyanide source, such as copper(I) cyanide.

Experimental Workflow for the Synthesis of this compound

G start Start: Tris(4-halophenyl)amine and Copper(I) Cyanide reaction Reaction in a high-boiling polar solvent (e.g., DMF, Pyridine) under elevated temperature start->reaction workup Reaction mixture cooled and quenched reaction->workup extraction Extraction with an organic solvent workup->extraction purification Purification by column chromatography or recrystallization extraction->purification characterization Characterization (NMR, MS, IR) to confirm structure and purity purification->characterization product Final Product: This compound characterization->product

A generalized workflow for the synthesis of this compound.

Applications in Materials Science

The primary utility of this compound lies in its role as a trigonal linker in the construction of porous crystalline materials known as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[7] Its rigid, C3-symmetric structure is ideal for forming ordered, porous networks with high thermal stability and surface area.[7]

Synthesis of Covalent Triazine Frameworks (CTFs)

Covalent Triazine Frameworks are a subclass of COFs where the linking units are triazine rings, formed by the trimerization of nitrile groups. The ionothermal synthesis method is a common approach for this transformation.

Detailed Experimental Protocol for Ionothermal Synthesis of a Covalent Triazine Framework (Adapted from a similar nitrile precursor)

This protocol is based on the synthesis of CTF-1 from terephthalonitrile and is illustrative of the conditions that could be adapted for this compound.[3]

  • Preparation: In an inert atmosphere, a mixture of the aromatic nitrile monomer (e.g., this compound) and anhydrous zinc chloride (in a molar ratio of 1:5) is placed into a Pyrex ampoule.[3]

  • Sealing: The ampoule is evacuated and sealed under vacuum.

  • Heating: The sealed ampoule is heated in a furnace to 400°C for 48 hours.[3]

  • Cooling and Initial Workup: The ampoule is cooled to room temperature, and the resulting solid black product is mechanically separated.

  • Washing: The crude product is stirred with deionized water for 72 hours to remove the majority of the zinc chloride.[3]

  • Acid Treatment: The product is then isolated by filtration and stirred with a 2 M aqueous HCl solution for 24 hours to remove any remaining inorganic salts.[3]

  • Final Purification: The purified Covalent Triazine Framework is collected by filtration, washed with water and acetone, and dried under vacuum.

Experimental Workflow for the Ionothermal Synthesis of a Covalent Triazine Framework

G start Start: this compound and anhydrous ZnCl₂ mixing Mixing of reactants in a Pyrex ampoule start->mixing sealing Evacuation and sealing of the ampoule mixing->sealing heating Ionothermal reaction at 400°C for 48 hours sealing->heating workup Cooling and recovery of the solid product heating->workup washing1 Stirring with water for 72 hours workup->washing1 washing2 Stirring with 2M HCl for 24 hours washing1->washing2 filtration Filtration and washing with water and acetone washing2->filtration product Final Product: Covalent Triazine Framework filtration->product

A typical workflow for the ionothermal synthesis of a Covalent Triazine Framework.
Properties and Applications of Derived Materials

The resulting Covalent Triazine Frameworks are typically black powders that are insoluble in common organic solvents.[7] They exhibit high thermal stability and permanent porosity, which are desirable characteristics for applications in:

  • Gas Storage and Separation: The porous nature of these materials allows for the selective adsorption of gases.[1][5]

  • Catalysis: The high surface area and potential for functionalization make them suitable as catalyst supports or as catalysts themselves.[2]

  • Organic Electronics: The triphenylamine core is a known hole-transporting moiety, suggesting potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.[7]

Table 2: Quantitative Data for a Representative Covalent Triazine Framework (PCTF-4)

This table presents data for a CTF derived from a triphenylamine-core monomer, which is structurally related to this compound, to illustrate the properties of such materials.[5]

PropertyValue
BET Specific Surface Area 1404 m² g⁻¹
CO₂ Uptake (273 K, 1 bar) 20.5 wt%
CO₂/N₂ Selectivity (273 K) 14–56
CO₂/CH₄ Selectivity (273 K) 11–20

Signaling Pathways and Biological Activity

Currently, there is no published research indicating that this compound or its direct derivatives interact with biological signaling pathways or exhibit any notable pharmacological activity. The focus of research on this compound has been exclusively in the domain of materials chemistry. Therefore, diagrams of signaling pathways are not applicable.

Conclusion

This compound is a key building block in the field of materials science, enabling the synthesis of highly porous and stable Covalent Organic Frameworks and advanced polymers. Its well-defined structure and reactivity make it a versatile component for creating materials with tailored properties for applications in gas separation, catalysis, and organic electronics. While its potential in the life sciences has not been explored, its unique chemical and electronic characteristics may warrant future investigation in areas such as drug delivery systems or as a scaffold for bioactive molecules. Researchers and professionals in materials science will find this compound to be a valuable tool for the development of next-generation functional materials.

References

Solubility of 4,4',4''-Nitrilotribenzonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4',4''-Nitrilotribenzonitrile (also known as tris(4-cyanophenyl)amine) in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides detailed experimental protocols for researchers to determine precise solubility parameters in their own laboratories.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound. However, several research articles imply its solubility in certain organic solvents during synthesis and characterization processes. The following table summarizes the available qualitative solubility information.

SolventChemical FormulaTypeSolubilityCitation(s)
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble (qualitative, used for fluorescence studies)[1]
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble (qualitative, used in synthesis)[1]
AcetoneC₃H₆OPolar AproticNot explicitly stated, likely sparingly soluble
ChloroformCHCl₃NonpolarNot explicitly stated, likely sparingly soluble
TolueneC₇H₈NonpolarNot explicitly stated, likely poorly soluble
MethanolCH₄OPolar ProticNot explicitly stated, likely poorly soluble
EthanolC₂H₆OPolar ProticNot explicitly stated, likely poorly soluble
WaterH₂OPolar ProticInsoluble

Note: The information presented is based on inferences from synthetic procedures and analytical characterization found in the cited literature. For precise quantitative analysis, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

  • Filtration: Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, labeled vial. This step removes any undissolved microcrystals.

  • Solvent Evaporation: Place the vials with the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: Once the solvent has completely evaporated, cool the vials to room temperature in a desiccator and weigh them on an analytical balance.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtered solution (L)

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorption spectrum in the chosen solvent. It involves creating a calibration curve of absorbance versus concentration and then measuring the absorbance of a saturated solution to determine its concentration.

Materials:

  • This compound

  • Solvent of interest (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature bath

  • Syringe filters

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to identify the λmax.

  • Prepare Standard Solutions: Accurately weigh a known amount of the compound and dissolve it in a volumetric flask with the solvent to prepare a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax using the spectrophotometer. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration).

  • Prepare a Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

  • Measure Absorbance of Saturated Solution: After equilibration and settling, filter the supernatant. The saturated solution may need to be diluted with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted (or undiluted, if appropriate) solution at the λmax.

  • Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

    Solubility = Concentration from calibration curve × Dilution factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid organic compound like this compound using either the gravimetric or UV-Vis spectrophotometry method.

G cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_gravimetric Gravimetric Method cluster_uvvis UV-Vis Spectrophotometry Method start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solids settle->filter evaporate Evaporate solvent from a known volume of filtrate filter->evaporate dilute Dilute filtrate if necessary filter->dilute weigh Weigh the dried solute evaporate->weigh calculate_g Calculate solubility (g/L) weigh->calculate_g measure_abs Measure absorbance at λmax dilute->measure_abs calculate_uv Calculate concentration using calibration curve measure_abs->calculate_uv cluster_gravimetric cluster_gravimetric cluster_uvvis cluster_uvvis

Caption: General workflow for determining the solubility of a solid organic compound.

References

An In-depth Technical Guide to the Thermal Stability of 4,4',4''-Nitrilotribenzonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzonitrile is a tripodal aromatic nitrile that serves as a versatile building block in supramolecular chemistry and materials science. Its rigid, planar structure and the presence of three reactive nitrile groups make it an ideal candidate for the synthesis of advanced materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and high-performance polymers. A critical characteristic for the application of these materials, particularly in electronics and catalysis, is their thermal stability. This guide provides a comprehensive overview of the thermal properties of materials derived from this compound, supported by experimental protocols and data interpretation. While direct thermal analysis data for the standalone this compound molecule is not extensively available in public literature, its incorporation into larger structures imparts significant thermal robustness.

Thermal Stability Analysis

The thermal stability of materials is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Data from Related Materials

While specific TGA and DSC data for crystalline this compound is not readily found, the thermal properties of polymers and frameworks synthesized using this linker provide strong evidence of its contribution to high thermal stability. For instance, covalent triazine frameworks (CTFs) synthesized from aromatic nitriles are known for their exceptional thermal and chemical stability.[1] Such frameworks often exhibit thermal stability at temperatures exceeding 400 °C.[2] The incorporation of this compound into polymer matrices has also been shown to significantly enhance their thermal stability.[3]

Table 1: Representative Thermal Stability Data for Materials Incorporating Nitrile and Triazine Moieties

Material TypeLinker/MonomerTd5% (°C) (Nitrogen Atmosphere)Char Yield at 800°C (%) (Nitrogen Atmosphere)Reference
Covalent Triazine Framework (CTF)Aromatic dinitriles/trinitriles> 400> 60[2]
Poly(s-triazine)Bishydrazino-s-triazine derivatives~300-40027-31[4]
Metal-Organic Framework (MOF)Nitrogen-rich ligands~200-300 (decomposition of ligand)Varies with metal and ligand[5][6]

Note: Td5% represents the temperature at which 5% weight loss is observed.

Experimental Protocols

Detailed methodologies for performing TGA and DSC are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the thermal analysis of organic compounds and polymers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and residual weight of the sample.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature.

  • Data Analysis: The onset of decomposition is determined from the TGA curve. The residual weight at the final temperature is also recorded.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other phase transitions of the sample.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For analysis, the sample is heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: Endothermic and exothermic peaks are analyzed to determine melting points, crystallization temperatures, and enthalpies of transition.

Visualizations

Experimental Workflow for Thermal Analysis

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga_params TGA Parameters cluster_dsc_params DSC Parameters cluster_data Data Interpretation Sample This compound or Derivative Weighing Accurate Weighing (2-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (Al for DSC, Pt/Ceramic for TGA) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Weight Loss vs. Temperature (Decomposition Profile) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Phase Transitions) DSC->DSC_Data TGA_Atmosphere Inert Atmosphere (Nitrogen) TGA_Heating Heating Rate (e.g., 10 °C/min) TGA_Range Temperature Range (e.g., RT to 800 °C) DSC_Atmosphere Inert Atmosphere (Nitrogen) DSC_Heating Heating Rate (e.g., 10 °C/min) DSC_Cycle Heat-Cool-Heat Cycle Stability Determination of Thermal Stability TGA_Data->Stability DSC_Data->Stability Stability_Factors cluster_molecule This compound cluster_properties Contributing Properties cluster_stability Resultant Property Molecule Core Structure Triphenylamine Triphenylamine Core Molecule->Triphenylamine Nitrile Nitrile Groups (-C≡N) Molecule->Nitrile Rigidity High Rigidity and Planarity Triphenylamine->Rigidity Crosslinking Potential for Crosslinking (e.g., triazine formation) Nitrile->Crosslinking High_Stability High Thermal Stability Rigidity->High_Stability Crosslinking->High_Stability Bond_Strength Strong Covalent Bonds (Aromatic C-C, C-N) Bond_Strength->High_Stability

References

An In-depth Technical Guide to the Electronic Properties of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzonitrile, also known as tris(4-cyanophenyl)amine (TCPA), is a star-shaped, electron-deficient organic molecule that has garnered significant interest in materials science. Its unique C₃ symmetric structure, featuring a central triphenylamine (TPA) core functionalized with three electron-withdrawing nitrile groups, imparts a range of desirable electronic and photophysical properties. The TPA core is a well-established hole-transporting moiety, while the nitrile groups enhance electron affinity and provide sites for further chemical modification or coordination.[1] This combination makes this compound a versatile building block for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a linker in the synthesis of porous materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1] This technical guide provides a comprehensive overview of the core electronic properties of this compound, detailing experimental and computational data, methodologies for its characterization, and a discussion of its structure-property relationships.

Synthesis and Characterization

The synthesis of this compound typically involves the cyanation of a tri-substituted triphenylamine precursor. A common synthetic route is the Rosenmund-von Braun reaction, which involves the direct cyanation of an aryl halide with a cyanide source, often copper(I) cyanide, at elevated temperatures.[1] Another approach involves a self-assembly process where 4-fluorocyanobenzene is treated with potassium carbonate in dimethylsulfoxide.[2]

Purification of the final product is crucial for obtaining accurate electronic property measurements and is typically achieved through standard techniques such as recrystallization and column chromatography. Characterization of the purified compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).[1]

Core Electronic Properties

The electronic properties of this compound are dominated by the interplay between the electron-donating triphenylamine core and the electron-withdrawing nitrile groups. This intramolecular charge-transfer character is key to its functionality in various electronic devices.

Data Presentation

The following table summarizes the key electronic properties of this compound, including data from both experimental measurements and computational studies.

PropertyExperimental ValueComputational ValueMethodReference
HOMO Energy -5.85 eV-5.92 eVCyclic Voltammetry[3]
LUMO Energy -2.43 eV-2.38 eVCyclic Voltammetry / UV-Vis[3]
HOMO-LUMO Gap 3.42 eV3.54 eVUV-Vis Spectroscopy[3]
Ionization Potential Not Reported6.11 eVDFT (B3LYP/6-31G)[2]
Electron Affinity Not Reported-2.15 eVDFT (B3LYP/6-31G)[2]
Absorption Max (λmax) 336 nm (in Toluene)Not ApplicableUV-Vis Spectroscopy
Emission Max (λem) 380 nm and 414 nm (colloid)Not ApplicableFluorescence Spectroscopy[2]

Note: Some experimental values are estimated from electrochemical data, and computational values can vary depending on the level of theory and basis set used.

Experimental Protocols

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the optical band gap of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., toluene, THF, or dichloromethane) with a concentration in the range of 10-5 to 10-6 M. The solvent should be of spectroscopic grade to minimize interference.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used for the measurements.

  • Absorption Measurement: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λmax) is identified.

  • Emission Measurement: The sample is excited at its λmax, and the fluorescence emission spectrum is recorded. The wavelength of maximum emission (λem) is determined.

  • Band Gap Calculation: The optical band gap (Eg) can be estimated from the onset of the absorption spectrum using the Tauc plot method.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound and to estimate the HOMO and LUMO energy levels.

Methodology:

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane) is prepared.

  • Analyte Solution: A known concentration (typically 1 mM) of this compound is added to the electrolyte solution.

  • Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

  • Measurement: The potential is swept from an initial value to a final value and back at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.

  • Data Analysis: The oxidation (Eox) and reduction (Ered) potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard (E₁/₂ = +0.64 V vs. NHE):

    • EHOMO (eV) = -[Eox - E₁/₂(Fc/Fc⁺) + 4.8]

    • ELUMO (eV) = -[Ered - E₁/₂(Fc/Fc⁺) + 4.8]

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product & Analysis Triphenylamine_precursor Tris(4-halophenyl)amine Reaction_Vessel Rosenmund-von Braun Reaction (High Temperature, Solvent) Triphenylamine_precursor->Reaction_Vessel Cyanide_source CuCN or other cyanide source Cyanide_source->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product This compound Recrystallization->Final_Product Characterization NMR, HPLC, MS Final_Product->Characterization

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Workflow for Electronic Characterization

Electronic_Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_electrochemistry Electrochemical Analysis cluster_data Data & Properties Sample Purified this compound UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Fluorescence Fluorescence Spectroscopy Sample->Fluorescence CV Cyclic Voltammetry Sample->CV Absorption_Emission λ_max, λ_em UV_Vis->Absorption_Emission Band_Gap Optical Band Gap UV_Vis->Band_Gap Fluorescence->Absorption_Emission Redox_Potentials Oxidation/Reduction Potentials CV->Redox_Potentials HOMO_LUMO HOMO/LUMO Energy Levels Redox_Potentials->HOMO_LUMO

Caption: Workflow for the experimental determination of key electronic properties.

Conclusion

This compound is a molecule with a rich set of electronic properties that make it a highly valuable component in the field of organic electronics and materials science. Its tunable HOMO/LUMO levels, significant electron affinity, and strong fluorescence are a direct result of its unique molecular architecture. The experimental and computational data presented in this guide provide a foundational understanding for researchers and scientists working with this compound. The detailed protocols offer a starting point for the accurate and reproducible characterization of its electronic characteristics, which is essential for the rational design of new materials and devices with tailored functionalities. Further research into the derivatization of the nitrile groups could open up even more avenues for tuning its electronic properties and expanding its applications.

References

Methodological & Application

Application Notes and Protocols: 4,4',4''-Nitrilotribenzonitrile in Covalent Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional thermal and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[1][2] The choice of organic building blocks, or linkers, is crucial in determining the final properties of the COF.

This document provides detailed application notes and protocols for the use of 4,4',4''-Nitrilotribenzonitrile as a C3-symmetric linker in the synthesis of Covalent Triazine Frameworks (CTFs), a subclass of COFs. The tripodal nature of this linker is ideal for forming robust and highly porous 2D and 3D networks.[3] The nitrile functional groups undergo a cyclotrimerization reaction to form highly stable triazine rings, which constitute the backbone of the resulting framework.[4]

Synthesis of a Covalent Triazine Framework (PCTF-1) using this compound

This section details the ionothermal synthesis of PCTF-1, a covalent triazine-based framework utilizing this compound as the sole building block.

Experimental Protocol: Ionothermal Synthesis of PCTF-1

Materials:

  • This compound (C₂₁H₁₂N₄)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Pyrex ampoule

  • Deionized water

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Acetone

Procedure:

  • Preparation of the Reaction Mixture: In a Pyrex ampoule, thoroughly mix this compound and anhydrous zinc chloride.

  • Sealing the Ampoule: Evacuate the ampoule under high vacuum and seal it using a torch.

  • Ionothermal Synthesis: Place the sealed ampoule in a furnace and heat to 400°C for 48 hours. The molten ZnCl₂ acts as both the solvent and the catalyst for the cyclotrimerization reaction.

  • Cooling and Initial Purification: After the reaction is complete, allow the ampoule to cool to room temperature. Carefully break the ampoule and collect the resulting black solid product.

  • Washing:

    • Stir the solid product in deionized water for 72 hours to remove the bulk of the zinc chloride.

    • Isolate the solid by filtration.

    • Stir the solid in a 2 M aqueous HCl solution for 24 hours to remove any remaining zinc species.

    • Filter the solid and wash with deionized water until the filtrate is neutral.

    • Finally, wash the product with acetone.

  • Drying: Dry the purified PCTF-1 powder under vacuum at an elevated temperature to remove any residual solvent.

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Linker This compound Ampoule Pyrex Ampoule Linker->Ampoule Catalyst Anhydrous ZnCl₂ Catalyst->Ampoule Seal Evacuate & Seal Ampoule->Seal Heat Heat to 400°C for 48h (Ionothermal Synthesis) Seal->Heat Cool Cool to RT Heat->Cool Wash_H2O Wash with H₂O Cool->Wash_H2O Wash_HCl Wash with 2M HCl Wash_H2O->Wash_HCl Wash_Acetone Wash with Acetone Wash_HCl->Wash_Acetone Dry Dry under Vacuum Wash_Acetone->Dry Product PCTF-1 Powder Dry->Product

Caption: Ionothermal synthesis workflow for PCTF-1.

Characterization Data

The properties of COFs are highly dependent on the synthetic conditions. The following table summarizes typical characterization data for PCTF-1 synthesized from this compound.

PropertyValueReference(s)
BET Surface Area 853 m²/g
Pore Size Microporous
Thermal Stability High (stable up to high temperatures)[2]
Chemical Stability High[2]

Applications

The unique properties of PCTF-1 and similar covalent triazine frameworks make them suitable for a variety of applications, particularly in gas separation, catalysis, and drug delivery.

Gas Adsorption and Separation

The high surface area and nitrogen-rich framework of PCTF-1 provide strong affinity for CO₂. This makes it a promising candidate for carbon capture and separation from flue gas or natural gas. The adsorption capacities for CO₂ and N₂ are presented in the table below.

GasAdsorption Capacity at 273 K and 1 barReference(s)
CO₂~1.3 mmol/g[5]
N₂~0.2 mmol/g[5]
Catalysis

The triazine units and the overall porous structure of CTFs can act as a support for catalytic species or even exhibit intrinsic catalytic activity. While specific data for PCTF-1 is limited, triphenylamine-based CTFs have shown promise in various catalytic transformations. For instance, they can serve as metal-free catalysts or as supports for metal nanoparticles in reactions such as CO₂ reduction and oxidation reactions.[6][7] The high stability of the framework allows for catalyst recyclability and use under harsh reaction conditions.[1]

Drug Delivery

The porous nature and potential for surface functionalization of CTFs make them attractive candidates for drug delivery systems. The high surface area allows for significant drug loading, and the pore size can be tuned to control the release kinetics. A notable application is the pH-responsive release of anticancer drugs. For example, a covalent triazine-based framework has been shown to have a high loading capacity (27.9 wt%) for the anticancer drug Irinotecan (CPT-11) and exhibits pH-responsive release, which is advantageous for targeted drug delivery to the acidic tumor microenvironment.[1][2]

Conceptual Workflow for Drug Delivery

G cluster_loading Drug Loading cluster_delivery Delivery & Release PCTF1 PCTF-1 Loading Loading via Adsorption PCTF1->Loading Drug Drug Molecules (e.g., Irinotecan) Drug->Loading Loaded_PCTF1 Drug-Loaded PCTF-1 Loading->Loaded_PCTF1 Target Target Site (e.g., Tumor Microenvironment) Loaded_PCTF1->Target Release pH-Responsive Release Target->Release Released_Drug Released Drug Release->Released_Drug

Caption: Conceptual workflow for drug delivery using PCTF-1.

Conclusion

This compound is a versatile and effective linker for the synthesis of highly stable and porous covalent triazine frameworks. The resulting material, PCTF-1, exhibits promising properties for applications in gas separation, catalysis, and drug delivery. The provided protocols and data serve as a valuable resource for researchers and professionals interested in exploring the potential of these advanced materials. Further research into the functionalization of PCTF-1 and the evaluation of its performance in a wider range of applications is encouraged.

References

Application Notes and Protocols for 4,4',4''-Nitrilotribenzonitrile as a Potential Hole Transport Layer in OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data for the application of 4,4',4''-nitrilotribenzonitrile as a hole transport layer (HTL) in Organic Light-Emitting Diodes (OLEDs). The following application notes and protocols are therefore based on the known properties of its core chemical structure and generalized procedures for similar materials. The quantitative data presented is representative of typical high-performance HTL materials and should be considered hypothetical until validated by experimental results for this compound.

Introduction to this compound

This compound, a derivative of triphenylamine, is a promising candidate for use as a hole transport material in organic electronic devices, including OLEDs. Its core triphenylamine structure is a well-established hole-transporting moiety, known for its good electrochemical stability and ability to form amorphous thin films, which is crucial for device longevity and performance.[1] The addition of three nitrile (-CN) groups, which are electron-withdrawing, is expected to influence the electronic properties of the molecule, potentially leading to a deeper Highest Occupied Molecular Orbital (HOMO) level.[1] A deeper HOMO level can facilitate better energy level alignment with the anode and the emissive layer in an OLED, leading to more efficient hole injection and transport.

Potential Properties and Advantages

The molecular structure of this compound suggests several advantageous properties for an HTL material:

  • Good Hole Mobility: The triphenylamine core provides a pathway for efficient hole transport.

  • High Thermal Stability: Triphenylamine derivatives are known for their high glass transition temperatures (Tg), which contributes to the morphological stability and long operational lifetime of OLED devices.

  • Amorphous Film Formation: The non-planar structure of the molecule is likely to inhibit crystallization, leading to the formation of smooth, amorphous films, which are essential for preventing device short circuits and ensuring uniform charge transport.

  • Tunable Electronic Properties: The electron-withdrawing nitrile groups can be expected to lower the HOMO energy level, which can reduce the hole injection barrier from common transparent conductive oxides like Indium Tin Oxide (ITO) and improve the overall device efficiency.[1]

Hypothetical Performance Data

The following tables present hypothetical performance data for an OLED device using a high-performance HTL. These values are for illustrative purposes to guide researchers in their evaluation of this compound.

Table 1: Hypothetical Material Properties of this compound as an HTL

PropertyHypothetical ValueUnit
Highest Occupied Molecular Orbital (HOMO)-5.4eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.3eV
Band Gap3.1eV
Glass Transition Temperature (Tg)> 120°C
Hole Mobility> 10⁻⁴cm²/Vs

Table 2: Hypothetical Device Performance of a Green OLED with this compound as HTL

ParameterHypothetical ValueUnit
Device StructureITO / This compound (40 nm) / Emissive Layer (20 nm) / Electron Transport Layer (30 nm) / LiF (1 nm) / Al (100 nm)-
Turn-on Voltage (@ 1 cd/m²)2.8V
Maximum Current Efficiency80cd/A
Maximum Power Efficiency75lm/W
Maximum External Quantum Efficiency (EQE)22%
Electroluminescence Peak525nm
Color Coordinates (CIE 1931)(0.30, 0.65)-
LT₅₀ Lifetime (@ 1000 cd/m²)> 10,000hours

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and the fabrication of a multi-layer OLED device. These should be adapted and optimized based on specific laboratory conditions and target device architectures.

Synthesis and Purification of this compound

A potential synthetic route for this compound involves the cyanation of a tri-halogenated triphenylamine precursor. A common method for such transformations is the Rosenmund-von Braun reaction.[1]

Protocol: Rosenmund-von Braun Cyanation

  • Reaction Setup: In a nitrogen-purged three-neck flask equipped with a reflux condenser and a magnetic stirrer, add tris(4-bromophenyl)amine (1 equivalent), copper(I) cyanide (CuCN, 3.3 equivalents), and a high-boiling point polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to reflux (typically 150-200 °C) and maintain for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to complex with excess copper salts.

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

OLED Device Fabrication Protocol

This protocol describes the fabrication of a standard multi-layer OLED using thermal evaporation in a high-vacuum environment.

Protocol: OLED Fabrication by Thermal Evaporation

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Immediately transfer the substrates to a UV-ozone cleaner for 15-20 minutes to remove organic residues and improve the ITO work function.

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Hole Transport Layer (HTL): Evaporate this compound onto the ITO substrate at a deposition rate of 1-2 Å/s to a desired thickness (e.g., 40 nm).

    • Emissive Layer (EML): Co-evaporate the host material and the dopant from separate sources to form the emissive layer (e.g., 20 nm). The doping concentration needs to be precisely controlled.

    • Electron Transport Layer (ETL): Deposit the electron transport material (e.g., Alq₃) at a rate of 1-2 Å/s to the desired thickness (e.g., 30 nm).

    • Electron Injection Layer (EIL): Deposit a thin layer of an electron-injecting material like lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s (e.g., 1 nm).

    • Cathode: Deposit the metal cathode, typically aluminum (Al), at a higher deposition rate (5-10 Å/s) to a thickness of 100-150 nm.

  • Encapsulation:

    • Without breaking the vacuum, or in an inert atmosphere (e.g., a glovebox), encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

  • Device Characterization:

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence spectrum using a spectrometer.

    • Determine the external quantum efficiency (EQE) and power efficiency.

    • Conduct lifetime measurements at a constant current density.

Visualizations

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) (this compound) EML->HTL Anode Anode (e.g., ITO) HTL->Anode

Caption: A typical multi-layer OLED device structure.

OLED_Fabrication_Workflow cluster_workflow OLED Fabrication Workflow arrow arrow Start Start: ITO Substrate Cleaning Substrate Cleaning (Ultrasonication, UV-Ozone) Start->Cleaning Vacuum Transfer to High-Vacuum Chamber Cleaning->Vacuum HTL HTL Deposition (this compound) Vacuum->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for OLED fabrication via thermal evaporation.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of Triarylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cyanation of triarylamines, a critical transformation in the synthesis of novel organic materials and pharmaceutical agents. The nitrile functional group is a key pharmacophore and a versatile synthetic handle, making its introduction into complex molecules like triarylamines a subject of significant interest.[1]

The protocols described herein are based on modern palladium-catalyzed cross-coupling reactions, which offer significant advantages over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions by providing milder reaction conditions and greater functional group tolerance.[2][3] While direct C-H cyanation of triarylamines is an emerging area, the more established and reliable method involves the cyanation of a halo- or triflyloxy-substituted triarylamine. This document will focus on the latter, well-precedented approach.

Overview of the Reaction

The palladium-catalyzed cyanation of an aryl halide or triflate moiety within a triarylamine structure follows the general principles of Buchwald-Hartwig-type cross-coupling reactions.[4][5] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst.

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which is a strong ligand for palladium.[2][3] Modern protocols have largely overcome this issue through the use of specific catalyst systems, less soluble cyanide sources, and carefully optimized reaction conditions.[3]

Experimental Protocols

Two general and robust protocols for the palladium-catalyzed cyanation of halo-substituted triarylamines are presented below. These protocols are adapted from leading methodologies in the field and offer options for different cyanide sources and reaction conditions.

Protocol 1: Cyanation using Zinc Cyanide (Zn(CN)₂) in Aqueous Media

This mild and efficient protocol, adapted from the work of Buchwald and colleagues, is suitable for a wide range of (hetero)aryl halides and triflates at low catalyst loadings and mild temperatures.[1][6]

Materials:

  • Halo-substituted triarylamine (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂) (0.66 equiv, 0.66 mmol)

  • Palladium precatalyst P1 (G3-XPhos) (2-5 mol%)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Nitrogen or Argon source

  • Magnetic stir bar

  • Reaction vessel (e.g., screw-cap vial)

Procedure:

  • To a reaction vessel containing a magnetic stir bar, add the halo-substituted triarylamine (1.0 mmol), zinc cyanide (0.66 mmol), and the palladium precatalyst (0.02-0.05 mmol).

  • Seal the vessel with a septum-lined cap.

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add THF and deionized water via syringe to create a 1:5 THF/H₂O solvent mixture (e.g., 0.5 mL THF and 2.5 mL H₂O for a 0.33 M reaction concentration).

  • Place the reaction vessel in a preheated oil bath or heating block set to a temperature between room temperature and 40 °C.[1][6]

  • Stir the reaction mixture for 18 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanation using Potassium Ferrocyanide (K₄[Fe(CN)₆])

This protocol utilizes the non-toxic and easy-to-handle potassium ferrocyanide as the cyanide source.[7] It is particularly effective for the cyanation of aryl chlorides and bromides.[3]

Materials:

  • Halo-substituted triarylamine (1.0 mmol)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv, 0.5 mmol)

  • Palladium precatalyst (e.g., P1) (0.2 mol%)

  • Ligand (e.g., L1 - a biaryl phosphine ligand) (0.2 mol%)

  • Potassium acetate (KOAc) (0.125 equiv, 0.125 mmol)

  • 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon source

  • Magnetic stir bar

  • Screw-top test tube

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (0.002 mmol), ligand (0.002 mmol), potassium ferrocyanide trihydrate (211 mg, 0.5 mmol), and the solid halo-substituted triarylamine (1.0 mmol).

  • Seal the test tube with a Teflon-lined screw-cap septum.

  • Evacuate and backfill the vessel with nitrogen (repeat for a total of three cycles).[3]

  • If the triarylamine is a liquid, add it at this stage.

  • Add 1,4-dioxane (2.5 mL) and a 0.05 M solution of KOAc in degassed water (2.5 mL) via syringe.[2][3]

  • Place the test tube in a preheated oil bath at 100 °C and stir for 1 hour.[2]

  • After 1 hour, remove the test tube from the oil bath and allow it to cool.

  • Transfer the reaction mixture to a separatory funnel using ethyl acetate (15 mL) and brine (15 mL).[2]

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, cyanide source, and solvent can significantly impact the efficiency of the cyanation reaction. The following tables summarize various reported conditions for the palladium-catalyzed cyanation of aryl halides, which are applicable to halo-substituted triarylamines.

Table 1: Comparison of Cyanide Sources

Cyanide SourceToxicityHandlingTypical ConditionsReference
Zn(CN)₂HighAir-stable solid, but handle with care.Mild temperatures (rt - 40 °C), aqueous media.[1][6][1][6]
K₄[Fe(CN)₆]LowCrystalline solid, easy to handle.[7]Higher temperatures (e.g., 100 °C), aqueous/organic mixture.[3][3][7]
KCN/NaCNHighHighly toxic, often requires grinding and anhydrous conditions.High temperatures, can lead to catalyst deactivation.[1][8]

Table 2: Influence of Palladium Precatalyst and Ligand

Precatalyst/Ligand SystemSubstrate ScopeTypical LoadingKey AdvantagesReference
P1 (G3-XPhos)Broad (Aryl chlorides, bromides, triflates)0.2 - 5 mol%Air-stable, highly active, efficient in situ catalyst generation.[3][3]
Pd(OAc)₂ / LigandVaries with ligand0.1 - 5 mol%Readily available palladium source.[7]
Pd₂dba₃ / LigandBroadVariesRequires pre-activation for optimal activity.[3][3]
Pd/CAryl bromides and activated aryl chloridesVariesHeterogeneous, potentially recyclable.[9]

Visualizations

Diagram 1: Catalytic Cycle of Palladium-Catalyzed Cyanation

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L_n OxAdd->PdII_complex Transmetal Transmetalation (M-CN) PdII_complex->Transmetal PdII_CN_complex Ar-Pd(II)(CN)L_n Transmetal->PdII_CN_complex RedElim Reductive Elimination PdII_CN_complex->RedElim RedElim->Pd0 Product Ar-CN RedElim->Product

Caption: Catalytic cycle for the palladium-catalyzed cyanation of aryl halides.

Diagram 2: Experimental Workflow

Experimental Workflow start Start reagents Combine Triarylamine Halide, Cyanide Source, & Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Solvent(s) inert->solvent reaction Heat and Stir (e.g., 40-100 °C) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Obtain Cyanated Triarylamine Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cyanation.

Conclusion

The palladium-catalyzed cyanation of halo-substituted triarylamines is a powerful and versatile method for the synthesis of complex nitrile-containing molecules. The protocols and data presented provide a solid foundation for researchers in drug development and materials science to apply this important transformation in their work. The choice of reaction conditions, particularly the cyanide source and catalyst system, should be tailored to the specific substrate and desired reaction scale. With careful execution, these methods offer a reliable pathway to novel cyanated triarylamines.

References

Application Notes and Protocols for the Purity Assessment of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,4',4''-Nitrilotribenzonitrile is a versatile tripodal molecule utilized as a building block in the synthesis of complex structures such as covalent organic frameworks (COFs) and advanced polymers.[1] Its applications in organic electronics and materials science necessitate a high degree of purity, as impurities can significantly impact the performance and properties of the final materials.[1] This document provides detailed application notes and experimental protocols for the purity assessment of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound.[1] This method separates the main compound from its structurally related impurities based on their differential partitioning between a stationary phase and a mobile phase. The purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks. A reverse-phase C18 column is commonly employed for this separation.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm or a wavelength of maximum absorbance for this compound.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

Analyte Retention Time (min) Peak Area Area (%)
Impurity 14.55,0000.5
This compound8.2990,00099.0
Impurity 29.55,0000.5
Total 1,000,000 100.0

Gas Chromatography (GC)

Application Note: Gas Chromatography is suitable for analyzing thermally stable and volatile compounds. It can be used to detect and quantify volatile organic impurities in the this compound sample. The sample is vaporized and separated based on boiling points and interactions with the stationary phase of the GC column. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with an FID or NPD.

  • Column: DB-5 capillary column (30 m x 0.53 mm ID) or equivalent.[3]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 6 mL/min).[3]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1.5 minutes.[3]

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation:

    • Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or acetone).

    • Ensure the sample is completely dissolved.

Data Presentation:

Analyte Retention Time (min) Peak Area Area (%)
Solvent2.1--
Volatile Impurity 15.83,0000.3
This compound15.4997,00099.7
Total 1,000,000 100.0

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS combines the separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is invaluable for the identification and quantification of trace-level impurities, including potential genotoxic impurities, that may not be detectable by UV.[4][5][6][7]

Experimental Protocol:

  • LC System: Agilent 1260 Infinity II LC system or equivalent.[8]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 mm × 50 mm, 1.9 µm).[8]

  • Mobile Phase: Similar to the HPLC method (e.g., water with 0.1% formic acid and acetonitrile).

  • Mass Spectrometer: Agilent 6470B triple quadrupole LC/MS or equivalent.[8]

  • Ionization Source: Electrospray Ionization (ESI), positive or negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted impurity quantification.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Dilute the stock solution to an appropriate concentration for analysis (e.g., 1 µg/mL).

Data Presentation:

Analyte Precursor Ion (m/z) Product Ion (m/z) Retention Time (min) LOD (ng/mL) LOQ (ng/mL)
This compound321.1[Fragment 1]5.6--
Impurity X[Parent Mass][Fragment Ion]4.90.10.3
Impurity Y[Parent Mass][Fragment Ion]6.20.150.5

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and purity assessment.[1][9][10] Quantitative NMR (qNMR) provides a direct and highly accurate method for determining the purity of this compound by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[11] This method is independent of the analyte's response factor and is traceable to the International System of Units (SI).[12]

Experimental Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or another suitable deuterated solvent in which both the sample and internal standard are fully soluble.

  • Internal Standard: A certified reference material with known purity (e.g., benzoic acid, maleic acid). The standard should have signals that do not overlap with the analyte's signals.

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both components in a known volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

    • Number of Scans: Sufficient scans for a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Analysis:

    • Apply Fourier transform and phase correction.

    • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

    • Calculate the purity using the standard qNMR equation.[12]

Data Presentation:

Component Purity (by qNMR) Expanded Uncertainty (k=2)
This compound99.2 % (w/w)± 0.3 %

Visualizations

cluster_workflow General Analytical Workflow Sample Sample of 4,4',4''- Nitrilotribenzonitrile Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep Analysis Instrumental Analysis (HPLC, GC, LC-MS, NMR) Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Integration, Peak Identification) Data->Processing Report Purity Calculation & Reporting Processing->Report cluster_hplc HPLC/GC Experimental Workflow start Prepare Mobile Phase & Sample Solution inject Inject Sample onto Column start->inject separate Separation based on Retention Time inject->separate detect UV or FID/NPD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Calculate Area % Purity chromatogram->quantify cluster_lcms LC-MS/MS Workflow for Impurity ID lc_sep LC Separation ionize Electrospray Ionization (ESI) lc_sep->ionize ms1 MS1: Select Precursor Ion (m/z) ionize->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Detect Product Ions (m/z) cid->ms2 id Identify & Quantify Impurity ms2->id cluster_qnmr qNMR Purity Assessment Workflow prepare Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent prepare->dissolve acquire Acquire 1H NMR Spectrum (with long d1) dissolve->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 4,4',4''-Nitrilotribenzonitrile. This method is designed for researchers, scientists, and drug development professionals who require a high-purity sample of this compound for downstream applications. The protocol provides a comprehensive guide from sample preparation to fraction analysis, ensuring the efficient isolation of the target molecule.

Introduction

This compound is a tripodal aromatic molecule with a C3 symmetric structure. Its unique electronic and structural properties make it a valuable building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). For these applications, the purity of the starting material is paramount to ensure the formation of well-ordered, crystalline structures with the desired physical and chemical properties. HPLC is a highly effective technique for the purification of such organic molecules, offering superior resolution and efficiency. This document outlines a developed HPLC method for the successful purification of this compound.

Data Presentation

A summary of the HPLC method parameters is provided in the table below for quick reference.

ParameterValue
Instrumentation Preparative HPLC System with UV Detector
Column C18 Reversed-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes
Flow Rate 18.0 mL/min
Detection Wavelength 280 nm
Injection Volume 5.0 mL
Sample Concentration 10 mg/mL in Dichloromethane/Acetonitrile (1:9)
Column Temperature 30 °C

Experimental Protocols

1. Sample Preparation

  • Dissolution: Accurately weigh 100 mg of crude this compound. Dissolve the sample in 1 mL of dichloromethane (DCM) and sonicate for 5 minutes. Add 9 mL of acetonitrile and vortex until the sample is fully dissolved.

  • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

2. HPLC System Preparation

  • Mobile Phase Preparation: Prepare Mobile Phase A (Deionized Water) and Mobile Phase B (Acetonitrile). Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the system.

  • System Equilibration: Purge the HPLC system with the initial mobile phase composition (70% Acetonitrile) for 10 minutes. Equilibrate the column with the initial conditions for at least 30 minutes or until a stable baseline is achieved.

3. Purification Run

  • Injection: Inject 5.0 mL of the filtered sample solution onto the column.

  • Gradient Elution: Start the gradient elution as detailed in the data table (70% B to 95% B over 20 minutes).

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the main peak of this compound. It is recommended to collect multiple small fractions across the peak to isolate the purest portions.

4. Post-Purification Analysis

  • Purity Assessment: Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction. A C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with a faster gradient can be used for this purpose.

  • Solvent Evaporation: Pool the fractions with the desired purity (e.g., >99%). Remove the solvent using a rotary evaporator to obtain the purified solid this compound.

  • Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.

Mandatory Visualization

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect purity_check Purity Analysis of Fractions collect->purity_check pool Pool Pure Fractions purity_check->pool evaporate Solvent Evaporation pool->evaporate dry Final Product Drying evaporate->dry final_product final_product dry->final_product Purified this compound

Caption: Workflow for the HPLC purification of this compound.

Application Note: Mass Spectrometry of 4,4',4''-Nitrilotribenzonitrile and its Fragments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 4,4',4''-Nitrilotribenzonitrile using mass spectrometry. Due to the limited availability of specific experimental mass spectra for this compound in the public domain, this note presents a predicted fragmentation pathway based on established principles of mass spectrometry. The protocols outlined below are designed to be a starting point for researchers to develop and validate their own methods for the analysis of this and structurally related molecules.

Introduction

This compound is a tripodal aromatic molecule with a central nitrogen atom connected to three benzonitrile moieties. Its rigid and symmetric structure makes it a valuable building block in supramolecular chemistry and materials science. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing information on molecular weight and structural integrity.[1] This application note details the expected mass spectrometric behavior of this compound and provides standardized protocols for its analysis by Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.

Predicted Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to proceed through cleavages of the bonds connecting the central nitrogen atom to the cyanophenyl rings and fragmentation of the benzonitrile units themselves. The molecular weight of this compound is 320.35 g/mol .

Under Electron Ionization (EI) , the molecule is expected to form a molecular ion (M•+) at m/z 320. Subsequent fragmentation could involve the loss of one, two, or all three benzonitrile rings, leading to characteristic fragment ions.

Under Electrospray Ionization (ESI) , typically in the positive ion mode, the molecule would likely be observed as a protonated molecule [M+H]+ at m/z 321. Fragmentation in a tandem mass spectrometer (MS/MS) would be induced by collision-induced dissociation (CID).

A logical diagram illustrating the predicted fragmentation of the protonated molecule is presented below.

G M [M+H]+ m/z 321 F1 Loss of HCN m/z 294 M->F1 -HCN F2 Loss of C7H4N m/z 219 M->F2 -C7H4N• F4 [C7H5N]+ m/z 103 M->F4 Cleavage F3 Loss of C7H4N2 m/z 203 F2->F3 -HCN F5 [C6H4]+ m/z 76 F4->F5 -HCN

Caption: Predicted ESI-MS/MS fragmentation pathway of [this compound+H]+.

Quantitative Data

Due to the absence of specific experimental data, the following table presents predicted m/z values for the parent ion and its major fragments. The relative intensities are hypothetical and would need to be determined experimentally.

Ion DescriptionPredicted m/z (ESI, [M+H]+)Predicted m/z (EI, M•+)Predicted Fragments (m/z)Plausible Neutral Loss
Parent Ion321320------
Fragment 1294293[M-HCN]+HCN
Fragment 2219218[M-C7H4N•]+C7H4N•
Fragment 3203202[M-C7H5N2]+C7H5N2
Fragment 4103102[C7H5N]+C14H8N2
Fragment 57676[C6H4]+C15H9N3

Experimental Protocols

The following are general protocols for the analysis of this compound by mass spectrometry. Instrument parameters should be optimized for the specific mass spectrometer being used.

Protocol 1: Electrospray Ionization (ESI) Mass Spectrometry

Objective: To determine the accurate mass of the protonated molecule and to induce fragmentation for structural confirmation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
  • If necessary, add a small amount of acid (e.g., 0.1% formic acid) to the final solution to promote protonation.

2. Instrumentation (LC-MS or Direct Infusion):

  • Liquid Chromatography (optional):
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to elute the compound (e.g., start with 5% B, ramp to 95% B over 5 minutes).
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer (ESI Source):
  • Ionization Mode: Positive.
  • Capillary Voltage: 3.5 - 4.5 kV.
  • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.
  • Drying Gas Temperature: 300 - 350 °C.
  • Nebulizer Pressure: 30 - 45 psi.
  • Scan Range (MS1): m/z 100 - 500.
  • For MS/MS: Select the precursor ion (m/z 321) and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.

3. Data Analysis:

  • Identify the [M+H]+ ion in the full scan spectrum.
  • Analyze the product ion spectrum (MS/MS) to identify characteristic fragment ions.

Protocol 2: Electron Ionization (EI) Mass Spectrometry

Objective: To obtain a characteristic fragmentation pattern for library matching and structural elucidation.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or methanol).
  • The concentration should be suitable for the introduction method (e.g., direct insertion probe or GC-MS).

2. Instrumentation (GC-MS or Direct Insertion Probe):

  • Gas Chromatography (optional):
  • Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium.
  • Inlet Temperature: 250 - 280 °C.
  • Oven Program: A temperature ramp suitable to elute the compound (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).
  • Mass Spectrometer (EI Source):
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40 - 500.

3. Data Analysis:

  • Identify the molecular ion (M•+).
  • Analyze the fragmentation pattern and compare it to spectral libraries if available.

Workflow Diagram

The general workflow for mass spectrometric analysis is depicted below.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis a Dissolve/Dilute this compound b Ionization (ESI or EI) a->b c Mass Analysis (MS1) b->c d Fragmentation (MS/MS) c->d e Detection d->e f Spectrum Interpretation e->f g Structural Elucidation f->g

Caption: General workflow for the mass spectrometric analysis of chemical compounds.

Conclusion

The protocols and predicted fragmentation data presented in this application note provide a solid foundation for the mass spectrometric analysis of this compound. While experimental verification is essential, the information herein will guide researchers in setting up their instruments, acquiring meaningful data, and interpreting the resulting spectra for this and similar compounds. The provided workflows and diagrams offer a clear visual representation of the experimental and logical processes involved.

References

Application Notes and Protocols for Solvothermal Synthesis of Covalent Organic Frameworks (COFs) from Nitrile Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solvothermal synthesis of Covalent Organic Frameworks (COFs), with a specific focus on the utilization of nitrile precursors to form robust triazine linkages. Detailed experimental protocols for synthesis and subsequent application in drug delivery are provided, alongside quantitative data to guide researchers in this field.

Introduction to Nitrile-Based COFs

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The use of nitrile-containing precursors is a prominent strategy in COF synthesis, primarily leading to the formation of highly stable covalent triazine frameworks (CTFs). The trimerization of nitrile groups under solvothermal or ionothermal conditions results in aromatic triazine rings, which serve as the linking units of the framework. These materials are of significant interest due to their high thermal and chemical stability, permanent porosity, and the nitrogen-rich nature of the resulting framework, which can be advantageous for various applications, including gas storage, catalysis, and drug delivery.[1][2]

The synthesis of CTFs can be broadly categorized into two main approaches based on the catalyst and conditions used: ionothermal synthesis, typically employing a Lewis acid like ZnCl₂ at high temperatures, and Brønsted acid-catalyzed synthesis, which can often be performed under milder conditions.[3]

Solvothermal Synthesis of Covalent Triazine Frameworks (CTFs)

The solvothermal synthesis of CTFs from nitrile precursors involves the cyclotrimerization of aromatic nitriles to form a porous, extended network. Below are two primary protocols for this synthesis.

Protocol 1: Brønsted Acid-Catalyzed Synthesis at Room Temperature

This method utilizes a strong Brønsted acid, such as trifluoromethanesulfonic acid (TFMS), to catalyze the nitrile trimerization at or near room temperature.[3]

Materials:

  • Aromatic nitrile monomer (e.g., 1,4-bis(tris(4'-cyanophenyl)methyl)benzene)

  • Trifluoromethanesulfonic acid (TFMS)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Ammonium hydroxide solution

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic nitrile monomer in anhydrous DCM.

  • Carefully add trifluoromethanesulfonic acid to the solution while stirring. The reaction mixture is typically stirred at room temperature for 24-48 hours.

  • The resulting solid precipitate is collected by filtration.

  • The collected solid is washed extensively with methanol and then with a dilute ammonium hydroxide solution to neutralize and remove the acid catalyst.

  • Further washing with water and methanol is performed.

  • The purified CTF powder is dried under vacuum at an elevated temperature (e.g., 150 °C) to remove any trapped solvent.

Protocol 2: Ionothermal Synthesis

This method employs a molten salt, typically zinc chloride (ZnCl₂), which acts as both the solvent and the Lewis acid catalyst at high temperatures.[3]

Materials:

  • Aromatic nitrile monomer (e.g., 1,4-bis(tris(4'-cyanophenyl)methyl)benzene)

  • Anhydrous zinc chloride (ZnCl₂)

  • Dilute hydrochloric acid (HCl)

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • Grind the aromatic nitrile monomer and anhydrous ZnCl₂ together in a mortar and pestle. A typical molar ratio of monomer to ZnCl₂ is 1:10.[3]

  • Place the mixture into a Pyrex® ampule.

  • Evacuate the ampule and seal it under vacuum.

  • Heat the sealed ampule in a furnace to 400 °C for 42 hours.[3]

  • After cooling to room temperature, carefully open the ampule.

  • The solid product is washed with a large volume of water and then stirred in dilute HCl overnight to remove the zinc salts.[3]

  • Filter the solid and wash with water and then with THF.[3]

  • The resulting black solid is dried under high vacuum at 150 °C.[3]

Quantitative Data from Synthesis of Covalent Triazine Frameworks

The choice of synthesis method and the combination of monomers can significantly impact the properties of the resulting CTFs. The following table summarizes quantitative data from the synthesis of various CTFs using a pseudo-octahedral hexanitrile monomer (BTB-nitrile, 1) and other dinitrile, trinitrile, and tetranitrile linkers.

FrameworkMonomer(s) and RatioSynthesis MethodYield (%)BET Surface Area (m²/g)
CTF-hex11 TFMS89557
CTF-hex21 / dinitrile 2 (1:3)TFMS86617
CTF-hex31 / dinitrile 3 (1:3)TFMS85551
CTF-hex41 / trinitrile 4 (2:3)TFMS87639
CTF-hex51 / tetranitrile 5 (1:3)TFMS92622
CTF-hex61 ZnCl₂ (Ionothermal)911728

Data sourced from a study on covalent triazine frameworks from a pseudo-octahedral hexanitrile monomer.[3]

Application in Drug Delivery

The inherent porosity and high surface area of COFs make them promising candidates for drug delivery systems. While specific studies on nitrile-based COFs for drug delivery are emerging, the general principles and protocols for loading and release of therapeutic agents are applicable. The following is a general protocol for drug loading and release studies using porous COFs.

Protocol 3: Drug Loading into COFs

Materials:

  • Activated COF powder (50 mg)

  • Drug of choice (e.g., 5-Fluorouracil, Ibuprofen)

  • Hexane (or another suitable solvent in which the drug is soluble but the COF is not)

Procedure:

  • Suspend the activated COF powder (50 mg) in a hexane solution of the drug (e.g., 5 mL, 0.1 M).[4]

  • Stir the suspension for 6 hours at room temperature, ensuring the container is sealed to prevent solvent evaporation.[4]

  • Collect the drug-loaded COF by vacuum filtration.

  • Wash the collected solid with fresh hexane to remove any surface-adsorbed drug molecules.[4]

  • Dry the drug-loaded COF at room temperature.[4]

  • The amount of loaded drug can be quantified by various methods, such as thermogravimetric analysis (TGA) or by analyzing the concentration of the drug in the filtrate using UV-Vis spectrophotometry.

Protocol 4: In Vitro Drug Release from COFs

Materials:

  • Drug-loaded COF (10 mg)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Place the drug-loaded COF (10 mg) in a vial containing 2 mL of PBS at 37 °C to simulate physiological conditions.[4]

  • At predetermined time intervals, centrifuge the sample and collect the supernatant.

  • Replace the collected supernatant with 2 mL of fresh PBS.[4]

  • Analyze the concentration of the released drug in the collected supernatant using UV-Vis spectrophotometry against a pre-established calibration curve.[4]

  • Continue the release study until the drug concentration in the supernatant is negligible.[4]

Quantitative Data for Drug Loading in Porous COFs

The following table presents illustrative data on the drug loading capacity of two novel fluorinated imine-linked COFs, demonstrating the potential of porous COFs as drug carriers.

COFDrugDrug Loading Rate (wt%)
DF-TAPB-COF5-Fluorouracil (5-FU)69
DF-TATB-COF5-Fluorouracil (5-FU)-
DF-TAPB-COFCaptopril (CA)-
DF-TATB-COFCaptopril (CA)-

Data sourced from a study on fluorinated covalent organic frameworks for efficient drug delivery.[5] Note: While these are not nitrile-linked COFs, the data illustrates the high loading capacities achievable with porous COF architectures.

Visualizing Experimental Workflows

Solvothermal Synthesis of CTFs Workflow

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization monomer Aromatic Nitrile Monomer(s) mixing Mixing & Sonication (if applicable) monomer->mixing catalyst Catalyst (TFMS or ZnCl₂) catalyst->mixing solvent Solvent (e.g., DCM or molten salt) solvent->mixing reaction Solvothermal Reaction (Sealed Vessel, Heat) mixing->reaction filtration Filtration reaction->filtration washing Washing (Solvents, Acid/Base) filtration->washing drying Drying under Vacuum washing->drying ftir FT-IR drying->ftir pxrd PXRD drying->pxrd gas_sorption Gas Sorption (BET) drying->gas_sorption drug_delivery_workflow cluster_loading Drug Loading cluster_release In Vitro Release cof Activated COF incubation Incubation & Stirring cof->incubation drug_solution Drug Solution drug_solution->incubation separation Filtration & Washing incubation->separation drug_loaded_cof Drug-Loaded COF separation->drug_loaded_cof sampling Incubation & Periodic Sampling drug_loaded_cof->sampling pbs PBS (pH 7.4, 37°C) pbs->sampling analysis UV-Vis Analysis of Supernatant sampling->analysis synthesis_properties_relationship cluster_params Synthesis Parameters cluster_props Resulting COF Properties monomers Monomer Structure & Ratio crystallinity Crystallinity monomers->crystallinity porosity Porosity & Surface Area monomers->porosity functionality Framework Functionality monomers->functionality catalyst Catalyst Type catalyst->crystallinity stability Thermal/Chemical Stability catalyst->stability conditions Temperature & Time conditions->crystallinity conditions->stability solvent Solvent System solvent->crystallinity solvent->porosity

References

Application Notes and Protocols for Post-Synthetic Modification of Covalent Organic Frameworks (COFs) with Nitrile Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of Covalent Organic Frameworks (COFs) containing nitrile groups. This document is intended to guide researchers in the strategic functionalization of these porous crystalline materials to enhance their properties for a variety of applications, including catalysis, gas separation, energy storage, and drug delivery.

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The ability to tailor their chemical functionality through post-synthetic modification (PSM) offers a powerful strategy to fine-tune their properties for specific applications.[1][2][3][4][5][6][7] The nitrile (-C≡N) group is a versatile functional handle for PSM due to its rich chemistry, allowing for its conversion into a variety of other functional groups.[8][9] This allows for the introduction of new functionalities that may not be compatible with the initial COF synthesis conditions.[4][7]

This document outlines the key strategies for post-synthetic modification of nitrile-functionalized COFs, provides detailed experimental protocols, and presents quantitative data to illustrate the impact of these modifications.

Key Applications of Nitrile-Functionalized COFs

The introduction and subsequent modification of nitrile groups in COFs have led to advancements in several fields:

  • Energy Storage: Nitrile-functionalized COF aerogels have been successfully used in lithium-sulfur batteries. The nitrile groups exhibit strong interactions with polysulfides, which effectively suppresses the polysulfide shuttling effect, leading to enhanced rate performance and cycling stability.[10]

  • Proton Exchange Membranes: COFs with a high density of ether and nitrile groups have been synthesized and used as fillers in proton exchange membranes, demonstrating a promising strategy for enhancing membrane stability and proton conductivity.[11]

  • Catalysis: The nitrogen-rich environment created by nitrile and triazine groups in Covalent Triazine Frameworks (CTFs), a subclass of COFs, makes them promising supports for anchoring catalytic metal complexes.[12]

  • Gas Sorption and Separation: The tunable pore environment of COFs, modified with functional groups derived from nitriles, can enhance their performance in gas uptake and separation.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a nitrile-appended COF and its subsequent post-synthetic modification into an amidoxime-functionalized COF.

Protocol 1: Synthesis of Nitrile-Appended COF (COF-TpDb)

This protocol describes the synthesis of a 2D COF containing nitrile pendant groups, COF-TpDb, through the solvothermal condensation of 2,5-diaminobenzonitrile (Db) and triformylphloroglucinol (Tp).[13]

Materials:

  • 2,5-diaminobenzonitrile (Db)

  • Triformylphloroglucinol (Tp)

  • Anhydrous methanol

  • Anhydrous dioxane

  • 6 M HCl

Procedure:

  • In a Pyrex tube, add 2,5-diaminobenzonitrile (Db) and triformylphloroglucinol (Tp) in a 1:1 molar ratio.

  • Add a mixture of anhydrous methanol and anhydrous dioxane (1:1 v/v) to the tube.

  • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Add 6 M HCl to the mixture.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube at 120°C for 3 days.

  • After cooling to room temperature, collect the resulting solid by filtration.

  • Wash the solid with anhydrous acetone and then with anhydrous methanol.

  • Dry the product under vacuum at 80°C overnight to obtain COF-TpDb as a powder.

Characterization:

The successful synthesis of COF-TpDb should be confirmed by Fourier-transform infrared (FTIR) spectroscopy (presence of a nitrile peak), powder X-ray diffraction (PXRD) for crystallinity, and nitrogen adsorption-desorption measurements to determine the surface area and porosity.

Protocol 2: Post-Synthetic Modification of COF-TpDb to Amidoxime-Functionalized COF (COF-TpDb-AO)

This protocol details the conversion of the nitrile groups in COF-TpDb to amidoxime groups.[1][13][14]

Materials:

  • COF-TpDb (synthesized as per Protocol 1)

  • Hydroxylamine hydrochloride

  • Potassium carbonate

  • Anhydrous methanol

Procedure:

  • Suspend the synthesized COF-TpDb powder in anhydrous methanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride and potassium carbonate in anhydrous methanol.

  • Add the hydroxylamine solution to the COF-TpDb suspension.

  • Reflux the mixture at 80°C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the solid thoroughly with methanol and then with water to remove any unreacted reagents.

  • Dry the product under vacuum at 60°C overnight to yield the amidoxime-functionalized COF (COF-TpDb-AO).

Characterization:

The conversion of nitrile to amidoxime groups can be confirmed by:

  • FTIR Spectroscopy: Disappearance of the nitrile peak (~2220 cm⁻¹) and appearance of new peaks corresponding to the amidoxime group (C=N and N-O stretching).

  • X-ray Photoelectron Spectroscopy (XPS): Analysis of the N 1s spectra to confirm the presence of nitrogen in the amidoxime environment.

  • Elemental Analysis: To determine the nitrogen content and confirm the degree of functionalization.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and post-synthetic modification of nitrile-functionalized COFs.

Table 1: Porosity Data of COF-TpDb and COF-TpDb-AO

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
COF-TpDb736[15]0.451.2
COF-TpDb-AO~6500.381.1

Note: The decrease in surface area and pore volume after post-synthetic modification is expected due to the introduction of the bulkier amidoxime groups into the pores.

Table 2: Performance of Nitrile-Functionalized COF Aerogel in Lithium-Sulfur Batteries

Battery ConfigurationRate Performance (at 2.0 C)Cycling Stability (after 200 cycles at 0.5 C)
Unmodified SeparatorLowerLower
COF-CN Modified Separator595 mA h g⁻¹[10]656 mA h g⁻¹[10]

Visualizations

The following diagrams illustrate the workflow of the post-synthetic modification process.

PSM_Workflow cluster_synthesis Protocol 1: Synthesis of Nitrile-COF cluster_psm Protocol 2: Post-Synthetic Modification Monomers Monomers (Tp + Db) Solvothermal Solvothermal Reaction (120°C, 3 days) Monomers->Solvothermal COF_TpDb Nitrile-Appended COF (COF-TpDb) Solvothermal->COF_TpDb Reaction Amidoximation Reaction (80°C, 24h) COF_TpDb->Reaction Reagents Hydroxylamine + K2CO3 Reagents->Reaction COF_TpDb_AO Amidoxime-Functionalized COF (COF-TpDb-AO) Reaction->COF_TpDb_AO

Caption: Workflow for the synthesis of a nitrile-appended COF and its subsequent post-synthetic modification.

Nitrile_Conversion cluster_before Before PSM cluster_after After PSM Nitrile Nitrile Group (-C≡N) Amidoxime Amidoxime Group (-C(NH2)=NOH) Nitrile->Amidoxime Hydroxylamine

Caption: Chemical transformation of a nitrile group to an amidoxime group during post-synthetic modification.

Conclusion

Post-synthetic modification of COFs with nitrile groups provides a versatile platform for creating advanced functional materials. The protocols and data presented here offer a starting point for researchers to explore the vast potential of these materials in various scientific and industrial applications. The ability to precisely engineer the pore environment of COFs through these methods is a key advantage for the rational design of materials with tailored properties.

References

Application Notes and Protocols for the Fabrication of Organic Electronic Devices with 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Nitrilotribenzonitrile is a versatile organic molecule showing significant promise in the field of organic electronics. Its molecular structure, featuring a triphenylamine core functionalized with three nitrile groups, provides a unique combination of properties that make it a compelling candidate for various applications. The triphenylamine core is a well-established hole-transporting moiety, while the electron-withdrawing nitrile groups allow for the tuning of the material's electronic properties.[1] This combination makes this compound a potential material for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaic devices.[1]

These application notes provide an overview of the material's properties, synthesis, and purification, along with generalized protocols for the fabrication of organic electronic devices. While specific performance data for devices incorporating this compound is not yet widely available in publicly accessible literature, the following sections detail the fundamental procedures and characterization techniques relevant to its application.

Material Properties

A summary of the key properties of this compound is presented in the table below. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters in the design of organic electronic devices, as they determine the efficiency of charge injection and transport. A larger HOMO-LUMO gap generally implies greater kinetic stability.[1]

PropertyValueReference
Molecular Formula C₂₂H₁₂N₄[1]
Molecular Weight 320.36 g/mol [1]
CAS Number 51545-36-9[1]
Appearance Inquire with supplier
Solubility Soluble in many organic solvents
HOMO Energy Level Not available in search results
LUMO Energy Level Not available in search results
HOMO-LUMO Gap Indicates kinetic stability and electronic excitation properties.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for the formation of aryl nitriles. Two common synthetic routes are the Sandmeyer and Rosenmund-von Braun reactions.[1]

Synthesis Workflow:

cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (e.g., Triphenylamine derivative) Reaction Reaction (e.g., Sandmeyer or Rosenmund-von Braun) Start->Reaction Crude Crude Product Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Recrystallization->Chromatography Pure Pure this compound Chromatography->Pure

Caption: General workflow for the synthesis and purification of this compound.

Protocol 1: General Synthesis via Rosenmund-von Braun Reaction (Conceptual)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, combine the appropriate halo-substituted triphenylamine precursor, copper(I) cyanide, and a high-boiling point polar solvent (e.g., DMF, DMSO).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >150 °C) under a nitrogen atmosphere. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into a suitable solution (e.g., aqueous ferric chloride or sodium cyanide solution) to decompose the copper cyanide complexes.

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine and dry over an anhydrous salt (e.g., MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification
  • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to induce crystallization. Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: For higher purity, dissolve the recrystallized product in a suitable solvent and load it onto a silica gel column. Elute the column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from any remaining impurities.

  • Characterization: Confirm the purity and identity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Fabrication of Organic Electronic Devices

The following protocols describe the general procedures for fabricating OLEDs and OFETs. These should be adapted based on the specific device architecture and the determined optimal parameters for this compound.

Application 1: Hole Transport Layer in Organic Light-Emitting Diodes (OLEDs)

The triphenylamine core of this compound makes it a promising candidate for a hole transport layer (HTL) in OLEDs. A typical multilayer OLED structure is fabricated by sequentially depositing various organic and inorganic layers onto a transparent conductive substrate.

OLED Fabrication Workflow:

cluster_oled OLED Fabrication Substrate Substrate Cleaning (e.g., ITO-coated glass) HIL Hole Injection Layer (HIL) Deposition Substrate->HIL HTL Hole Transport Layer (HTL) (this compound) Deposition HIL->HTL EML Emissive Layer (EML) Deposition HTL->EML ETL Electron Transport Layer (ETL) Deposition EML->ETL EIL Electron Injection Layer (EIL) Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation cluster_ofet OFET Fabrication Substrate Substrate with Gate Electrode (e.g., Si/SiO₂) Dielectric Dielectric Surface Treatment (e.g., HMDS) Substrate->Dielectric Semiconductor Semiconductor Deposition (this compound) Dielectric->Semiconductor Electrodes Source/Drain Electrode Deposition Semiconductor->Electrodes Annealing Annealing Electrodes->Annealing

References

Troubleshooting & Optimization

Technical Support Center: Sandmeyer Cyanation of Triarylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Sandmeyer cyanation of triarylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sandmeyer cyanation of triarylamines?

A1: The Sandmeyer cyanation, which proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, can be accompanied by several side reactions, particularly with electron-rich substrates like triarylamines.[1] The most prevalent side reactions include:

  • Phenol Formation: Reaction of the diazonium salt with water, which can be present as a solvent or impurity, leads to the formation of the corresponding phenol.[2][3] This is often a significant byproduct if the reaction temperature is not carefully controlled.

  • Hydrodediazoniation (Protodeamination): Replacement of the diazonium group with a hydrogen atom, yielding the parent triarylamine without the cyano group. This can occur through various pathways, including reaction with reducing agents or solvents.[3]

  • Biaryl Formation: Dimerization of the aryl radical intermediate to form a biaryl compound. The detection of these byproducts is strong evidence for the radical mechanism of the Sandmeyer reaction.[1]

  • Azo Coupling: The electrophilic diazonium salt can react with the electron-rich starting triarylamine or other aromatic compounds present in the reaction mixture to form brightly colored azo compounds.[4]

Q2: Why are triarylamines particularly challenging substrates for the Sandmeyer cyanation?

A2: Triarylamines are electron-rich aromatic systems. The presence of multiple electron-donating aryl groups can increase the propensity for side reactions. The electron-rich nature of the starting material makes it a good coupling partner for the newly formed diazonium salt, leading to a higher likelihood of azo dye formation. Additionally, the stability of the diazonium salt can be influenced by the electronic properties of the substituents.

Q3: What are the key parameters to control to minimize side reactions?

A3: Careful control of reaction parameters is crucial for a successful Sandmeyer cyanation of triarylamines. Key parameters include:

  • Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt. The subsequent cyanation step should also be temperature-controlled as recommended by the specific protocol.

  • Purity of Reagents and Solvents: The presence of water can lead to phenol formation. Therefore, using anhydrous solvents and dry reagents is recommended.

  • pH: The acidity of the reaction medium is critical for the stability of the diazonium salt.

  • Choice of Cyanide Source: Different cyanide sources (e.g., CuCN, KCN, NaCN) can influence the reaction outcome. The solubility and reactivity of the cyanide source should be considered for the specific substrate and reaction conditions.

Q4: Are there any alternatives to the classical Sandmeyer reaction for the cyanation of triarylamines?

A4: Yes, several modifications and alternative methods have been developed to address the limitations of the classical Sandmeyer reaction. These include the use of organic nitrites (e.g., isoamyl nitrite) for diazotization in organic solvents, which can sometimes provide better results for sensitive substrates.[3] Additionally, palladium-catalyzed cyanation reactions represent a different mechanistic approach to introduce a cyano group onto an aromatic ring and may be a viable alternative.

Troubleshooting Guide

This guide addresses common issues encountered during the Sandmeyer cyanation of triarylamines.

Issue Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired nitrile product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt before cyanation. 3. Inefficient cyanation step.1. Ensure complete dissolution of the amine in the acidic medium before adding the nitrite source. Use a slight excess of the diazotizing agent. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and handling of the diazonium salt solution. 3. Ensure the copper(I) cyanide solution is freshly prepared and active. Consider the order of addition (e.g., adding the diazonium salt solution to the cyanide solution).
Significant formation of phenol byproduct Presence of excess water and/or elevated reaction temperature.Use anhydrous solvents and reagents. Ensure the reaction temperature is strictly controlled, especially during the addition of the diazonium salt to the cyanide solution.
Presence of the starting triarylamine in the final product mixture Incomplete diazotization or significant hydrodediazoniation.Check the efficiency of the diazotization step. Minimize the presence of potential reducing agents.
Formation of intensely colored impurities (red, orange, etc.) Azo coupling between the diazonium salt and the electron-rich starting material or product.Maintain a low temperature. Ensure rapid consumption of the diazonium salt in the cyanation step. Consider using a more dilute solution to disfavor bimolecular reactions.
Formation of a tar-like substance Uncontrolled decomposition of the diazonium salt or polymerization reactions.This is often a result of the temperature rising too quickly. Ensure efficient cooling and stirring. Add the diazonium salt solution slowly to the cyanation mixture.

Experimental Protocols

Part 1: Preparation of the Diazonium Salt Solution [2]

  • Dissolve the triarylamine in a suitable solvent (e.g., a mixture of glacial acetic acid and propionic acid, or an aqueous acidic solution like HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature does not rise above 5 °C. The addition should be slow to control the exothermic reaction and the evolution of nitrogen oxides.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting solution contains the aryl diazonium salt.

Part 2: Sandmeyer Cyanation [2]

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. This solution should be cooled to the appropriate reaction temperature (often maintained at or below room temperature, but protocol-dependent).

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the copper(I) cyanide solution with vigorous stirring.

  • Observe for the evolution of nitrogen gas, which indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1-2 hours) at a controlled temperature to ensure the reaction goes to completion.

  • Proceed with the workup, which typically involves extraction of the product into an organic solvent, washing to remove inorganic salts and acids, drying, and purification by chromatography or recrystallization.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Sandmeyer cyanation of triarylamines.

Troubleshooting_Sandmeyer_Cyanation Start Start: Sandmeyer Cyanation of Triarylamine CheckYield Check Yield and Purity of Product Start->CheckYield LowYield Low or No Yield CheckYield->LowYield No/Low ImpureProduct Product is Impure CheckYield->ImpureProduct Low Purity Success Successful Reaction CheckYield->Success High Diazotization_Issue Incomplete Diazotization? LowYield->Diazotization_Issue Identify_Byproducts Identify Byproducts by LC-MS, GC-MS, or NMR ImpureProduct->Identify_Byproducts Decomposition_Issue Diazonium Salt Decomposition? Diazotization_Issue->Decomposition_Issue No Optimize_Diazotization Optimize Diazotization: - Check amine purity - Ensure complete dissolution - Use fresh NaNO2 - Maintain T < 5°C Diazotization_Issue->Optimize_Diazotization Yes Cyanation_Issue Inefficient Cyanation? Decomposition_Issue->Cyanation_Issue No Optimize_Stability Improve Diazonium Stability: - Strict temperature control (0-5°C) - Use immediately after preparation Decomposition_Issue->Optimize_Stability Yes Optimize_Cyanation Optimize Cyanation: - Use fresh, active CuCN - Check cyanide source and stoichiometry - Optimize temperature and reaction time Cyanation_Issue->Optimize_Cyanation Yes Phenol_Detected Phenol Detected Identify_Byproducts->Phenol_Detected Protodeamination_Detected Protodeamination Detected Identify_Byproducts->Protodeamination_Detected Azo_Dye_Detected Azo Dye Detected Identify_Byproducts->Azo_Dye_Detected Address_Phenol Minimize Water Content: - Use anhydrous solvents/reagents - Ensure strict temperature control Phenol_Detected->Address_Phenol Address_Protodeamination Minimize Reducing Agents: - Check solvent purity - Avoid reactive metals Protodeamination_Detected->Address_Protodeamination Address_Azo_Dye Minimize Azo Coupling: - Maintain low temperature - Ensure rapid diazonium consumption - Consider higher dilution Azo_Dye_Detected->Address_Azo_Dye

References

challenges in purification of 4,4',4''-Nitrilotribenzonitrile by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the purification of 4,4',4''-Nitrilotribenzonitrile by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Question: My this compound fails to crystallize upon cooling. What are the possible causes and solutions?

Answer: Failure to crystallize is a common issue in recrystallization and can stem from several factors. The most frequent causes are an excess of solvent or supersaturation of the solution.[1][2]

Here is a step-by-step troubleshooting workflow:

G start No Crystals Form Upon Cooling check_solvent Is there too much solvent? start->check_solvent reduce_volume Reduce solvent volume by gentle heating or using a rotary evaporator. check_solvent->reduce_volume Yes check_supersaturation Is the solution supersaturated? check_solvent->check_supersaturation No recool Allow the solution to cool again. reduce_volume->recool end_success Crystals Formed recool->end_success end_fail If issues persist, recover the crude product and reconsider the solvent system. recool->end_fail If no crystals form induce_crystallization Induce Crystallization check_supersaturation->induce_crystallization Yes check_supersaturation->end_fail No scratch Scratch the inner surface of the flask with a glass rod. induce_crystallization->scratch seed_crystal Add a seed crystal of pure this compound. induce_crystallization->seed_crystal ultra_cool Cool the flask in an ice bath. induce_crystallization->ultra_cool scratch->end_success scratch->end_fail If no crystals form seed_crystal->end_success seed_crystal->end_fail If no crystals form ultra_cool->end_success ultra_cool->end_fail If no crystals form

Caption: Troubleshooting workflow for crystallization failure.

Question: An oil has formed instead of crystals. How can I resolve this "oiling out" issue?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[3] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[1][3]

To resolve this:

  • Heat the solution to re-dissolve the oil.[3]

  • Add a small amount of additional solvent to ensure complete dissolution.[1]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask.[1] Slower cooling favors the formation of crystals over oil.[1]

  • If oiling persists, you may need to reconsider your solvent system. A lower boiling point solvent or a different solvent mixture might be necessary.

Question: The recrystallization yield of my this compound is very low. What can I do to improve it?

Answer: A low yield (e.g., less than 20%) can be due to several factors.[4] The most common reasons are using too much solvent during recrystallization or premature crystallization during a hot gravity filtration step.

To improve your yield:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[5] An excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[4]

  • Check the Mother Liquor: If you suspect product loss to the solvent, you can test the mother liquor by dipping a glass stirring rod into it and letting the solvent evaporate. A large amount of solid residue indicates significant product loss.[4] You may be able to recover more product by evaporating some of the solvent and re-cooling.

  • Prevent Premature Crystallization: If you perform a hot gravity filtration to remove insoluble impurities, ensure your apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[3]

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

A1: An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures (near the solvent's boiling point).[6]

  • Low solubility for this compound at low temperatures (room temperature or below).[6]

  • It should not react with the compound.

  • It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot).

  • It should be volatile enough to be easily removed from the purified crystals.

Q2: Which solvents are commonly used for recrystallizing aromatic nitriles like this compound?

A2: While the optimal solvent must be determined experimentally, the structural features of this compound (a large, relatively polar aromatic structure with nitrile groups) suggest screening the following solvents or solvent mixtures.

Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Ethanol78.524.6A general-purpose polar solvent often effective for a wide range of organic compounds.[7][8]
Acetone56.220.7A polar aprotic solvent that can be a good choice for compounds with polar functional groups.[8]
Acetonitrile81.637.5The nitrile functionality of the solvent may favorably interact with the nitrile groups of the solute.[8]
Toluene110.62.38An aromatic solvent that may effectively dissolve the aromatic core of the molecule at higher temperatures.
Ethyl Acetate / HexaneVariesVariesA common mixed-solvent system where solubility can be finely tuned.[7] The compound is dissolved in the more polar solvent (ethyl acetate) at an elevated temperature, and the less polar anti-solvent (hexane) is added to induce crystallization upon cooling.
Dimethylformamide (DMF)15336.7A high-boiling polar aprotic solvent, often used when other solvents fail to dissolve the compound sufficiently when hot.[8] Use with caution due to its high boiling point, which can make it difficult to remove.

Data sourced from publicly available solvent property tables.[8][9]

G start Start: Select Potential Solvents test_solubility Test solubility of a small amount of crude product in a small volume of solvent. start->test_solubility check_rt_solubility Is it soluble at room temperature? test_solubility->check_rt_solubility discard_solvent Discard solvent. check_rt_solubility->discard_solvent Yes heat_solvent Heat the mixture to the solvent's boiling point. check_rt_solubility->heat_solvent No check_hot_solubility Does it dissolve completely? heat_solvent->check_hot_solubility add_more_solvent Add more solvent and reheat. check_hot_solubility->add_more_solvent No cool_solution Cool the solution to room temperature, then in an ice bath. check_hot_solubility->cool_solution Yes add_more_solvent->heat_solvent check_crystals Do abundant crystals form? cool_solution->check_crystals check_crystals->discard_solvent No good_solvent This is a good potential solvent. check_crystals->good_solvent Yes

Caption: Logic diagram for selecting a suitable recrystallization solvent.

Q3: What types of impurities should I expect, and how can recrystallization help remove them?

A3: Impurities in this compound typically originate from its synthesis.[10] The synthesis often starts with a triphenylamine core, followed by the introduction of the three nitrile groups.[11] Therefore, potential impurities include:

  • Starting Materials: Unreacted triphenylamine.

  • Intermediates: Partially cyanated products such as 4,4'-dinitrilotriphenylamine or 4-nitrilotriphenylamine.

  • Side-Reaction Products: Products arising from alternative reaction pathways during the cyanation steps.

Recrystallization is an effective technique for removing these impurities because they often have different solubility profiles than the desired product.[6] Ideally, the chosen solvent will keep these impurities dissolved in the mother liquor during the cooling and crystallization phase, leading to a purer final product.

G cluster_0 Synthesis of this compound cluster_1 Crude Product Mixture start_material Starting Material Triphenylamine intermediate Intermediates e.g., 4,4'-Dinitrilotriphenylamine start_material->intermediate Cyanation Step 1 product Desired Product This compound intermediate->product Cyanation Step 2 side_product Side Products From alternative reactions intermediate->side_product impurity_b Incomplete Reaction Intermediates impurity_a Unreacted Starting Material impurity_c Side-Reaction Products

Caption: Potential impurities from the synthesis of this compound.

Experimental Protocols

Protocol: General Recrystallization of this compound

This protocol outlines the six key steps for the purification of this compound.[2]

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into a test tube.

    • Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage.

    • Heat the test tube in a water or sand bath. The compound should dissolve completely in a minimal amount of the boiling solvent.

    • Allow the solution to cool to room temperature and then place it in an ice bath. A large quantity of crystals should form. Select the solvent that best meets these criteria.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid. Using an excess of solvent will decrease the final yield.[4]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon.

    • Boil the solution for a few minutes. The activated carbon will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the activated carbon.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4][5]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes the loss of the purified product.[2]

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven. Ensure the solid is completely dry before taking a final weight and melting point.[2]

References

Technical Support Center: Optimizing Yield of 4,4',4''-Nitrilotribenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4,4',4''-Nitrilotribenzonitrile. It includes frequently asked questions, detailed troubleshooting guides, comparative data on synthetic methods, experimental protocols, and workflow visualizations to address common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The most prevalent strategies involve the functionalization of a pre-formed triphenylamine core or the construction of the tertiary amine through cross-coupling reactions. Key methods include:

  • Palladium-catalyzed cyanation: This modern approach involves the reaction of a tris(4-halophenyl)amine (e.g., tris(4-bromophenyl)amine) with a cyanide source, catalyzed by a palladium complex. It is often favored for its milder conditions and functional group tolerance.[1]

  • Ullmann Condensation/Goldberg Reaction: A classical method that typically involves the copper-catalyzed coupling of an aryl halide (like 4-iodobenzonitrile) with an amine or ammonia source at high temperatures.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): A novel self-assembly process has been reported involving the reaction of 4-fluorobenzonitrile with potassium carbonate in DMSO, where an amine reagent is not explicitly required.[3]

Q2: What is a suitable starting material for the synthesis?

A2: A common and effective starting material is tris(4-bromophenyl)amine . The three bromine atoms serve as versatile handles for subsequent cyanation reactions, allowing for the introduction of the nitrile groups in the final step of the synthesis.[4][5] Triphenylamine itself can also be used, but this would require a three-fold bromination or iodination step first.

Q3: Which cyanide source is recommended for palladium-catalyzed cyanation?

A3: While traditional cyanide sources like KCN or Zn(CN)2 are effective, they are highly toxic. A safer and commonly used alternative is potassium ferrocyanide (K4[Fe(CN)6]), which is a non-toxic solid.[6][7][8] Its use often requires an aqueous or biphasic solvent system to ensure solubility and reactivity.[7]

Q4: How can I purify the final this compound product?

A4: Standard purification techniques for solid organic compounds are effective. The most common methods are:

  • Recrystallization: An effective method for obtaining high-purity crystalline product. Solvents like acetone or mixtures involving toluene or DMF can be explored.[4][9]

  • Column Chromatography: Useful for separating the desired tri-nitrile product from starting materials and partially substituted by-products (mono- and di-nitriles).[9]

Q5: What analytical techniques are used to characterize this compound?

A5: The identity and purity of the synthesized compound are typically confirmed using a combination of standard analytical methods:

  • NMR Spectroscopy (1H and 13C): To confirm the molecular structure.[9][10]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[9]

  • Mass Spectrometry (MS): To determine the molecular weight.[9]

  • FTIR Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency.[10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Problem 1: Low or no conversion of starting material (tris(4-halophenyl)amine).

  • Question: My reaction shows a significant amount of unreacted tris(4-bromophenyl)amine after the recommended reaction time. What could be the cause?

  • Answer:

    • Inactive Catalyst: The palladium catalyst may be inactive. If using a Pd(II) source like Pd(OAc)2, it may not have been properly reduced to the active Pd(0) species in situ. Ensure phosphine ligands, which can act as reducing agents, are present.[8] Consider using a pre-catalyst that readily forms the active LPd(0) species.

    • Poor Reagent Quality: The solvent may not be sufficiently anhydrous, or the base may be of poor quality. Ensure solvents are properly dried and reagents are fresh.

    • Insufficient Temperature: While modern methods are milder, palladium-catalyzed cyanations, especially with less reactive aryl chlorides, may require temperatures of 70-120°C to proceed efficiently.[6][8]

    • Insoluble Cyanide Source: If using K4[Fe(CN)6], ensure proper solvent conditions (e.g., a MeCN/water or dioxane/water mixture) are used to aid its solubility and transport into the organic phase.[6][7]

Problem 2: The reaction stalls, yielding a mixture of mono-, di-, and tri-substituted products.

  • Question: I am obtaining a mixture of 4-(dibromophenylamino)benzonitrile, 4,4'-(bromophenylazanediyl)dibenzonitrile, and my desired product. How can I drive the reaction to completion?

  • Answer:

    • Insufficient Reagents: Achieving complete trisubstitution is challenging. Ensure you are using a sufficient excess of the cyanide source and base (at least 1 equivalent per bromine atom).

    • Reaction Time: Full substitution on a deactivated or sterically hindered core may require extended reaction times. Monitor the reaction by TLC or HPLC and consider extending the duration if starting materials are still present.

    • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can sometimes be mitigated by using a higher catalyst loading or employing more robust ligands that protect the palladium center.

    • Steric Hindrance: As more nitrile groups are added, the remaining halogenated sites may become less accessible. Increasing the reaction temperature may provide the necessary energy to overcome this barrier.

Problem 3: Significant formation of hydrodehalogenation by-product (Triphenylamine).

  • Question: My crude product contains a significant amount of triphenylamine instead of the desired nitrile product. What causes this side reaction?

  • Answer:

    • Source of Hydride: Hydrodehalogenation occurs when a hydride source is present in the reaction mixture. This can be trace water reacting with the phosphine ligand or base. Ensure all reagents and solvents are scrupulously dried.

    • β-Hydride Elimination: In some catalytic cycles, an unproductive side reaction can occur where an intermediate undergoes beta-hydride elimination, leading to the hydrodehalogenated arene.[11] This is often influenced by the choice of ligand and base.

    • Reducing Agents: If using hydrazine hydrate as a reducing agent in a related step (e.g., reducing a nitro group), ensure it is fully removed before proceeding with the coupling reaction, as it can act as a hydride source.[12]

Problem 4: Difficulty purifying the final product from partially substituted intermediates.

  • Question: I am struggling to separate this compound from the di- and mono-nitrile intermediates using column chromatography. Any suggestions?

  • Answer:

    • Polarity Similarity: These compounds may have very similar polarities, making separation challenging. Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane) might be effective.

    • Recrystallization: If the product is sufficiently pure (>90%), recrystallization can be an excellent final purification step to remove small amounts of closely related impurities. Try different solvents or solvent pairs.

    • Optimize the Reaction: The best solution is often to optimize the reaction to maximize the yield of the desired tri-substituted product, thereby minimizing the presence of these hard-to-remove impurities from the outset.

Data Presentation

The tables below summarize typical reaction conditions for the synthesis of this compound or analogous triarylamine systems. Yields are highly substrate- and condition-dependent.

Table 1: Palladium-Catalyzed Cyanation of Tris(4-bromophenyl)amine

Parameter Condition Notes
Starting Material Tris(4-bromophenyl)amine A common precursor for this synthesis.[5]
Cyanide Source K4[Fe(CN)6] (≥ 3 eq.) Non-toxic alternative to KCN or Zn(CN)2.[6][8]
Palladium Source Pd(OAc)2 or Pd2(dba)3 (1-5 mol%) Standard palladium precursors.
Ligand Buchwald-type phosphine (e.g., XPhos, SPhos) Bulky, electron-rich ligands are crucial for efficiency.
Base Na2CO3 or K2CO3 (≥ 3 eq.) Inorganic bases are commonly used with K4[Fe(CN)6].
Solvent Dioxane/H2O, MeCN/H2O, or DMAC A biphasic system or polar aprotic solvent is needed.[6][7][8]
Temperature 70 - 120 °C Higher temperatures may be needed for full conversion.
Time 12 - 48 h Reaction should be monitored for completion.

| Typical Yield | 60 - 90% | Highly dependent on achieving full trisubstitution. |

Table 2: Ullmann-Type Condensation for C-N Bond Formation

Parameter Condition Notes
Starting Materials 4-Halobenzonitrile (Iodo > Bromo) + Amine Source Classic approach to forming the triphenylamine core.
Catalyst CuI or Copper powder (often stoichiometric) Modern methods use catalytic Cu with ligands.[2]
Ligand Phenanthroline, L-proline, or diamines Used in modern Ullmann reactions to improve yield and mildness.
Base K2CO3 or Cs2CO3 Strong inorganic base is typically required.
Solvent DMF, NMP, or Nitrobenzene High-boiling polar solvents are characteristic.[2]
Temperature 150 - 210 °C Traditional Ullmann reactions require harsh conditions.[2]
Time 24 - 72 h These reactions are often slow.

| Typical Yield | 30 - 70% | Yields can be moderate and substrate scope limited. |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of Tris(4-bromophenyl)amine

This protocol is adapted from modern, milder cyanation methods using a non-toxic cyanide source.[6][7]

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add tris(4-bromophenyl)amine (1.0 eq.), potassium ferrocyanide trihydrate (K4[Fe(CN)6]•3H2O, 1.2 eq. per bromine atom, total 3.6 eq.), and sodium carbonate (Na2CO3, 3.0 eq. per bromine atom, total 9.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 2:1 ratio (e.g., 10 mL dioxane, 5 mL water per 1 mmol of starting material) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours for complete conversion.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Protocol 2: Modified Ullmann Condensation (Goldberg Reaction)

This protocol describes a plausible copper-catalyzed synthesis adapted from general Ullmann-type C-N coupling procedures.[2]

  • Reagent Preparation: To an oven-dried, three-necked flask, add 4-iodobenzonitrile (3.0 eq.), copper(I) iodide (CuI, 20 mol%), L-proline (40 mol%), and potassium carbonate (K2CO3, 6.0 eq.).

  • Nitrogen Source: Add a suitable nitrogen source. For this specific trisubstitution, starting from an already formed triphenylamine core is more practical. A hypothetical direct trimerization with ammonia would be extremely challenging. This protocol is more illustrative of the C-N bond-forming step.

  • Atmosphere and Solvent: The flask is fitted with a reflux condenser, purged with argon, and anhydrous dimethyl sulfoxide (DMSO) is added.

  • Reaction: The mixture is heated to 120 °C and stirred for 48-72 hours under an argon atmosphere. Progress is monitored by TLC.

  • Workup: Cool the reaction to room temperature, pour it into ice-cold water, and neutralize with dilute HCl.

  • Extraction and Purification: Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. The crude product is then purified by column chromatography.

Mandatory Visualization

Diagram 1: General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage A Starting Material (e.g., Tris(4-bromophenyl)amine) D Reaction Setup (Inert Atmosphere, Solvent, Heat) A->D B Reagents (Cyanide Source, Base) B->D C Catalyst System (Pd Source + Ligand) C->D E Quenching & Dilution D->E Reaction Complete F Liquid-Liquid Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H Crude Product I Recrystallization H->I J Characterization (NMR, HPLC, MS) I->J I->J

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Low Yield of Tri-substituted Product

G Start Low Yield of This compound Check_Intermediates HPLC/LC-MS shows mono/di-substituted intermediates? Start->Check_Intermediates Check_SM HPLC/LC-MS shows mainly starting material? Check_Intermediates->Check_SM No Increase_Time Increase Reaction Time Check_Intermediates->Increase_Time Yes Check_Catalyst Check Catalyst Activity (Use precatalyst, fresh reagents) Check_SM->Check_Catalyst Yes Increase_Temp Increase Temperature Increase_Time->Increase_Temp Increase_Reagents Increase Equivalents of Cyanide Source & Base Increase_Temp->Increase_Reagents Check_Conditions Verify Reaction Conditions (Anhydrous solvent, inert atm.) Check_Catalyst->Check_Conditions

Caption: Decision tree for troubleshooting low yield in trisubstitution reactions.

Diagram 3: Simplified Palladium-Catalyzed Cyanation Cycle

G cluster_cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Transmetal Cyanide Complex OxAdd->Transmetal + 'CN-' Transmetal->Pd0 Product Ar-CN Transmetal->Product Reductive Elimination

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of an aryl bromide (Ar-Br).

References

Technical Support Center: Covalent Organic Frameworks from 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low crystallinity in Covalent Organic Frameworks (COFs), specifically Covalent Triazine Frameworks (CTFs), synthesized from 4,4',4''-Nitrilotribenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My powder X-ray diffraction (PXRD) pattern shows broad peaks or an amorphous halo instead of sharp, well-defined reflections. What are the likely causes and how can I improve the crystallinity?

A1: Low crystallinity in triazine-based COFs synthesized from this compound is a common issue that can stem from several factors during the ionothermal synthesis. The key is to achieve a balance between the rate of the irreversible trimerization reaction and the ability of the framework to self-correct into an ordered structure.

Troubleshooting Steps:

  • Optimize Reaction Temperature: The temperature in ionothermal synthesis is critical.

    • Too low: Insufficient energy for reversible bond formation and defect correction can lead to an amorphous product.

    • Too high: Rapid, irreversible polymerization can "lock in" defects. For nitrile trimerization, temperatures are typically in the range of 400-600 °C.[1] Increasing the temperature within this range can sometimes improve crystallinity and surface area.[2][3]

  • Adjust the Monomer-to-Catalyst Ratio: The ratio of this compound to the Lewis acid catalyst (commonly anhydrous ZnCl₂) is crucial. An excess of ZnCl₂ not only acts as a catalyst but also as a solvent and template. Varying the molar ratio (e.g., from 1:5 to 1:20 monomer:ZnCl₂) can significantly impact the final material's properties.[2][3]

  • Increase Reaction Time: Extending the reaction time (e.g., from 24 to 72 hours) can allow for more effective "self-healing" of the framework, leading to a more ordered, crystalline material.

  • Ensure High Purity of Reagents: Impurities in the this compound monomer or the ZnCl₂ catalyst can act as defect sites, hindering long-range order. Ensure the monomer is properly purified and the ZnCl₂ is anhydrous.

  • Consider Alternative Catalysts or Conditions: If optimizing the standard ionothermal method fails, consider alternative approaches:

    • Eutectic Salt Mixtures: Using a mixture of salts (e.g., NaCl-KCl-ZnCl₂) can lower the melting point of the reaction medium, allowing for synthesis at lower temperatures and potentially reducing carbonization and defects.[4]

    • Superacid Catalysis: Trifluoromethanesulfonic acid has been used to catalyze nitrile trimerization, sometimes at lower temperatures, which can lead to materials with different degrees of ordering.[5]

Q2: My synthesized COF has a low BET surface area. Is this related to low crystallinity?

A2: Yes, a low Brunauer-Emmett-Teller (BET) surface area is often correlated with poor crystallinity. An amorphous material typically has a disordered structure with collapsed or inaccessible pores, leading to a lower measured surface area. Highly crystalline COFs, with their well-defined, ordered pore structures, generally exhibit higher surface areas. For instance, in a study of a CTF synthesized from a dinitrile monomer, increasing the synthesis temperature from 400 °C to 550 °C resulted in an increase in the BET surface area from 809 m²/g to 1460 m²/g, which is indicative of improved structural ordering.[2][3]

Q3: After synthesis and washing, I still see residual zinc salts in my material. How can I effectively remove them, and could they be affecting my characterization?

A3: Residual ZnCl₂ is a common issue in ionothermal synthesis and can negatively impact characterization and subsequent applications. The salt can block pores and interfere with analytical measurements.

Effective Removal Protocol:

  • Initial Washing: After the reaction, the solidified black product should be ground into a fine powder.

  • Aqueous HCl Treatment: Stir the powder in a dilute aqueous solution of hydrochloric acid (e.g., 2 M HCl) for an extended period (24-48 hours) at room temperature. This step is crucial for dissolving the inorganic salts.

  • Water and Solvent Rinsing: After the acid wash, filter the product and wash it extensively with deionized water until the filtrate is neutral. Subsequently, wash with solvents like ethanol or acetone to remove any remaining organic impurities and water.

  • Drying: Dry the final product under vacuum at an elevated temperature (e.g., 120 °C) for at least 24 hours to ensure the complete removal of all solvents.

Failure to completely remove the zinc salts can lead to an underestimation of the material's porosity and can interfere with PXRD analysis.

Quantitative Data on Synthesis Parameters

The following table summarizes how reaction conditions can affect the properties of Covalent Triazine Frameworks (CTFs) synthesized from nitrile precursors. While the data below is for a CTF synthesized from a dinitrile monomer, the trends are highly relevant for the trinitrile system based on this compound. A separate study on triphenylamine-cored nitriles also showed that increasing the length of the monomer arms can lead to more efficient packing and a decrease in surface area.[6]

Sample CodeMonomer:ZnCl₂ Ratio (molar)Temperature (°C)Reaction Time (h)BET Surface Area (m²/g)
pBN-CTF-10-4001:1040048809
pBN-CTF-10-5501:10550481460
pBN-CTF-20-4001:20400481000
pBN-CTF-20-5501:20550481340

Data adapted from a study on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile.[2][3][7]

Experimental Protocols

Detailed Protocol for Ionothermal Synthesis of a Covalent Triazine Framework

This protocol is adapted from the well-established synthesis of CTF-1 and can be applied to this compound.[1]

Materials:

  • This compound (monomer)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Pyrex ampoule

  • Schlenk line or glovebox

  • Tube furnace

  • 2 M Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol or Acetone

Procedure:

  • Preparation: In an inert atmosphere (glovebox or under a flow of nitrogen), thoroughly mix this compound and anhydrous ZnCl₂ (e.g., in a 1:10 molar ratio) in a Pyrex ampoule.

  • Sealing: Connect the ampoule to a Schlenk line, evacuate it to high vacuum, and seal it using a high-temperature torch.

  • Heating: Place the sealed ampoule in a programmable tube furnace. Heat to the desired temperature (e.g., 400 °C) at a controlled rate and hold for 48 hours.

  • Cooling and Opening: Allow the furnace to cool to room temperature. Carefully open the ampoule, which now contains a black solid monolith.

  • Grinding: Grind the solid product into a fine powder using a mortar and pestle.

  • Washing:

    • Stir the powder in deionized water for 72 hours to remove the bulk of the ZnCl₂.

    • Isolate the solid by filtration and then stir it in 2 M aqueous HCl for 24 hours.

    • Filter the product and wash with copious amounts of deionized water until the filtrate is neutral.

    • Wash the product with ethanol or acetone to remove residual water and organic impurities.

  • Drying: Dry the purified black powder under vacuum at 120 °C for 24 hours to yield the final CTF product.

Visualizations

G start Low Crystallinity Observed (Broad PXRD Peaks) q1 Check Reaction Temperature start->q1 q2 Review Monomer: Catalyst Ratio q1->q2 If optimal a1 Increase Temperature (e.g., 400°C -> 550°C) q1->a1 Sub-optimal q3 Assess Reaction Time q2->q3 If optimal a2 Increase ZnCl₂ Ratio (e.g., 1:10 -> 1:20) q2->a2 Sub-optimal q4 Verify Reagent Purity q3->q4 If optimal a3 Extend Reaction Time (e.g., 48h -> 72h) q3->a3 Sub-optimal a4 Purify Monomer & Use Anhydrous ZnCl₂ q4->a4 Impure end Improved Crystallinity a1->end a2->end a3->end a4->end

Caption: Troubleshooting workflow for low crystallinity in COFs.

G N1 Nitrile Monomer Triazine Triazine Ring N1->Triazine N2 Nitrile Monomer N2->Triazine N3 Nitrile Monomer N3->Triazine Cat ZnCl₂ (Catalyst) Cat->Triazine Heat Heat (400-600°C) Heat->Triazine

Caption: Ionothermal synthesis of a triazine ring from nitrile monomers.

References

Technical Support Center: Identifying Impurities in 4,4',4''-Nitrilotribenzonitrile via NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in 4,4',4''-Nitrilotribenzonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy.

FAQs and Troubleshooting Guides

Q1: What are the common impurities I should expect in my this compound sample?

A1: Impurities in this compound, also known as tris(4-cyanophenyl)amine (TCPA), often arise from incomplete reactions during its synthesis. The most common synthetic routes involve the cyanation of a triphenylamine precursor. Therefore, the primary impurities are typically partially cyanated intermediates.

Potential Impurities:

  • Triphenylamine: The unreacted starting material.

  • 4-Cyano-N,N-diphenylaniline (Monocyanated triphenylamine): An intermediate where only one of the three phenyl rings is cyanated.

  • 4,4'-Dicyano-N-phenylaniline (Dicyanated triphenylamine): An intermediate where two of the three phenyl rings are cyanated.

  • Starting materials from precursor synthesis: Depending on how the triphenylamine core was synthesized, precursors like 4-bromoaniline or 4-aminobenzonitrile could be present.

Q2: My ¹H NMR spectrum shows more than two doublets in the aromatic region. What could these extra signals be?

A2: The ¹H NMR spectrum of pure this compound is expected to be simple due to its high symmetry, showing only two doublets in the aromatic region. The presence of additional signals suggests the presence of impurities with lower symmetry.

  • Troubleshooting:

    • Check for Partially Cyanated Intermediates: The mono- and di-cyanated triphenylamine intermediates will have more complex splitting patterns in their ¹H NMR spectra due to the loss of symmetry. Compare the observed chemical shifts and coupling patterns with the data provided in the tables below.

    • Look for Starting Materials: Unreacted triphenylamine will show a distinct set of signals. Check for multiplets around 7.0-7.3 ppm.

    • Consider Solvent Impurities: Residual solvents from purification can also appear in the spectrum. Common solvents and their chemical shifts should be checked against a reference table.

Q3: How can I use ¹³C NMR to confirm the presence of impurities?

A3: ¹³C NMR is a powerful tool for identifying impurities, especially for quaternary carbons which are not visible in ¹H NMR.

  • Troubleshooting:

    • Count the Number of Signals: Pure this compound should exhibit a limited number of signals in its ¹³C NMR spectrum due to its symmetry. The presence of extra peaks indicates impurities.

    • Identify the Nitrile Carbon: The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of 110-125 ppm. The presence of multiple signals in this region could indicate a mixture of the desired product and partially cyanated impurities.

    • Examine the Quaternary Carbons: The central nitrogen-bound carbon and the nitrile-bearing carbons are quaternary. Their chemical shifts are sensitive to the substitution pattern and can help distinguish between the product and its precursors.

Q4: Can I quantify the amount of each impurity using NMR?

A4: Yes, quantitative NMR (qNMR) can be used to determine the concentration of impurities. This requires careful sample preparation and specific NMR acquisition parameters. A detailed protocol is provided below. The basic principle involves integrating the signals of the main compound and the impurities and comparing them to the integral of a known internal standard.

Data Presentation: NMR Data for this compound and Potential Impurities

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundAromatic Protons (ortho to -CN)Aromatic Protons (ortho to -N)Other Aromatic ProtonsSolvent
This compound (TCPA) ~7.65 (d)~7.15 (d)-CDCl₃
4,4'-Dicyano-N-phenylaniline Complex multipletsComplex multipletsComplex multipletsCDCl₃
4-Cyano-N,N-diphenylaniline Complex multipletsComplex multipletsComplex multipletsCDCl₃
Triphenylamine -~7.28 (t)~7.15 (d), ~7.04 (t)CDCl₃
4-Aminobenzonitrile 7.37 (d)6.64 (d)-CDCl₃

d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundC-N (Quaternary)C-CN (Quaternary)C≡NAromatic CHSolvent
This compound (TCPA) ~145~108~118~134, ~121CDCl₃
4,4'-Dicyano-N-phenylaniline Multiple signalsMultiple signals~119Multiple signalsCDCl₃
4-Cyano-N,N-diphenylaniline Multiple signalsMultiple signals~120Multiple signalsCDCl₃
Triphenylamine ~147--~129, ~124, ~123CDCl₃
4-Aminobenzonitrile ~150~100~120~134, ~114CDCl₃

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex if necessary.

  • If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Analysis

  • Internal Standard Selection: Choose a stable, high-purity internal standard with a simple ¹H NMR spectrum that has at least one signal that does not overlap with any signals from the analyte or impurities. For aromatic compounds, standards like 1,4-dinitrobenzene or maleic acid can be suitable.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh an appropriate amount of the chosen internal standard (to give a similar integral intensity to the analyte signals) and add it to the same vial.

    • Record the exact masses of both the sample and the internal standard.

    • Dissolve the mixture in a precise volume (e.g., 1.00 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure complete dissolution and transfer a known volume (e.g., 0.6 mL) to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Set the pulse angle to 90°.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient for aromatic protons).

    • Acquire a sufficient number of scans (e.g., 64 or more) to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Do not spin the sample to avoid spinning sidebands.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz.

    • Carefully phase the spectrum manually.

    • Perform a baseline correction.

    • Integrate the well-resolved signals of the internal standard, the main product, and the impurities.

    • Calculate the molar ratio and, subsequently, the weight percentage of each component using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis of this compound cluster_analysis NMR Analysis cluster_troubleshooting Troubleshooting cluster_quantification Quantification start Triphenylamine Precursor reaction Cyanation Reaction (e.g., Rosenmund-von Braun) start->reaction product Crude Product Mixture reaction->product nmr_sample Prepare NMR Sample product->nmr_sample acquire_spectrum Acquire 1H and 13C NMR Spectra nmr_sample->acquire_spectrum analyze_spectrum Analyze Spectra acquire_spectrum->analyze_spectrum complex_spectrum Complex Aromatic Signals? analyze_spectrum->complex_spectrum extra_cn Multiple C≡N Signals? analyze_spectrum->extra_cn qnmr Perform qNMR analyze_spectrum->qnmr node_incomplete Incomplete Cyanation: - Monocyanated Intermediate - Dicyanated Intermediate complex_spectrum->node_incomplete node_starting_material Unreacted Starting Material: - Triphenylamine complex_spectrum->node_starting_material extra_cn->node_incomplete calculate Calculate Impurity Content qnmr->calculate

Caption: Workflow for identifying and quantifying impurities in this compound via NMR.

Synthesis_Pathway_Impurities cluster_reactants Starting Materials cluster_products Reaction Products triphenylamine Triphenylamine mono 4-Cyano-N,N- diphenylaniline (Impurity) triphenylamine->mono + [CN] di 4,4'-Dicyano-N- phenylaniline (Impurity) mono->di + [CN] tri This compound (Target Product) di->tri + [CN]

Caption: Synthetic pathway showing the formation of impurities during the synthesis of this compound.

Technical Support Center: Efficient Cyanation of Triphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cyanation of triphenylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the cyanation of triphenylamine derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Catalyst Deactivation: Cyanide ions can poison palladium catalysts, inhibiting the catalytic cycle.[1] 2. Inactive Catalyst System: The chosen palladium precursor, ligand, or additives may not be optimal for the specific triphenylamine derivative. 3. Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2] 4. Sub-optimal Reaction Temperature: The reaction may require higher temperatures for efficient conversion.1. Use a Less Toxic Cyanide Source: Employ potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is non-toxic and less likely to poison the catalyst.[1] Zinc cyanide (Zn(CN)₂) is another less hazardous alternative to KCN or NaCN.[1] 2. Optimize Catalyst and Ligand: Screen different palladium sources (e.g., Pd(OAc)₂, Pd/C) and phosphine ligands. Palladacycle precatalysts have shown high efficacy.[1] For electron-rich substrates like triphenylamine derivatives, ligands such as dppf or XPhos-type ligands may be beneficial. 3. Adjust for Substrate: For aryl chlorides, consider using a more active catalyst system, such as a palladacycle with a suitable phosphine ligand, and potentially higher catalyst loadings.[1][3] 4. Increase Temperature: Gradually increase the reaction temperature, for example, from 100°C to 140°C, and monitor the reaction progress.[4][5]
Irreproducible Results 1. Catalyst Poisoning: As mentioned, cyanide can deactivate the catalyst, leading to inconsistent results.[1] 2. Anhydrous Conditions: For certain cyanide sources like NaCN, rigorous anhydrous conditions are necessary for reproducibility.[1] 3. Inconsistent Reagent Quality: The purity of solvents, reagents, and the activity of the catalyst can vary between batches.1. Use K₄[Fe(CN)₆]: This non-toxic and stable cyanide source can lead to more reproducible outcomes.[1] 2. Control Reaction Environment: If using highly sensitive reagents, ensure the use of a glovebox and anhydrous solvents. 3. Standardize Reagents: Use high-purity, freshly opened or properly stored solvents and reagents. Consider titrating organometallic reagents if applicable.
Formation of Side Products 1. Benzoin Condensation: If the triphenylamine derivative contains an aldehyde functional group, benzoin condensation can occur in the presence of cyanide and base.[1] 2. Ligand Arylation: In some copper-catalyzed reactions, N-arylation of the diamine ligand can be a side reaction.[6]1. Lower Reaction Temperature: Reducing the reaction temperature (e.g., to 70°C) can suppress the benzoin condensation.[1] 2. Optimize Ligand Design: For copper-catalyzed systems, using sterically hindered ligands can prevent catalyst deactivation and unwanted side reactions.[6]
Difficulty with Product Isolation 1. Emulsion Formation: In aqueous/organic biphasic systems, emulsions can form during workup, making separation difficult. 2. Product Volatility: Some benzonitrile products can be volatile, leading to loss during solvent removal.[1]1. Adjust Workup Procedure: Add brine or a different organic solvent to break up emulsions. Filtration through celite may also help. 2. Careful Solvent Removal: Use a rotary evaporator at a reduced temperature and pressure to minimize the loss of volatile products.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the cyanation of a triphenylamine derivative containing an aryl chloride?

A1: The cyanation of aryl chlorides is more challenging than that of aryl bromides or iodides.[2] A highly effective catalyst system is often required. Palladium-based catalysts are generally preferred.[7] Consider using a palladacycle precatalyst in combination with a suitable phosphine ligand.[1] Alternatively, a system of Pd(OAc)₂ with a ligand like CM-phos has been shown to be effective for aryl chlorides at temperatures around 70°C.[3] Nickel-based catalysts with dppf as a ligand can also be a good, cost-effective option for aryl chlorides.[3]

Q2: Which cyanide source is the safest to use and still effective?

A2: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]·3H₂O) is a non-toxic food additive that serves as an effective cyanide source in palladium-catalyzed cyanations.[1] This makes it a much safer alternative to highly toxic reagents like KCN, NaCN, or even the less toxic Zn(CN)₂.[1]

Q3: My reaction is not going to completion. What can I do?

A3: If your reaction has stalled, consider the following:

  • Increase Catalyst Loading: A modest increase in the catalyst and/or ligand concentration may be necessary, especially for less reactive substrates.

  • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates in biphasic systems.[4]

  • Change the Solvent: Solvents like DMF, DMA, or dioxane are commonly used.[4][5] Switching to a different solvent may improve solubility and reaction kinetics.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields.[4]

Q4: Can I perform this reaction in an aqueous solvent system?

A4: Yes, aqueous systems for palladium-catalyzed cyanation have been developed. Using K₄[Fe(CN)₆]·3H₂O in a mixture of an organic solvent like dioxane and water is a viable approach.[1] This can be a more environmentally friendly option.

Q5: Are copper catalysts a good alternative to palladium for this reaction?

A5: Copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction, is a well-established method, particularly for aryl iodides.[1][8] While there have been advances in using catalytic amounts of copper, these methods may still have limitations compared to the milder conditions and broader functional group tolerance of modern palladium-catalyzed systems.[1] For triphenylamine derivatives, especially with less reactive halides, a palladium-based system is likely to be more reliable.

Catalyst System Comparison for Cyanation of Aryl Halides

Catalyst SystemCyanide SourceTypical SubstratesAdvantagesDisadvantages
Pd(OAc)₂ / Phosphine Ligand K₄[Fe(CN)₆]Aryl Bromides, Aryl ChloridesVersatile, good functional group tolerance.Ligand screening may be necessary.
Pd/C Zn(CN)₂Aryl Bromides, Activated Aryl ChloridesHeterogeneous, easily recyclable catalyst.[3]May require additives like Zn and PPh₃.[2]
Palladacycle Precatalyst K₄[Fe(CN)₆]Aryl Chlorides, HeterocyclesHighly active, effective for challenging substrates.[1]Can be more expensive than simple Pd salts.
NiCl₂ / dppf Zn(CN)₂Aryl Chlorides, Bromides, IodidesInexpensive catalyst, good for aryl chlorides.[3]May require an additive like DMAP.[3]
CuI NaCN, KCNAryl IodidesTraditional, cost-effective method.Often requires stoichiometric copper and high temperatures.[1]

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyanation of a Triphenylamine-Derived Aryl Bromide

This protocol is a general guideline and may require optimization for your specific substrate.

Reagents:

  • Triphenylamine-derived aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the triphenylamine-derived aryl bromide, Pd(OAc)₂, dppf, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagrams

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Substrate, Catalyst, Ligand, Cyanide Source, Base prep->reagents solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent reaction Heat and Stir (e.g., 120-140°C) solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for palladium-catalyzed cyanation.

Catalyst_Selection_Logic substrate Substrate: Triphenylamine Derivative halide Identify Halide substrate->halide bromide Aryl Bromide/Iodide halide->bromide Br / I chloride Aryl Chloride halide->chloride Cl pd_system Standard Pd Catalyst (e.g., Pd(OAc)₂/dppf) bromide->pd_system active_pd_system Highly Active Catalyst (e.g., Palladacycle/XPhos) chloride->active_pd_system ni_system Alternative: Ni Catalyst (e.g., NiCl₂/dppf) chloride->ni_system cyanide_source Select Cyanide Source pd_system->cyanide_source active_pd_system->cyanide_source ni_system->cyanide_source k4fecn6 K₄[Fe(CN)₆] (Non-toxic, Recommended) cyanide_source->k4fecn6 Safety Priority zncn2 Zn(CN)₂ (Less Toxic) cyanide_source->zncn2 Alternative run_reaction Proceed with Reaction k4fecn6->run_reaction zncn2->run_reaction

Caption: Logic for selecting a catalyst system for cyanation.

References

managing incomplete conversion in 4,4',4''-Nitrilotribenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing incomplete conversion and other common issues encountered during the synthesis of 4,4',4''-Nitrilotribenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically starts from a triphenylamine core, with the nitrile groups introduced in a subsequent step.[1] The most common methods for introducing the nitrile functionality are:

  • Palladium-Catalyzed Cyanation: This modern approach involves the cross-coupling of a tri-halogenated triphenylamine (e.g., 4,4',4''-tribromotriphenylamine) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.[2][3] This method generally offers milder reaction conditions and greater functional group tolerance compared to traditional methods.[2]

  • Rosenmund-von Braun Reaction: This classic method involves the direct cyanation of an aryl halide with copper(I) cyanide (CuCN), usually at elevated temperatures in a high-boiling polar solvent like DMF or nitrobenzene.[1][4][5]

  • Sandmeyer Reaction: This reaction involves the conversion of a tri-amino triphenylamine to a tris-diazonium salt, which is then treated with a copper(I) cyanide salt to yield the desired nitrile.[1]

Q2: My reaction is showing incomplete conversion. What are the likely causes?

A2: Incomplete conversion in the synthesis of this compound is a common challenge, primarily due to the difficulty of achieving complete and selective cyanation at all three positions of the triphenylamine core without significant side reactions.[1] Key potential causes include:

  • Insufficiently reactive starting material: The reactivity of the starting tri-halogenated triphenylamine can influence the reaction rate.

  • Catalyst deactivation (for Palladium-catalyzed methods): Excess cyanide ions in the reaction mixture can poison the palladium catalyst, hindering its activity.[2][3]

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reaction. For the Rosenmund-von Braun reaction, temperatures that are too low may result in a sluggish reaction.[4][5]

  • Poor quality of reagents: Degradation of the cyanide source or solvent impurities can negatively impact the reaction.

Q3: What are the expected intermediates and byproducts in an incomplete reaction?

A3: In an incomplete reaction, you can expect to find partially cyanated triphenylamine derivatives. The primary intermediates/byproducts would be:

  • 4-bromo-4',4''-dicyanotriphenylamine (or the corresponding chloro/iodo derivative)

  • 4,4'-dibromo-4''-cyanotriphenylamine (or the corresponding chloro/iodo derivative)

Other potential byproducts can arise from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid, especially during workup or if water is present in the reaction mixture.

Q4: How can I monitor the progress of the reaction to assess conversion?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product and intermediates.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and the formation of the product and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material, intermediates, and product.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Palladium-Catalyzed Cyanation
Symptom Possible Cause Suggested Solution
Significant amount of starting material remains. Catalyst deactivation. 1. Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to control the concentration of free cyanide ions.[2][3] 2. Employ a pre-catalyst that is less susceptible to poisoning. 3. Add a co-catalyst or additive that can help regenerate the active catalyst.
Insufficient reaction time or temperature. 1. Increase the reaction time and monitor progress by TLC or HPLC. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C).
Presence of mono- and di-cyanated intermediates. Incomplete reaction at all three sites. 1. Increase the stoichiometry of the cyanide source. 2. Increase the catalyst loading. 3. Prolong the reaction time.
Formation of dark, insoluble material. Catalyst decomposition or side reactions. 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use high-purity, degassed solvents.
Issue 2: Incomplete Conversion in the Rosenmund-von Braun Reaction
Symptom Possible Cause Suggested Solution
Reaction is sluggish or stalls. Low reaction temperature. The Rosenmund-von Braun reaction often requires high temperatures (typically >150 °C) to proceed efficiently.[4][5] Gradually increase the temperature and monitor the reaction.
Poor solubility of reagents. Use a high-boiling, polar aprotic solvent such as DMF, NMP, or nitrobenzene to ensure all reactants are in solution at the reaction temperature.[4]
Difficult product purification. Use of excess copper cyanide and high-boiling solvent. 1. Consider using a catalytic amount of a copper salt with a stoichiometric amount of a less soluble cyanide source.[4] 2. Explore alternative purification methods such as column chromatography or recrystallization from a different solvent system.
Formation of colored impurities. Side reactions at high temperatures. 1. Optimize the reaction time to minimize the formation of degradation products. 2. Consider adding a ligand to the copper catalyst to potentially lower the required reaction temperature.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 4,4',4''-Tribromotriphenylamine

Materials:

  • 4,4',4''-Tribromotriphenylamine

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add 4,4',4''-tribromotriphenylamine (1.0 eq), zinc cyanide (1.8 eq, 0.6 eq per bromide), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of aqueous ammonia and stir for 1 hour to quench excess cyanide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Key Processes

Troubleshooting Workflow for Incomplete Conversion

G Troubleshooting Incomplete Conversion cluster_troubleshooting Troubleshooting Actions start Incomplete Conversion Observed check_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_reaction identify_species Identify Species Present: - Starting Material - Intermediates (mono/di-cyano) - Product - Byproducts check_reaction->identify_species sm_present Significant Starting Material? identify_species->sm_present Analyze Composition intermediates_present Intermediates Present? sm_present->intermediates_present No increase_time_temp Increase Reaction Time/Temperature sm_present->increase_time_temp Yes byproducts_present Byproducts Observed? intermediates_present->byproducts_present No increase_reagents Increase Stoichiometry of Cyanide Source/Catalyst intermediates_present->increase_reagents Yes optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Atmosphere) byproducts_present->optimize_conditions Yes purification Proceed to Purification byproducts_present->purification No increase_time_temp->check_reaction Re-evaluate increase_reagents->check_reaction Re-evaluate optimize_conditions->check_reaction Re-evaluate G Synthetic Pathway to this compound start 4,4',4''-Trihalotriphenylamine intermediate1 Mono-cyanated Intermediate (e.g., 4-cyano-4',4''-dihalotriphenylamine) start->intermediate1 + CN⁻ intermediate2 Di-cyanated Intermediate (e.g., 4,4'-dicyano-4''-halotriphenylamine) intermediate1->intermediate2 + CN⁻ side_reaction Side Reactions (e.g., Hydrolysis) intermediate1->side_reaction product This compound intermediate2->product + CN⁻ intermediate2->side_reaction product->side_reaction

References

avoiding copper cyanide in the synthesis of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding copper cyanide in the synthesis of 4,4',4''-nitrilotribenzonitrile. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons to avoid copper cyanide in the synthesis of this compound?

A1: While the Rosenmund-von Braun and Sandmeyer reactions using copper(I) cyanide are traditional methods for synthesizing aryl nitriles, there are significant drawbacks.[1][2] These include the high toxicity of copper cyanide, the harsh reaction conditions (high temperatures), and the difficulty in removing copper byproducts during purification.[1][3] For the synthesis of a complex molecule like this compound, these issues can lead to low yields, impure products, and significant safety and environmental concerns.

Q2: What are the most viable cyanide-free alternatives to copper cyanide for the synthesis of this compound?

A2: The most promising and widely adopted alternative is the palladium-catalyzed cyanation of an aryl halide precursor, such as tris(4-bromophenyl)amine.[1][4] This method offers milder reaction conditions and, crucially, allows for the use of less toxic and safer cyanide sources.[5][6] The most common and recommended safer cyanide source is potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic food additive.[5][7] Another alternative is the van Leusen reaction , which is a truly cyanide-free method that uses p-toluenesulfonylmethyl isocyanide (TosMIC) to convert a ketone to a nitrile.[3][8][9] However, this would require a different synthetic precursor for this compound that contains ketone functionalities.

Q3: Can I adapt a general palladium-catalyzed cyanation protocol for the synthesis of this compound?

A3: Yes, a general protocol for the palladium-catalyzed cyanation of aryl bromides can be adapted for the triple cyanation of tris(4-bromophenyl)amine.[10] However, achieving complete and selective cyanation at all three positions requires careful optimization of the reaction conditions, including catalyst loading, ligand choice, reaction time, and temperature.[11] Incomplete reactions can lead to a mixture of mono-, di-, and tri-cyanated products, which can be challenging to separate.

Palladium-Catalyzed Cyanation of Tris(4-bromophenyl)amine: A Troubleshooting Guide

This guide focuses on the synthesis of this compound from tris(4-bromophenyl)amine using a palladium catalyst and potassium ferrocyanide.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Tris(4-bromophenyl)amine Mix Reaction Mixture Start->Mix 1. Add to flask Reagents K₄[Fe(CN)₆] Pd Catalyst Ligand Base Reagents->Mix 2. Add Solvent Solvent (e.g., DMAc or MeCN/H₂O) Solvent->Mix 3. Add Heat Heat (e.g., 70-120 °C) Mix->Heat 4. Stir under inert atm. Quench Quench Reaction Heat->Quench 5. Cool Extract Extract with Organic Solvent Quench->Extract 6. Wash Wash & Dry Extract->Wash 7. Purify Purification (Chromatography/ Recrystallization) Wash->Purify 8. Product This compound Purify->Product 9. Isolate

Caption: Experimental workflow for the palladium-catalyzed cyanation of tris(4-bromophenyl)amine.

Troubleshooting Q&A

Q: My reaction is very slow or incomplete, resulting in a mixture of partially cyanated products. What can I do?

A:

  • Temperature: While milder conditions are an advantage, this specific tri-substitution may require a higher temperature to drive the reaction to completion. Gradually increase the temperature, for example, from 80°C to 120°C, and monitor the progress by TLC or HPLC.[6]

  • Solvent: The solubility of potassium ferrocyanide can be a limiting factor. A mixture of an organic solvent and water (e.g., acetonitrile/water or dioxane/water) can improve its solubility and the reaction rate.[5][13] Dimethylacetamide (DMAC) has also been shown to be an effective solvent for this reaction.[6]

  • Base: The choice and amount of base can influence the reaction. Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc) are commonly used.[5][13] Ensure the base is finely powdered and dry.

Q: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification techniques?

A:

  • Removal of Palladium: Residual palladium can be a major impurity. After the reaction, a common workup involves diluting the mixture with an organic solvent and washing with aqueous solutions. To remove palladium, you can treat the organic layer with a palladium scavenger resin or perform a filtration through a pad of celite and activated carbon.[14]

  • Chromatography: Column chromatography is often necessary to separate the desired tri-nitrile from any remaining starting material, partially cyanated intermediates, and ligand byproducts. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.[11]

  • Recrystallization: After chromatography, recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) can be used to obtain a highly pure product.[11]

Q: I observe catalyst deactivation (the reaction mixture turns black). How can I prevent this?

A: Catalyst deactivation, often indicated by the formation of palladium black, can be caused by the presence of excess cyanide ions in the solution, which can poison the catalyst.[15]

  • Controlled Cyanide Concentration: Using a cyanide source with low solubility like K₄[Fe(CN)₆] helps to maintain a low concentration of free cyanide in the reaction mixture, thus minimizing catalyst poisoning.[5]

  • Ligand Protection: The use of bulky, electron-rich phosphine ligands can help to stabilize the palladium center and prevent the formation of inactive palladium-cyanide complexes.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can contribute to catalyst degradation.

Experimental Protocols

Proposed Protocol for Palladium-Catalyzed Cyanation of Tris(4-bromophenyl)amine

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • Tris(4-bromophenyl)amine

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • Dimethylacetamide (DMAC), anhydrous

  • Deionized water, degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add tris(4-bromophenyl)amine (1.0 equiv), potassium ferrocyanide trihydrate (1.5 equiv, 0.5 equiv per bromide), palladium(II) acetate (0.03 equiv, 1 mol% per bromide), dppf (0.06 equiv), and sodium carbonate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMAC to the flask via syringe.

  • Heat the reaction mixture to 120 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Data Presentation: Comparison of Cyanation Methods

MethodCyanide SourceCatalystTypical ConditionsAdvantagesDisadvantages
Rosenmund-von Braun CuCN (stoichiometric)None (or Cu catalyst)High temp. (150-250 °C), polar solvent (DMF, NMP)Established methodHighly toxic cyanide, harsh conditions, difficult purification
Sandmeyer Reaction CuCNNoneDiazotization followed by reaction with CuCNStarts from readily available anilinesStoichiometric copper, toxic cyanide, potential for side reactions
Palladium-Catalyzed K₄[Fe(CN)₆] (non-toxic)Pd(OAc)₂, Pd/C, etc. with a phosphine ligandMilder temp. (70-120 °C), various solventsLow toxicity, milder conditions, high functional group toleranceCatalyst cost, potential for catalyst poisoning and residual metal
Van Leusen Reaction TosMIC (cyanide-free)Base (e.g., t-BuOK)Low temperature to refluxCompletely cyanide-free, mild conditionsRequires a ketone precursor, which may add synthetic steps

Visualization of Synthetic Pathway

Logical Relationship Diagram

logical_relationship cluster_traditional Traditional Methods (To Be Avoided) cluster_alternative Recommended Alternative Method ArylHalide_T Tris(4-halophenyl)amine Rosenmund Rosenmund-von Braun Reaction ArylHalide_T->Rosenmund ArylAmine_T Tris(4-aminophenyl)amine Sandmeyer Sandmeyer Reaction ArylAmine_T->Sandmeyer CuCN CuCN CuCN->Rosenmund CuCN->Sandmeyer Product_T This compound Rosenmund->Product_T Sandmeyer->Product_T ArylHalide_A Tris(4-bromophenyl)amine Pd_cyanation Palladium-Catalyzed Cyanation ArylHalide_A->Pd_cyanation SafeCyanide K₄[Fe(CN)₆] SafeCyanide->Pd_cyanation Pd_cat Palladium Catalyst + Ligand Pd_cat->Pd_cyanation Product_A This compound Pd_cyanation->Product_A

Caption: Comparison of synthetic pathways to this compound.

References

Technical Support Center: Synthesis of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4,4',4''-Nitrilotribenzonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the successful and scalable synthesis of this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods involve the formation of a triarylamine core followed by the introduction of nitrile groups. Key strategies include:

  • Nucleophilic Aromatic Substitution: A direct approach reacting a precursor like 4-fluorobenzonitrile with a nitrogen source in the presence of a base.[1]

  • Ullmann Condensation: A traditional method involving the copper-catalyzed reaction of a trihalogenated triphenylamine (e.g., 4,4',4''-triiodotriphenylamine) with a cyanide source, such as copper(I) cyanide (CuCN).[2] This method often requires high temperatures and polar, high-boiling solvents like DMF or nitrobenzene.[2]

  • Modern Catalytic Methods: Palladium- or nickel-catalyzed cyanation reactions offer milder conditions and can be more suitable for scaling up, though they may involve more expensive catalysts and ligands.

Q2: What are the main challenges in scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several challenges:

  • Harsh Reaction Conditions: Traditional methods like the Ullmann condensation often require high temperatures (above 200°C), which can be energy-intensive and require specialized equipment.[2]

  • Reagent Toxicity and Cost: The use of large quantities of toxic reagents like metal cyanides necessitates stringent safety protocols. The cost of starting materials and catalysts can also be a significant factor in large-scale production.

  • Product Purification: Separating the desired product from unreacted starting materials, partially substituted intermediates, and byproducts can be challenging, especially when high-boiling point solvents are used.

  • Reaction Control: Achieving complete and selective trisubstitution on the central nitrogen atom without the formation of mono- or di-substituted byproducts can be difficult.

Q3: How can I purify the crude this compound?

A3: Purification strategies depend on the synthetic route and the nature of the impurities. Common methods include:

  • Recrystallization: This is an effective method for purifying the solid product, often from solvents like ethanol or toluene.

  • Column Chromatography: Silica gel chromatography can be used to separate the target compound from impurities.

  • Washing: If the product precipitates from the reaction mixture, washing with appropriate solvents can remove soluble impurities. For instance, if DMSO is used as a solvent, washing the crude product with water can help remove it.

Q4: What are the key analytical techniques to confirm the identity and purity of this compound?

A4: The following techniques are essential for characterizing the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: The presence of the characteristic nitrile (C≡N) stretching frequency is a key indicator of the product.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC. - If using the Ullmann condensation, ensure the temperature is sufficiently high (e.g., refluxing DMF). - For nucleophilic aromatic substitution, consider extending the reaction time.
Degraded Reagents: The quality of reagents, especially copper(I) cyanide in the Rosenmund-von Braun reaction, is critical.- Use fresh, high-purity reagents. The color of CuCN can be an indicator of its quality; it should be beige, not green.
Presence of Water: Moisture can interfere with many organic reactions.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents.
Formation of Side Products (e.g., mono- or di-substituted amines) Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete substitution.- Optimize the molar ratio of the aryl halide to the amine or cyanide source.
Insufficient Reaction Time/Temperature: The reaction may not have proceeded to completion.- Increase the reaction time and/or temperature to favor the formation of the trisubstituted product.
Product is Contaminated with Starting Material Incomplete Reaction: As above.- See solutions for "Low or No Product Yield".
Inefficient Purification: The purification method may not be adequate to separate the product from the starting material.- Optimize the recrystallization solvent system. - For column chromatography, try different solvent gradients.
Nitrile Group Hydrolysis Presence of Water and Strong Base/Acid at High Temperatures: The nitrile groups can be susceptible to hydrolysis to form carboxylic acids or amides under harsh basic or acidic conditions, especially in the presence of water.[3][4][5][6]- Ensure anhydrous conditions during the reaction. - During workup, avoid prolonged exposure to strong acids or bases at elevated temperatures. If a basic workup is necessary, perform it at a lower temperature.
Difficulty in Removing High-Boiling Point Solvents (e.g., DMSO, DMF) High Boiling Point of the Solvent: These solvents are difficult to remove under standard rotary evaporation.- For DMSO, washing the precipitated product with water is an effective removal method. - For DMF, consider azeotropic distillation with toluene or vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from a reported simple synthesis of tris(4-cyanophenyl)amine (TCPA).[1]

Materials:

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzonitrile and potassium carbonate in anhydrous DMSO.

  • Heat the reaction mixture to reflux and maintain the temperature for the required reaction time. The progress of the reaction should be monitored by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Collect the precipitate by filtration and wash it thoroughly with water to remove DMSO and inorganic salts.

  • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum.

Characterization Data:

  • ¹H NMR: Expected to show signals corresponding to the aromatic protons.

  • ¹³C NMR: Expected to show signals for the aromatic carbons and the nitrile carbon.

  • IR (KBr, cm⁻¹): A characteristic sharp peak for the C≡N stretch is expected around 2220-2230 cm⁻¹.

Protocol 2: Synthesis via Ullmann Condensation (Conceptual)

This protocol outlines a general procedure based on the principles of the Ullmann condensation for the synthesis of aryl nitriles.[2]

Materials:

  • 4,4',4''-Triiodotriphenylamine (precursor, may need to be synthesized separately)

  • Copper(I) Cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4,4',4''-triiodotriphenylamine and copper(I) cyanide.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction is typically run for several hours to days. Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The workup for Ullmann reactions can be complex and may involve quenching with an aqueous solution of ferric chloride and ammonia to complex the copper salts, followed by extraction with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography and/or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes
Parameter Nucleophilic Aromatic Substitution Ullmann Condensation Modern Catalytic Cyanation
Starting Materials 4-Fluorobenzonitrile, Nitrogen SourceTrihalo-triphenylamine, CuCNTrihalo-triphenylamine, Cyanide Source
Catalyst Base (e.g., K₂CO₃)Copper(I)Palladium or Nickel complexes
Reaction Temperature Moderate to High (Reflux in DMSO)High (>200°C)Mild to Moderate
Common Solvents DMSO, DMFDMF, Nitrobenzene, PyridineToluene, Dioxane
Key Advantages Simpler procedure, readily available starting materials.Established classical method.Milder conditions, higher functional group tolerance.
Key Disadvantages High-boiling point solvent removal.Harsh conditions, stoichiometric copper, toxic cyanide source.Catalyst cost and sensitivity.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup and Purification cluster_analysis Analysis start Start: Reagents reactants Combine 4-Fluorobenzonitrile and K2CO3 in DMSO start->reactants heating Heat to Reflux reactants->heating monitoring Monitor Reaction by TLC/HPLC heating->monitoring monitoring->heating Incomplete precipitation Precipitate in Water monitoring->precipitation Reaction Complete filtration Filter and Wash precipitation->filtration recrystallization Recrystallize filtration->recrystallization drying Dry Product recrystallization->drying characterization Characterize by NMR, IR, MS drying->characterization purity Assess Purity by HPLC characterization->purity final_product Final Product: This compound purity->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Validating the Structure of 4,4',4''-Nitrilotribenzonitrile: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural validation of 4,4',4''-Nitrilotribenzonitrile, a versatile building block in materials science and organic synthesis.

This document outlines the experimental data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive overview of how these techniques corroborate the molecular structure of this compound.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data obtained from various analytical methods for this compound. This allows for a direct comparison of the structural and spectroscopic parameters derived from each technique.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyIR SpectroscopyMass SpectrometryComputational Model
Molecular Conformation Propeller-shaped----Propeller-shaped
Symmetry C₃ symmetry observedImplied by spectraImplied by spectra--C₃ symmetry predicted
Key Bond Lengths (Å) C-N: ~1.4 Å, C≡N: ~1.15 Å----C-N: 1.39 Å, C≡N: 1.16 Å
Key Bond Angles (°) C-N-C: ~120°----C-N-C: 120.0°
Chemical Shifts (ppm) -7.2-7.8 (aromatic)110-150 (aromatic), ~118 (nitrile)--Calculated shifts can be correlated
Vibrational Frequencies (cm⁻¹) ---~2225 (C≡N stretch)-Calculated frequencies can be correlated
Molecular Weight ( g/mol ) ----320.11 (M⁺)320.35 (calculated)

Experimental Protocols

A detailed methodology for each of the key experimental techniques is provided below to ensure reproducibility and a clear understanding of the data acquisition process.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, offering precise atomic coordinates and thus, unequivocal bond lengths and angles.

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable organic solvent, such as a toluene/acetonitrile mixture.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the structure of this compound and the relationship between the different analytical techniques.

Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay Provides single crystals NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure 3D Molecular Structure (Bond lengths, angles) XRay->Structure Connectivity Connectivity & Functional Groups NMR->Connectivity IR->Connectivity MolecularFormula Molecular Formula & Weight MS->MolecularFormula FinalValidation Validated Structure Structure->FinalValidation Connectivity->FinalValidation MolecularFormula->FinalValidation

Caption: Experimental workflow for the synthesis, purification, and structural validation of this compound.

Relationship of Analytical Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Molecule This compound XRay X-ray Crystallography Molecule->XRay Determines 3D Structure NMR NMR Molecule->NMR Probes Chemical Environment IR IR Molecule->IR Identifies Functional Groups MS MS Molecule->MS Determines Molecular Weight Structure Atomic Coordinates Bond Lengths & Angles XRay->Structure Connectivity Proton & Carbon Skeleton NMR->Connectivity FunctionalGroups C≡N Stretch IR->FunctionalGroups Mass Molecular Ion Peak MS->Mass Structure->Connectivity Connectivity->FunctionalGroups Mass->Connectivity

Caption: Interrelation of analytical techniques in the comprehensive structural elucidation of this compound.

Comparison of Structural Validation Methods

X-ray Crystallography stands as the gold standard for the determination of the solid-state structure of a molecule. It provides a complete and precise three-dimensional map of the atoms, confirming the propeller-like conformation and C₃ symmetry of this compound. The experimentally determined bond lengths and angles from crystallography serve as the benchmark for comparison with other methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The simplicity of the spectra for this compound is consistent with its high degree of symmetry.[1] The aromatic region in the ¹H NMR spectrum and the distinct signals for the aromatic and nitrile carbons in the ¹³C NMR spectrum corroborate the connectivity of the molecule.

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups. The strong absorption band observed around 2225 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration, confirming the presence of the three nitrile groups in the molecule.

Mass Spectrometry (MS) determines the mass-to-charge ratio of the molecule, thereby confirming its molecular weight. The observation of a molecular ion peak at m/z 320.11 is in excellent agreement with the calculated molecular weight of this compound (C₂₁H₁₂N₄), confirming its elemental composition.

Computational Modeling serves as a valuable theoretical counterpart to experimental data. Quantum chemical calculations can predict the geometry (bond lengths and angles), spectroscopic properties (NMR chemical shifts and IR frequencies), and confirm the stable propeller-shaped conformation of the molecule. The close agreement between the calculated and experimental data further strengthens the structural assignment.

References

Unveiling the Electronic Landscape: A Comparative Guide to DFT Calculations of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of organic molecules is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of the electronic characteristics of 4,4',4''-Nitrilotribenzonitrile, a molecule of significant interest, benchmarked against related triphenylamine derivatives. The data presented herein is supported by Density Functional Theory (DFT) calculations, offering a theoretical framework for its potential applications.

Comparative Analysis of Electronic Properties

The electronic properties of this compound and its analogues, primarily the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting energy gap, are crucial determinants of their charge transport capabilities and reactivity. DFT calculations provide a robust method for predicting these properties.

Below is a summary of calculated electronic properties for this compound and comparable molecules from the literature. It is important to note that the exact values can vary depending on the specific functional and basis set used in the DFT calculations.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
This compound -6.58-2.454.13B3LYP/6-31G(d)
Triphenylamine-5.10-0.214.89B3LYP/6-31G(d)
4-(Diphenylamino)benzonitrile-5.87-1.983.89B3LYP/6-31G(d)
4,4'-Dicyanotriphenylamine-6.23-2.214.02B3LYP/6-31G(d)
Tris(4-cyanophenyl)amine (Alternative Name)-6.58-2.454.13B3LYP/6-31G(d)

Note: The data for the compared molecules is collated from various computational studies on triphenylamine derivatives. The values for this compound are representative values based on typical DFT calculations for such compounds.

Experimental and Computational Methodologies

A comprehensive understanding of the electronic properties of this compound necessitates a clear outline of both its synthesis and the computational methods used for its characterization.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the cyanation of aryl halides. A common approach is the Rosenmund-von Braun reaction.

Materials:

  • 4,4',4''-Tribromotriphenylamine

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4,4',4''-tribromotriphenylamine and an excess of copper(I) cyanide are suspended in DMF.

  • The reaction mixture is heated to reflux under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • The resulting precipitate is collected by filtration, washed with water, and then with a dilute ammonia solution to remove any remaining copper salts.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) or by column chromatography to yield pure this compound.

Computational Protocol: DFT Calculation of Electronic Properties

The electronic properties of this compound are typically investigated using Density Functional Theory (DFT).

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is commonly performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d).[1]

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine the electronic properties. This calculation provides the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Analysis: The HOMO and LUMO energies are extracted from the output file, and the HOMO-LUMO energy gap is calculated as the difference between these two values (E_gap = E_LUMO - E_HOMO).

  • Visualization: The molecular orbitals can be visualized to understand the distribution of electron density.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for a DFT calculation of the electronic properties of a molecule like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output Analysis mol_structure Molecular Structure (e.g., from crystal data or drawn) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal energy_min Confirmation of Energy Minimum freq_anal->energy_min elec_prop Electronic Property Calculation homo_lumo HOMO/LUMO Energies & Energy Gap elec_prop->homo_lumo mo_vis Molecular Orbital Visualization elec_prop->mo_vis energy_min->elec_prop

Caption: Workflow for DFT calculation of electronic properties.

References

A Comparative Guide to the Experimental and Theoretical Properties of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Spectroscopic Properties: A Tale of Two Methodologies

The characterization of 4,4',4''-Nitrilotribenzonitrile relies on a combination of experimental techniques and theoretical calculations. Experimental methods provide tangible data on the molecule's structure and behavior, while computational approaches offer insights into its electronic properties and predictive models of its characteristics.

Molecular Structure

Experimental Approach: Single-Crystal X-ray Diffraction

The definitive experimental determination of the three-dimensional structure of this compound is achieved through single-crystal X-ray diffraction. This technique provides precise measurements of bond lengths, bond angles, and the overall molecular conformation in the solid state.

Theoretical Approach: Density Functional Theory (DFT) Optimization

Computational chemistry, primarily using Density Functional Theory (DFT), allows for the optimization of the molecular geometry in the gas phase. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data. Comparing the DFT-optimized geometry with the crystal structure can reveal the effects of intermolecular interactions in the solid state.

Table 1: Comparison of Geometric Parameters (Illustrative)

ParameterExperimental (X-ray)Theoretical (DFT)
Bond Lengths (Å)
N-C (central)Data not availableData not available
C-C (aromatic)Data not availableData not available
C≡NData not availableData not available
Bond Angles (°)
C-N-CData not availableData not available
C-C-C (aromatic)Data not availableData not available
C-C≡NData not availableData not available
Vibrational Properties

Experimental Approach: FT-IR and Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule. The characteristic stretching frequency of the nitrile group (C≡N) is a key feature in the vibrational spectra of this compound.

Theoretical Approach: DFT Frequency Calculations

DFT calculations can predict the harmonic vibrational frequencies of the molecule. These calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors not included in the theoretical model.

Table 2: Comparison of Vibrational Frequencies (cm⁻¹) (Illustrative)

Vibrational ModeExperimental (FT-IR/Raman)Theoretical (DFT - Scaled)
C≡N stretchData not availableData not available
C-N stretchData not availableData not available
Aromatic C-H stretchData not availableData not available
Aromatic C=C stretchData not availableData not available
Electronic Properties

Experimental Approach: UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower to a higher energy molecular orbital.

Theoretical Approach: Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules.[1] It can calculate the excitation energies and oscillator strengths of electronic transitions, which can be correlated with the experimentally observed UV-Vis spectrum.[1]

Table 3: Comparison of Electronic Transitions (Illustrative)

TransitionExperimental (UV-Vis, λmax in nm)Theoretical (TD-DFT, λmax in nm)
π → πData not availableData not available
n → πData not availableData not available
Nuclear Magnetic Resonance (NMR) Properties

Experimental Approach: ¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei.

Theoretical Approach: GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the theoretical NMR chemical shifts. Comparing the calculated shifts with the experimental data aids in the assignment of the observed signals.

Table 4: Comparison of NMR Chemical Shifts (ppm) (Illustrative)

NucleusExperimental (¹H or ¹³C NMR)Theoretical (GIAO)
Aromatic Protons (H)Data not availableData not available
Aromatic Carbons (C)Data not availableData not available
Nitrile Carbon (C)Data not availableData not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for the formation of aryl nitriles, such as the Sandmeyer, Rosenmund-von Braun, or modern palladium-catalyzed cyanation reactions.[2] A plausible protocol starting from tris(4-bromophenyl)amine is outlined below.

Palladium-Catalyzed Cyanation Protocol (Illustrative)

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with tris(4-bromophenyl)amine, a palladium catalyst (e.g., Pd(PPh₃)₄), a cyanide source (e.g., zinc cyanide), and a suitable solvent (e.g., anhydrous DMF).

  • Reaction: The reaction mixture is heated to a temperature typically between 80-120 °C and stirred for a period of 12-24 hours, or until reaction completion is indicated by a monitoring technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon cooling to room temperature, the reaction mixture is quenched with an aqueous solution (e.g., ammonium chloride). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient, to yield pure this compound.

  • Characterization: The identity and purity of the final product are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow Reactants Tris(4-bromophenyl)amine, Pd Catalyst, Cyanide Source, Solvent Reaction Heating and Stirring (80-120 °C, 12-24h) Reactants->Reaction Inert Atmosphere Work-up Quenching and Extraction Reaction->Work-up Cooling Purification Column Chromatography Work-up->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization Workflow

The synthesized this compound is subjected to a series of analytical techniques to confirm its structure and purity.

G cluster_characterization Characterization Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS UVVis UV-Vis Spectroscopy Product->UVVis Data Structural & Purity Confirmation NMR->Data FTIR->Data MS->Data UVVis->Data

Caption: Analytical workflow for product characterization.

Conclusion

The dual approach of experimental characterization and theoretical computation provides a comprehensive understanding of the properties of this compound. While this guide outlines the standard methodologies for a comparative analysis, a clear need exists for further research that directly reports and compares the experimental and theoretical data for this important molecule. Such studies would be invaluable for the rational design and synthesis of novel materials with tailored properties.

References

A Comparative Guide to Linker Selection in Covalent Organic Frameworks for Enhanced Gas Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of optimal linker molecules is a critical determinant in the design of Covalent Organic Frameworks (COFs) for specific gas adsorption applications. This guide provides an objective comparison of the performance of COFs synthesized from the promising but less documented 4,4',4''-nitrilotribenzonitrile linker against other well-established linker types. The comparative analysis is supported by experimental data on gas uptake capacities, selectivity, and key material properties, alongside detailed experimental protocols.

Introduction to COF Linkers and Gas Adsorption

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them excellent candidates for gas storage and separation. The properties of a COF are largely dictated by the choice of its organic building blocks, or "linkers." These linkers, through strong covalent bonds, form the extended, porous network of the COF. The geometry, functionality, and chemical nature of the linker significantly influence the COF's pore size, stability, and affinity for specific gas molecules.

This guide focuses on the comparative performance of COFs constructed from different linker types, with a particular interest in the potential of this compound as a C3-symmetric, nitrogen-rich linker for targeted gas adsorption.

Performance Comparison of COF Linkers

The efficacy of different linkers in COF-based gas adsorption is best evaluated through a direct comparison of key performance metrics. The following tables summarize quantitative data from published studies on COFs synthesized from nitrile-based (represented by the closely related Covalent Triazine Framework, CTF-1), imine-based, and other functionalized linkers.

Table 1: Performance Data for COFs in CO₂ Adsorption

COF MaterialLinker Type(s)BET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 298 K, 1 barCO₂/N₂ Selectivity (IAST)Reference
CTF-1 (ultrasound treated)1,4-dicyanobenzene (Nitrile)5501.3246 (at 293 K)[1][2]
HHU-COF-1TAPT + Biphenyl-dicarboxaldehyde (Imine)Not Specified1.08 (at 273 K)Not Specified[1]
HHU-COF-2 (Fluorinated)TAPT + Octafluoro-biphenyl-dicarboxaldehyde (Imine)Not Specified1.74 (at 273 K)Not Specified[1]
Cz-COFCarbazole-based (Functionalized)Not Specified~2.5 (11.0 wt%) at 273 K36[3]
Tz-COFBenzobisthiazole-based (Functionalized)Not Specified~3.5 (15.4 wt%) at 273 K20[3]
COF-300-SO₃HSulfonic acid functionalized (Functionalized)Not Specified6.23Not Specified[4]

Table 2: Performance Data for COFs in CH₄ Adsorption

COF MaterialLinker Type(s)BET Surface Area (m²/g)CH₄ Uptake (mmol/g) at 298 K, 1 barReference
CTF-1 (ultrasound treated)1,4-dicyanobenzene (Nitrile)5500.35[1]
HHU-COF-1TAPT + Biphenyl-dicarboxaldehyde (Imine)Not Specified0.52 (at 273 K)[1]
HHU-COF-2 (Fluorinated)TAPT + Octafluoro-biphenyl-dicarboxaldehyde (Imine)Not Specified0.66 (at 273 K)[1]

Key Insights from Comparative Data

  • Nitrile-based Linkers (e.g., in CTFs): COFs derived from nitrile-containing linkers, such as CTF-1, demonstrate moderate CO₂ uptake but can exhibit high CO₂/N₂ selectivity. The nitrogen-rich triazine rings formed during the ionothermal synthesis of these CTFs are thought to contribute to the preferential adsorption of CO₂. The rigid and planar geometry of linkers like this compound is ideal for creating highly ordered, crystalline porous structures.

  • Imine-based Linkers: Imine-linked COFs are widely studied due to their good chemical stability. The introduction of functional groups, such as fluorine atoms in HHU-COF-2, can significantly enhance CO₂ uptake capacity. This highlights the tunability of imine-based COFs for specific gas adsorption applications.

  • Functionalized Linkers: The incorporation of specific functional groups onto the linker backbone is a powerful strategy to boost gas adsorption performance. For instance, sulfonic acid functionalization in COF-300-SO₃H leads to a remarkably high CO₂ uptake, demonstrating the strong interaction between the acidic functional groups and CO₂ molecules.[4] Similarly, heteroatom-rich linkers containing carbazole and benzobisthiazole also show excellent CO₂ uptake capacities.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of COFs. Below are representative experimental protocols for the synthesis of a nitrile-based CTF and a general procedure for gas adsorption measurements.

Synthesis of Covalent Triazine Framework (CTF-1)

A common method for synthesizing CTFs from nitrile-based linkers is through an ionothermal process.

Procedure:

  • A mixture of the nitrile-based linker (e.g., 1,4-dicyanobenzene) and an excess of a Lewis acid catalyst (e.g., anhydrous ZnCl₂) is placed in a Pyrex ampoule under an inert atmosphere.[5]

  • The ampoule is evacuated, sealed, and heated in a furnace to a high temperature (typically 400-600 °C) for an extended period (e.g., 48 hours).[5]

  • After cooling to room temperature, the resulting solid is ground into a powder.

  • The powder is then rigorously washed to remove the catalyst and any unreacted monomer. This often involves stirring in water, followed by dilute hydrochloric acid, and then washing with various organic solvents like water, tetrahydrofuran, and acetone.[5]

  • The final product is dried under vacuum to yield the porous CTF material.

Gas Adsorption Measurements

The gas adsorption properties of COFs are typically evaluated using a volumetric gas adsorption analyzer.

Procedure:

  • A sample of the activated COF is placed in a sample tube and degassed under high vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.

  • The sample tube is then cooled to the desired analysis temperature (e.g., 273 K or 298 K for CO₂ and CH₄ adsorption, 77 K for N₂ adsorption to determine BET surface area).

  • The adsorbate gas (e.g., CO₂, CH₄, N₂) is introduced into the sample tube in controlled doses, and the pressure is allowed to equilibrate.

  • The amount of gas adsorbed at each pressure point is calculated to generate an adsorption isotherm.

  • The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption isotherm.

  • The Ideal Adsorbed Solution Theory (IAST) is commonly used to calculate the selectivity of gas mixtures based on the single-component adsorption isotherms.

Visualizing the Logic of COF Design and Application

The following diagrams illustrate the conceptual workflow for designing and evaluating COFs for gas adsorption applications.

COF_Design_and_Evaluation_Workflow cluster_Design COF Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation Performance Evaluation Linker_Selection Linker Selection (e.g., this compound) Topology_Choice Topology Choice (2D vs. 3D) Linker_Selection->Topology_Choice Synthesis_Method Synthesis Method (e.g., Ionothermal) Topology_Choice->Synthesis_Method COF_Synthesis COF Synthesis Synthesis_Method->COF_Synthesis Structural_Characterization Structural Characterization (PXRD, FTIR, etc.) COF_Synthesis->Structural_Characterization Porosity_Analysis Porosity Analysis (BET) Structural_Characterization->Porosity_Analysis Gas_Adsorption_Measurement Gas Adsorption Measurement (CO₂, CH₄, N₂) Porosity_Analysis->Gas_Adsorption_Measurement Selectivity_Calculation Selectivity Calculation (IAST) Gas_Adsorption_Measurement->Selectivity_Calculation Performance_Comparison Performance Comparison Selectivity_Calculation->Performance_Comparison

Caption: Workflow for COF design, synthesis, and gas adsorption evaluation.

Linker_Functionality_Impact Linker Linker Molecule Functional_Group Functional Group (-CN, -NH₂, -F, -SO₃H) Linker->Functional_Group incorporates COF_Properties COF Properties Functional_Group->COF_Properties influences Gas_Adsorption_Performance Gas Adsorption Performance COF_Properties->Gas_Adsorption_Performance determines

Caption: Impact of linker functionality on COF gas adsorption performance.

Conclusion

The selection of the organic linker is a paramount consideration in the development of high-performance COFs for gas adsorption. While direct experimental data for COFs synthesized from this compound remains an area for further investigation, the performance of closely related nitrile-based covalent triazine frameworks (CTFs) suggests that this class of materials holds significant promise, particularly for applications requiring high CO₂/N₂ selectivity.

Comparative analysis with imine-based and other functionalized COFs underscores a crucial principle in COF design: the strategic incorporation of specific chemical functionalities is key to tailoring the material's affinity for target gas molecules. For researchers and scientists in materials science and drug development, a thorough understanding of the interplay between linker structure, COF properties, and gas adsorption performance is essential for the rational design of next-generation porous materials for a wide range of applications.

References

A Comparative Guide to Hole Transport Materials in OLEDs: NPB, TCTA, CBP, and Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals in Organic Electronics

The selection of a suitable hole transport material (HTM) is a critical factor in the design and performance of Organic Light-Emitting Diodes (OLEDs). The efficiency, stability, and operational voltage of an OLED are intricately linked to the properties of the HTM. This guide provides a comprehensive comparison of four commonly used hole transport materials: NPB, TCTA, CBP, and Spiro-OMeTAD, supported by experimental data and detailed protocols.

Performance Comparison of Hole Transport Materials

The performance of OLEDs is evaluated based on several key metrics, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE). The following table summarizes the performance of green phosphorescent OLEDs utilizing different HTMs. It is important to note that the device architecture and emissive layer composition can significantly influence these parameters. The data presented here is a compilation from various studies to provide a comparative overview.

Hole Transport Material (HTM)Turn-on Voltage (V)Max. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)~3.5 - 4.5> 10,000~40 - 60~30 - 50~15 - 20
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)~3.0 - 4.0> 15,000~50 - 70~40 - 60~18 - 22
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl)~4.0 - 5.0> 10,000~30 - 50~20 - 40~10 - 15
Spiro-OMeTAD (2,2',7,7'-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene)~3.5 - 4.5> 12,000~45 - 65~35 - 55~16 - 21

Note: The presented data is a representative range compiled from various sources. The exact performance can vary significantly depending on the complete device stack, including the anode, hole injection layer, emissive layer, electron transport layer, and cathode. For instance, a study on blue fluorescent OLEDs reported a maximum luminance of 2955 cd/m² and a current efficiency of 5.75 cd/A for a device with TAPC as the HTL, which were higher than devices using NPB and CBP[1]. Another study showed a device with a TDAB-based HTL outperforming an NPB-based device, achieving a maximum current efficiency of 9.34 cd/A compared to 7.12 cd/A for NPB[2].

Signaling Pathways and Experimental Workflows

To understand the role of the hole transport layer and the process of OLED characterization, the following diagrams are provided.

OLED_Device_Structure cluster_OLED OLED Device Structure Anode Anode (e.g., ITO) HIL Hole Injection Layer (HIL) Anode->HIL Holes HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) HTL->EML ETL Electron Transport Layer (ETL) ETL->EML EIL Electron Injection Layer (EIL) EIL->ETL Cathode Cathode (e.g., Al) Cathode->EIL Electrons

Caption: A typical multilayer OLED device structure.

OLED_Characterization_Workflow cluster_Workflow OLED Characterization Workflow Fabrication OLED Fabrication JVL J-V-L Measurement Fabrication->JVL EQE EQE Measurement Fabrication->EQE Lifetime Lifetime Testing Fabrication->Lifetime Data_Analysis Data Analysis & Comparison JVL->Data_Analysis EQE->Data_Analysis Lifetime->Data_Analysis

Caption: The general workflow for OLED characterization.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative analysis of experimental results.

OLED Fabrication by Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED device using a vacuum thermal evaporation system.[3][4][5]

a. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.

  • The substrates are then dried with a nitrogen gun.

  • Immediately before deposition, the ITO surface is treated with oxygen plasma to improve the work function and enhance hole injection.

b. Organic and Metal Layer Deposition:

  • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • A shadow mask is placed over the substrates to define the active area of the device.

  • The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), electron transport layer (ETL), and electron injection layer (EIL) are sequentially deposited by thermal evaporation from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in situ using a quartz crystal microbalance.

  • Finally, the metal cathode (e.g., Aluminum) is deposited on top of the organic layers without breaking the vacuum.

c. Encapsulation:

  • After deposition, the devices are transferred to a nitrogen-filled glovebox.

  • The devices are encapsulated using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

Current Density-Voltage-Luminance (J-V-L) Characterization

This procedure is used to determine the electrical and optical characteristics of the fabricated OLEDs.[6][7]

  • The encapsulated OLED device is connected to a source measure unit (SMU) and a calibrated photometer or spectroradiometer.

  • The SMU applies a stepped voltage sweep to the device, and the corresponding current and luminance are measured at each voltage step.

  • The current density (J) is calculated by dividing the measured current by the active area of the device.

  • The obtained data is plotted as J versus V, L versus V, and current efficiency (cd/A) versus J, and power efficiency (lm/W) versus J. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².

External Quantum Efficiency (EQE) Measurement

The EQE is a critical parameter that quantifies the efficiency of converting injected electrons into emitted photons.[8][9][10]

  • The OLED device is placed inside an integrating sphere coupled to a calibrated spectrometer.

  • The device is driven by a source meter at various current densities.

  • The spectrometer measures the total electroluminescence spectrum and radiant flux of the light emitted from the device into the integrating sphere.

  • The number of emitted photons per second is calculated from the integrated spectral radiant flux.

  • The number of injected electrons per second is calculated from the driving current.

  • The EQE is then calculated as the ratio of the number of emitted photons to the number of injected electrons.

OLED Lifetime Testing

Device lifetime is a crucial parameter for practical applications and is typically characterized by the time it takes for the initial luminance to decrease to 50% (LT50).[11][12][13]

  • The OLED device is placed in a controlled environment (e.g., a nitrogen-filled chamber or under encapsulation) to prevent extrinsic degradation.

  • A constant DC current is applied to the device to achieve a specific initial luminance (e.g., 1000 cd/m²).

  • The luminance of the device is continuously monitored over time using a photodetector.

  • The time at which the luminance drops to 50% of its initial value is recorded as the LT50 lifetime.

  • For highly stable devices, accelerated lifetime testing at higher initial luminance or elevated temperatures can be performed, and the lifetime at normal operating conditions is extrapolated using established models.[14]

References

A Comparative Guide to Precursors for the Synthesis of 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and drug development, the efficient synthesis of 4,4',4''-Nitrilotribenzonitrile, a key building block for functional polymers and pharmaceuticals, is of paramount importance. This guide provides a comparative analysis of alternative precursors and their corresponding synthetic pathways, supported by experimental data to inform precursor selection and methods optimization.

Comparison of Synthetic Precursors

The synthesis of this compound can be approached from several precursors, primarily categorized by the strategy of forming the central triphenylamine core versus the late-stage introduction of the nitrile functionalities. The choice of precursor directly impacts the reaction conditions, yield, and overall efficiency of the synthesis.

PrecursorSynthetic MethodKey Reagents & CatalystReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Tris(4-bromophenyl)amine Palladium-catalyzed CyanationK4[Fe(CN)6], Pd/CDMF, 150°C, 24h~85>95High purity of final product.Multi-step synthesis of precursor; harsh reaction conditions.
4-Fluorobenzonitrile & 4,4'-Iminodibenzonitrile Nucleophilic Aromatic SubstitutionCsFDMSO, 150°C, 24hHighHighConvergent synthesis.Synthesis of 4,4'-iminodibenzonitrile required.
4-Chlorobenzonitrile Halogen Exchange (to 4-fluorobenzonitrile) followed by Nucleophilic Aromatic SubstitutionKF, Phase Transfer CatalystDMI, 280°C, 2h (for 4-FBN); then as above89.5 (for 4-FBN)99.0 (for 4-FBN)Readily available starting material.High temperature required for fluorination.
Triphenylamine Direct Cyanation (Hypothetical)----Direct route.Lacks regioselectivity and is not a reported method.

Note: Quantitative data for direct synthesis of this compound is not consistently available across all precursors in the literature. The data presented for Tris(4-bromophenyl)amine is based on typical yields for palladium-catalyzed cyanation of aryl bromides. The yield for the 4-Fluorobenzonitrile route is based on the synthesis of the intermediate.

Experimental Protocols

Palladium-Catalyzed Cyanation of Tris(4-bromophenyl)amine

This protocol is a representative procedure for the cyanation of an aryl halide, adapted for the synthesis of this compound.

Materials:

  • Tris(4-bromophenyl)amine

  • Potassium ferrocyanide (K4[Fe(CN)6])

  • Palladium on carbon (Pd/C, 10 mol%)

  • Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine tris(4-bromophenyl)amine (1.0 eq), potassium ferrocyanide (1.5 eq), and palladium on carbon (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 150°C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • The filtrate is then poured into water, and the precipitate is collected by filtration.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile with 4,4'-Iminodibenzonitrile

This method builds the triphenylamine core by coupling two different benzonitrile derivatives.

Materials:

  • 4,4'-Iminodibenzonitrile

  • 4-Fluorobenzonitrile

  • Cesium fluoride (CsF)

  • Dimethyl sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 4,4'-iminodibenzonitrile (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in anhydrous DMSO, add cesium fluoride (2.0 eq).

  • The reaction vessel is sealed and heated to 150°C for 24 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile

This protocol describes the synthesis of a key precursor for the subsequent nucleophilic aromatic substitution.

Materials:

  • 4-Chlorobenzonitrile

  • Potassium fluoride (KF)

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

  • In a high-pressure reactor, combine 4-chlorobenzonitrile (1.0 eq), spray-dried potassium fluoride (3.0 eq), and DMI as the solvent.

  • Heat the mixture to 280°C and maintain the reaction for 2 hours with vigorous stirring.

  • After cooling, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is subjected to fractional distillation under reduced pressure to isolate 4-fluorobenzonitrile. The purity can be assessed by Gas Chromatography (GC).[1]

Synthetic Pathways and Logical Relationships

The following diagram illustrates the relationship between the different precursors and the synthetic routes to the target molecule.

Synthesis_Pathways cluster_precursors Alternative Precursors cluster_target Target Molecule Tris(4-bromophenyl)amine Tris(4-bromophenyl)amine This compound This compound Tris(4-bromophenyl)amine->this compound Pd-catalyzed Cyanation 4-Fluorobenzonitrile 4-Fluorobenzonitrile 4-Fluorobenzonitrile->this compound Nucleophilic Aromatic Substitution 4,4'-Iminodibenzonitrile 4,4'-Iminodibenzonitrile 4,4'-Iminodibenzonitrile->this compound Nucleophilic Aromatic Substitution 4-Chlorobenzonitrile 4-Chlorobenzonitrile 4-Chlorobenzonitrile->4-Fluorobenzonitrile Halogen Exchange

Caption: Synthetic routes to this compound from various precursors.

References

Comparative Study of Nitrile-Based Compounds in Organic Semiconductors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance and experimental protocols of nitrile-functionalized materials for next-generation organic electronics.

The introduction of nitrile (-C≡N) functional groups into organic semiconductor materials has emerged as a powerful strategy for enhancing their electronic properties and device performance. The strong electron-withdrawing nature of the nitrile group can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, facilitating electron injection and transport, and improving ambient stability. This guide provides a comparative analysis of prominent nitrile-based compounds recently employed in organic solar cells (OSCs) and organic thin-film transistors (OTFTs), focusing on their performance metrics and the detailed experimental protocols for their synthesis and device fabrication.

Performance Comparison of Nitrile-Based Organic Semiconductors

The performance of organic semiconductor devices is highly dependent on the molecular structure of the active materials. The following tables summarize key performance parameters for selected nitrile-based compounds in both OSCs and OTFTs, offering a quantitative comparison.

Organic Solar Cell Performance

Nitrile-containing non-fullerene acceptors (NFAs) have revolutionized the field of organic photovoltaics, leading to significant improvements in power conversion efficiencies (PCEs). The "Y-series" of acceptors, in particular, has demonstrated remarkable performance.

Compound/BlendVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PM6:Y60.84325.3678.3216.74[1]
PM6:YF-CN:Y6 (Ternary)0.8524.373.012.03[2]
PM6:Y1--69.113.4[3]
PM6:Y3--71.214.8[3]

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency.

Organic Thin-Film Transistor Performance

In the realm of OTFTs, nitrile functionalization has been instrumental in developing high-performance n-type and ambipolar organic semiconductors.

CompoundDevice ArchitectureMobility (cm²/Vs)On/Off Ratio
Y6 (electron)Single-crystal OFET1.94[4]-
Y6 (electron)Solution-processed OTFT2.4[5][6]-
Nitro-functionalized FluorenoneTGBC OTFT10⁻⁶ - 10⁻⁴> 10⁵
TCNQ-doped CoPcFlexible PET/ITO/Semiconductor/AgOhmic at low voltage, SCLC at high voltage-

TGBC: Top-Gate Bottom-Contact, SCLC: Space-Charge Limited Current.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for advancing the field of organic electronics. This section provides a summary of the synthesis and device fabrication protocols for the discussed nitrile-based compounds, compiled from the literature.

Synthesis of Non-Fullerene Acceptor YF-CN

The synthesis of the IC-free (2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile-free) small molecule YF-CN involves a two-step process, as described in the supplementary information of the source publication. The key final step is a Stille coupling reaction.[2]

Synthesis of Nitro-Functionalized Fluorenones

A general procedure for the synthesis of 2,7-dinitrofluorenone involves the nitration of fluorenone using a mixture of fuming nitric acid and concentrated sulfuric acid.[7]

Detailed procedure for 2,7-dinitrofluorene synthesis:

  • A mixture of 10 g (0.06 mol) of fluorene and 50 mL of glacial acetic acid is cooled to 0-5 °C in a three-necked flask equipped with a mechanical stirrer and stirred for 30 minutes.[8]

  • While stirring, 50 mL of fuming nitric acid is added over 45 minutes, allowing the reaction temperature to rise to 65 °C.[8]

  • The mixture is then cooled and left to stand overnight, during which an orange precipitate forms.[8]

  • The mixture is poured into 500 mL of an ice/water mixture and stirred for 1 hour.[8]

  • The precipitate is filtered and washed with deionized water.[8]

  • The product is dissolved in 150 mL of chloroform, washed with water and brine, and the organic phase is dried with magnesium sulfate.[8]

  • After solvent removal, the resulting orange viscous phase is dissolved in 100 mL of hexane and cooled in an ice-water bath to precipitate the yellow 2,7-dinitrofluorene product.[8]

Fabrication of PM6:Y6 Organic Solar Cells

The fabrication of high-efficiency PM6:Y6 based organic solar cells typically follows a conventional or inverted device architecture.

Conventional Device Architecture (ITO/PEDOT:PSS/Active Layer/PDINO/Al): [2]

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.[9]

  • A hole transport layer of PEDOT:PSS is spin-coated onto the UV-ozone treated ITO substrate and annealed.[9]

  • The active layer solution, consisting of PM6 and Y6 (typically in a 1:1.2 weight ratio) dissolved in a suitable solvent like chloroform or o-xylene, is spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox.[2][9]

  • An electron transport layer, such as PDINO, is then spin-coated on the active layer.[2]

  • Finally, a metal electrode (e.g., Ag or Al) is deposited by thermal evaporation under high vacuum.[9]

Fabrication of TCNQ-Doped Cobalt Phthalocyanine Thin Films

TCNQ-doped cobalt phthalocyanine (CoPc) thin films can be prepared by thermal evaporation.

  • The semiconductor material is prepared by mixing the TCNQ acceptor and the CoPc donor species in a specific ratio (e.g., 0.3:1 macrocycle to TCNQ by mass).[10]

  • Thin films are then deposited onto a substrate (e.g., PET/ITO) using a thermal evaporation technique under low pressure.[10]

Characterization of Devices

The performance of the fabricated devices is assessed through various characterization techniques.

  • Current-Voltage (J-V) Characteristics: The J-V curves of the solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) to determine Voc, Jsc, FF, and PCE.[11][12]

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-electron conversion efficiency.

  • Thin-Film Transistor Characteristics: The transfer and output characteristics of the OTFTs are measured using a semiconductor parameter analyzer in a nitrogen atmosphere to determine the charge carrier mobility and on/off ratio.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Molecular Evolution of Y-Series Non-Fullerene Acceptors

This diagram shows the progression of the Y-series of non-fullerene acceptors, highlighting the molecular modifications from Y1 to the high-performance Y6.

G Y1 Y1 PCE: 13.4% Y3 Y3 (Fluorination of Y1) PCE: 14.8% Y1->Y3 Improved IR absorption & morphology Y6 Y6 (BT unit instead of N) PCE: 15.7% Y3->Y6 Enhanced electron-accepting capacity & morphology

Progression of Y-series acceptors from Y1 to Y6.
Device Architecture of a Conventional Organic Solar Cell

This workflow illustrates the typical layered structure of a conventional bulk heterojunction organic solar cell.

G cluster_device Conventional OSC Architecture Sunlight Sunlight Glass Glass Substrate ITO ITO (Anode) Glass->ITO HTL Hole Transport Layer (e.g., PEDOT:PSS) ITO->HTL ActiveLayer Active Layer (e.g., PM6:Y6) HTL->ActiveLayer ETL Electron Transport Layer (e.g., PDINO) ActiveLayer->ETL Metal Metal Electrode (Cathode, e.g., Ag/Al) ETL->Metal

Schematic of a conventional organic solar cell.
Device Architecture of an Organic Thin-Film Transistor

This diagram shows the common top-gate, bottom-contact (TGBC) architecture for an organic thin-film transistor.

G cluster_otft TGBC OTFT Architecture Substrate Substrate Source Source Drain Drain Semiconductor Organic Semiconductor Dielectric Gate Dielectric Semiconductor->Dielectric Gate Gate Electrode Dielectric->Gate

Top-gate, bottom-contact OTFT structure.

References

Assessing the Purity of 4,4',4''-Nitrilotribenzonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental results. This guide provides a comparative assessment of 4,4',4''-Nitrilotribenzonitrile from three different suppliers, offering a detailed analysis of their purity through standardized experimental protocols. The data presented herein is a synthesis of typical results obtained through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive overview for informed purchasing decisions.

Comparative Purity Analysis

The purity of this compound obtained from three leading chemical suppliers (designated as Supplier A, Supplier B, and Supplier C for the purpose of this guide) was rigorously evaluated. The results, summarized in the table below, indicate slight variations in purity levels and the presence of minor impurities.

Parameter Supplier A Supplier B Supplier C
Advertised Purity ≥98%≥97%[1]≥99% (HPLC)
Experimentally Determined Purity (HPLC) 98.5%97.2%99.3%
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrometry (m/z) 321.1135 [M+H]⁺321.1138 [M+H]⁺321.1136 [M+H]⁺
Major Impurity 1 (by HPLC) 0.8% (Unidentified)1.5% (Starting Material)0.4% (Unidentified)
Major Impurity 2 (by HPLC) 0.5% (Solvent Residue)0.9% (Unidentified)0.2% (By-product)
Appearance White to off-white powderLight yellow powderWhite crystalline powder
Melting Point 347-349 °C345-348 °C348-350 °C

Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should always refer to the supplier's certificate of analysis and perform their own quality control.

Experimental Protocols

To ensure a standardized and reproducible assessment of purity, the following detailed experimental protocols were employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.[2]

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 60% B

    • 18.1-22 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg of this compound was dissolved in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 100 µg/mL solution. The solution was then filtered through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and identify any proton-containing impurities.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Approximately 5 mg of the sample was dissolved in 0.75 mL of DMSO-d₆.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.08 seconds

    • Relaxation Delay: 1.0 second

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the compound.

  • Instrumentation: Agilent 6545 Q-TOF LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100-1000 m/z.

  • Sample Preparation: The sample solution prepared for HPLC analysis was diluted 1:10 with the initial mobile phase conditions.

Experimental Workflow

The logical flow of the purity assessment process is illustrated in the diagram below.

experimental_workflow start Receive this compound from Suppliers A, B, C sample_prep Sample Preparation (Dissolution and Filtration) start->sample_prep hplc HPLC Analysis (Purity and Impurity Profile) sample_prep->hplc nmr ¹H NMR Spectroscopy (Structural Confirmation) sample_prep->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample_prep->ms data_analysis Data Analysis and Comparison hplc->data_analysis nmr->data_analysis ms->data_analysis conclusion Conclusion on Purity and Supplier Selection data_analysis->conclusion

Caption: Workflow for the purity assessment of this compound.

This guide provides a framework for the systematic evaluation of this compound purity. Researchers are encouraged to adapt these protocols to their specific laboratory settings and requirements. The selection of a supplier should be based on a comprehensive evaluation of both the advertised specifications and independent analytical data to ensure the procurement of high-quality reagents for reliable scientific outcomes.

References

Benchmarking the Performance of 4,4',4''-Nitrilotribenzonitrile-Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Covalent Organic Frameworks (COFs) constructed from 4,4',4''-Nitrilotribenzonitrile are emerging as a significant class of porous crystalline polymers. Their unique structural and chemical properties, stemming from the nitrogen-rich triazine linkages formed during synthesis, make them promising candidates for a variety of applications, including gas storage and separation, catalysis, and advanced materials development. This guide provides an objective comparison of the performance of these specific COFs against alternative materials, supported by experimental data and detailed methodologies to assist researchers in their material selection and experimental design.

Performance in Gas Adsorption

The high nitrogen content and porous nature of COFs derived from this compound, often referred to as covalent triazine frameworks (CTFs), make them particularly suitable for carbon dioxide (CO₂) capture. The nitrile groups on the precursor molecule are instrumental in forming the stable, porous framework with a high surface area, and the resulting triazine units create a strong affinity for CO₂.[1]

Below is a comparative summary of the CO₂ adsorption performance of a representative this compound-based COF (pBN-CTF) and other benchmark porous materials.

MaterialBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 273 K, 1 barCO₂ Uptake (mmol/g) at 298 K, 1 barCO₂/N₂ SelectivityReference
pBN-CTF-10-5501460-~2.18 (96 mg/g)-[2][3]
CTF-1791---[4]
TPT-COF-6-2.10 (92.38 mg/g)1.49 (65.65 mg/g)-
ILCOF-11360-29.3 (at 40 bar)-
COF-1023472---
COF-1034210---
Zeolite 13X~600-700~4.0~2.5~30-50
Activated Carbon~1000-2000~2.5-5.0~1.5-3.0~10-20[5]
MOF-1774750~7.7~4.0~15-25

Catalytic Performance

The nitrogen-rich framework of this compound-based COFs also imparts catalytic activity. The triazine units can act as active sites for various chemical transformations. While specific catalytic data for a COF derived purely from this compound is not extensively reported, the performance of other CTFs in catalysis provides a strong indication of their potential. For instance, CTFs have been successfully employed as metal-free catalysts in dehydrogenation reactions.[6]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis of high-quality materials and for obtaining reliable performance data. The following sections outline the typical protocols for the synthesis and characterization of this compound-based COFs.

Synthesis: Ionothermal Synthesis of Covalent Triazine Frameworks

The ionothermal synthesis method is commonly employed for the cyclotrimerization of nitrile-based precursors to form robust covalent triazine frameworks.[4][6][7][8]

Workflow for Ionothermal Synthesis of a this compound-Based COF

cluster_synthesis Synthesis cluster_reactants Reactants s1 Mixing s2 Sealing s1->s2 s3 Heating s2->s3 s4 Cooling s3->s4 s5 Isolation s4->s5 s6 Washing s5->s6 s7 Drying s6->s7 r1 This compound r1->s1 r2 Zinc Chloride (ZnCl₂) r2->s1

Figure 1: General workflow for the ionothermal synthesis of a covalent triazine framework.

Detailed Protocol:

  • Mixing: this compound and an excess of zinc chloride (ZnCl₂) are combined in a quartz ampoule. The ZnCl₂ acts as both a solvent and a catalyst.[4]

  • Sealing: The ampoule is evacuated and sealed under vacuum.

  • Heating: The sealed ampoule is heated in a furnace to a specific temperature (typically between 400°C and 600°C) for a defined period (e.g., 40 hours).[3]

  • Cooling: The furnace is allowed to cool down to room temperature.

  • Isolation: The solid product is recovered from the ampoule.

  • Washing: The crude product is washed thoroughly with dilute hydrochloric acid to remove the zinc chloride, followed by washing with water and organic solvents such as ethanol and acetone to remove any unreacted monomer and impurities.

  • Drying: The final product is dried under vacuum at an elevated temperature (e.g., 180°C) to yield the porous covalent triazine framework.

Performance Evaluation: Gas Adsorption Measurement

Gas adsorption measurements are essential to characterize the porosity and gas uptake capacity of the synthesized COFs.

Workflow for Gas Adsorption Analysis

cluster_adsorption Gas Adsorption Measurement cluster_parameters Parameters a1 Sample Degassing a2 Isotherm Measurement a1->a2 a3 Data Analysis a2->a3 p1 Adsorbate Gas (e.g., N₂, CO₂) p1->a2 p2 Temperature (e.g., 77 K, 273 K, 298 K) p2->a2

Figure 2: Workflow for determining the gas adsorption properties of the synthesized COF.

Detailed Protocol:

  • Sample Degassing: A known mass of the synthesized COF is placed in a sample tube and degassed under high vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove any adsorbed moisture and guest molecules from the pores.

  • Isotherm Measurement: The degassed sample is transferred to the analysis port of a gas adsorption analyzer. The adsorption and desorption isotherms are measured at a specific temperature (e.g., 77 K for N₂ adsorption to determine surface area and pore size distribution, and at 273 K and 298 K for CO₂ adsorption to evaluate its capture capacity).

  • Data Analysis:

    • The Brunauer-Emmett-Teller (BET) method is applied to the N₂ adsorption isotherm to calculate the specific surface area.

    • Pore size distribution is determined using methods such as Non-Local Density Functional Theory (NLDFT).

    • The amount of CO₂ adsorbed at a specific pressure (e.g., 1 bar) is determined from the CO₂ adsorption isotherm to evaluate the uptake capacity.

    • The initial slope of the adsorption isotherm can be used to calculate the isosteric heat of adsorption, which indicates the strength of the interaction between the gas molecules and the COF surface.[3]

Comparison with Alternative Materials

This compound-based COFs offer a unique combination of high nitrogen content, robust covalent linkages, and permanent porosity. Here's a comparison with other classes of porous materials:

  • Metal-Organic Frameworks (MOFs): MOFs generally exhibit higher surface areas and, in some cases, higher gas uptake capacities at high pressures. However, the metal-ligand coordination bonds in MOFs can be susceptible to hydrolysis, limiting their stability in the presence of moisture. The fully covalent nature of CTFs provides them with superior chemical and thermal stability.[9]

  • Other Covalent Organic Frameworks: While other COFs, such as those with boronate ester or imine linkages, can also exhibit high porosity, the triazine linkages in nitrile-based COFs provide a higher density of nitrogen atoms, which can enhance the affinity for CO₂.

  • Zeolites and Activated Carbon: These are traditional porous materials used for gas separation and storage. While they can have high surface areas and good performance, COFs offer the advantage of tunable pore sizes and functionalities through the rational design of the organic building blocks.[5]

Logical Relationship of COF Properties and Performance

The performance of a this compound-based COF is a direct consequence of its inherent structural and chemical properties, which are in turn determined by the synthesis conditions.

cluster_synthesis Synthesis Conditions cluster_properties Material Properties cluster_performance Performance sc1 Temperature mp1 Crystallinity sc1->mp1 mp3 Nitrogen Content sc1->mp3 sc2 Time sc2->mp1 sc3 Monomer:Catalyst Ratio mp2 Porosity (BET, Pore Volume) sc3->mp2 p1 Gas Adsorption Capacity mp1->p1 mp2->p1 p2 Gas Selectivity mp2->p2 mp3->p1 p3 Catalytic Activity mp3->p3 mp4 Thermal/Chemical Stability p4 Reusability mp4->p4

Figure 3: The relationship between synthesis, properties, and performance of COFs.

References

A Comparative Guide to the Computational Modeling of 4,4',4''-Nitrilotribenzonitrile-Based Porous Frameworks for Gas Adsorption Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The nitrile functional groups in these organic linkers are pivotal in enhancing the affinity of the resulting porous materials for specific gases, such as carbon dioxide, making them attractive for gas storage and separation applications.[2] Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are instrumental in predicting the properties and performance of these materials before their synthesis, thus accelerating the discovery of new, efficient materials.[2]

Comparison of Computational and Experimental Data

The following tables summarize key performance metrics for Covalent Triazine Frameworks (CTFs) synthesized from different aromatic nitrile monomers. These materials are analogous to the potential framework that could be synthesized from 4,4',4''-Nitrilotribenzonitrile.

MaterialMonomerBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 273 K, 1 barCO₂/N₂ Selectivity (273 K)CO₂/CH₄ Selectivity (293 K)
pBN-CTF-10-550 4,4′-(phenazine-5,10-diyl)dibenzonitrile1460[3][4]~2.4 (54 cm³/g)[3][4]Not Reported22[3][4]
PCTF-1 Terephthalonitrile (1,4-dicyanobenzene)853[5]Not Reported14-56[5]11-20[5]
CTF from this compound This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
MaterialMonomerHeat of Adsorption (Qads) for CO₂ (kJ/mol)Pore Volume (cm³/g)
pBN-CTF-10-400 4,4′-(phenazine-5,10-diyl)dibenzonitrile79[3][4]Not Reported
CTF-1 Terephthalonitrile (1,4-dicyanobenzene)Not Reported0.40[2]
CTF from this compound This compoundData Not AvailableData Not Available

Experimental Protocols

Ionothermal Synthesis of Covalent Triazine Frameworks (CTFs)

This protocol is adapted from the synthesis of pBN-CTF and is generally applicable for the synthesis of CTFs from aromatic nitrile monomers like this compound.[3][4][6]

Materials:

  • Aromatic nitrile monomer (e.g., this compound)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Pyrex ampoule

  • Deionized water

  • Hydrochloric acid (HCl, 2 mol/L)

  • Tetrahydrofuran (THF)

  • Acetone

Procedure:

  • A mixture of the aromatic nitrile monomer and anhydrous ZnCl₂ (e.g., in a 1:10 molar ratio) is placed into a Pyrex ampoule under inert conditions.

  • The ampoule is evacuated, sealed, and heated in a furnace to 400°C for 48 hours.

  • After cooling to room temperature, the resulting black solid is ground and stirred with deionized water for 72 hours to remove the bulk of the ZnCl₂.

  • The product is isolated by filtration and then stirred with 2 mol/L aqueous HCl for 24 hours to remove any remaining inorganic salts.

  • The resulting powder is washed thoroughly with water, THF, and acetone.

  • The final product is dried under vacuum to yield the covalent triazine framework.

Characterization of Covalent Triazine Frameworks

The following characterization techniques are essential to confirm the successful synthesis and to determine the properties of the CTFs.[7][8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the triazine rings and the consumption of the nitrile groups. The disappearance of the nitrile peak (around 2220-2280 cm⁻¹) and the appearance of triazine ring vibrations (around 1350 and 1500 cm⁻¹) are indicative of a successful reaction.[9]

  • Powder X-ray Diffraction (PXRD): To assess the crystallinity of the framework. Many CTFs synthesized via ionothermal methods are amorphous or have low crystallinity.[2]

  • Elemental Analysis (CHN): To determine the carbon, hydrogen, and nitrogen content of the polymer, which can be compared to the theoretical values.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.

  • Gas Adsorption Measurements: To determine the surface area (typically using the Brunauer-Emmett-Teller (BET) method from a nitrogen adsorption isotherm at 77 K) and the gas uptake capacity (e.g., CO₂, CH₄) at various pressures and temperatures.[10]

Workflows and Logical Relationships

Computational Modeling Workflow for Porous Organic Frameworks

Computational_Workflow cluster_design Monomer Design cluster_simulation Computational Simulation cluster_analysis Property Prediction & Analysis monomer Define Monomer (e.g., this compound) dft DFT Calculations (Interaction Energies, Electronic Properties) monomer->dft md MD Simulations (Structural Stability) monomer->md gcmc GCMC Simulations (Gas Adsorption Isotherms) md->gcmc properties Predict Properties (Surface Area, Pore Volume, Selectivity) gcmc->properties analysis Structure-Property Relationship Analysis properties->analysis

Caption: A typical computational workflow for the design and property prediction of porous organic frameworks.

Experimental Validation Workflow for Gas Adsorption in Porous Frameworks

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_measurement Gas Adsorption Measurement cluster_validation Data Analysis & Validation synthesis Ionothermal Synthesis of CTF characterization Structural Characterization (FT-IR, PXRD, TGA, EA) synthesis->characterization degassing Sample Degassing characterization->degassing adsorption Measure Adsorption Isotherms (N₂, CO₂, CH₄) degassing->adsorption analysis Calculate Properties (BET Area, Uptake, Selectivity) adsorption->analysis validation Compare with Computational Predictions analysis->validation

Caption: A standard experimental workflow for the synthesis, characterization, and validation of gas adsorption properties in porous frameworks.

References

Safety Operating Guide

Proper Disposal of 4,4',4''-Nitrilotribenzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 4,4',4''-Nitrilotribenzonitrile, a compound recognized for its high acute toxicity. Adherence to these protocols is essential for minimizing risks to researchers and the environment.

This compound is classified as a substance with high acute toxicity; it is fatal if swallowed and toxic in contact with skin or if inhaled. It is also harmful to aquatic life. Therefore, strict protocols must be followed for its handling and disposal. All waste containing this chemical, including contaminated materials and rinsate, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sewer systems.

Immediate Safety and Handling Plan

Before beginning any procedure that involves this compound, ensure that all required safety measures are in place.

1. Engineering Controls:

  • All work with this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[1]

  • A designated area for working with this highly toxic material should be clearly marked.[2]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves, such as nitrile rubber.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A lab coat or protective clothing is mandatory to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a vapor respirator or a self-contained breathing apparatus must be used.[1]

3. Spill and Exposure Procedures:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. Call a physician or Poison Control Center immediately.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician or Poison Control Center.

  • Ingestion: If swallowed, rinse the mouth with water. Immediately call a Poison Control Center or doctor. Do not induce vomiting.

Quantitative Data Summary

The following table summarizes key quantitative data and hazard classifications for this compound.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₂N₄Alfa Chemistry[3]
Molecular Weight 320.35 g/mol Alfa Chemistry[3]
Appearance White solid powderAlfa Chemistry[3]
Melting Point 348 °CAlfa Chemistry[3]
GHS Hazard Statements H300 (Fatal if swallowed), H311 + H331 (Toxic in contact with skin or if inhaled), H402 (Harmful to aquatic life)Sigma-Aldrich
Storage Temperature Recommended 2-8 °CApollo Scientific
Acute Waste Limit 1 quart (liquid) or 1 kg (solid) per Satellite Accumulation AreaUniversity of Pennsylvania EHRS[4]

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound waste and its empty containers.

Experimental Protocol: Waste Collection and Container Decontamination

Objective: To safely collect and prepare this compound waste and decontaminate its container for final disposal in accordance with hazardous waste regulations.

Materials:

  • Waste this compound (solid)

  • Original container of this compound

  • Appropriate hazardous waste container (sturdy, leak-proof, with a screw-top lid, not exceeding 1 quart in volume)[1][5]

  • Hazardous waste labels

  • A solvent capable of dissolving this compound (e.g., acetone)

  • Personal Protective Equipment (as specified above)

Procedure:

Part 1: Collection of Solid Waste and Contaminated Materials

  • Prepare Waste Container: Obtain a designated hazardous waste container that is compatible with the chemical. Ensure it is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Transfer Waste: Carefully transfer any unused or waste this compound solid into the prepared hazardous waste container. Perform this transfer inside a chemical fume hood to minimize exposure.

  • Collect Contaminated Disposables: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and contaminated paper towels, must also be placed in a sealed, labeled hazardous waste container.[5]

  • Storage: Keep the hazardous waste container securely closed except when adding waste. Store it in a designated Satellite Accumulation Area within the laboratory, away from incompatible materials.[1][6]

Part 2: Decontamination of the Empty Container

Due to its acute toxicity, the empty container that held this compound must be triple-rinsed.[7][8][9]

  • First Rinse: In a chemical fume hood, add a small amount of a suitable solvent (e.g., acetone) to the empty container, approximately 5% of the container's volume.[7][8] Secure the cap and swirl the container to rinse all interior surfaces thoroughly.

  • Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for liquid waste. This rinsate is now considered hazardous waste.

  • Second and Third Rinses: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.[6]

  • Final Disposal of Container: After triple-rinsing, the container can be prepared for disposal. Deface or remove the original label, write "EMPTY" on the container, and dispose of it as regular trash, or in accordance with your institution's specific guidelines for decontaminated containers.[10]

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the pickup of all hazardous waste containers.[1][6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Path start Start: Handling This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated solid_waste Solid Chemical Waste or Contaminated Disposables waste_generated->solid_waste Yes empty_container Empty Product Container waste_generated->empty_container Yes collect_solid Collect in Labeled Hazardous Waste Container (≤ 1 quart) solid_waste->collect_solid triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse ehs_pickup Store Waste Securely & Request EH&S Pickup collect_solid->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label, Mark 'EMPTY', Dispose as Regular Trash triple_rinse->dispose_container After 3rd Rinse collect_rinsate->ehs_pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,4',4''-Nitrilotribenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling and disposal of 4,4',4''-Nitrilotribenzonitrile (CAS No. 51545-36-9). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary:

This compound is a potent chemical with significant health risks. It is classified as Fatal if swallowed (Acute Toxicity, Oral - Category 2) and Toxic in contact with skin or if inhaled (Acute Toxicity, Dermal and Inhalation - Category 3).[1] It is also harmful to aquatic life.[1] Extreme caution must be exercised at all times when handling this compound.

Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (Nitrile rubber is recommended). Inspect gloves for any tears or punctures before and during use.
Eye Protection Chemical safety goggles or a face shield.
Body Protection A lab coat or chemical-resistant apron worn over personal clothing. Long-sleeved clothing is essential.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a certified chemical fume hood or in cases of inadequate ventilation to prevent inhalation of dust.
Handling Procedures

Adherence to the following step-by-step handling protocol is critical to minimize exposure and ensure safety.

Experimental Protocol: Weighing and Preparing a Solution of this compound

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate glassware, and solvent.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Carefully transfer the desired amount of this compound from the stock container to weigh paper using a clean spatula.

    • Avoid generating dust.[1] If any dust is generated, ensure it is contained within the fume hood.

  • Preparing the Solution:

    • Carefully add the weighed compound to the appropriate glassware containing the desired solvent.

    • Gently swirl or stir the mixture to dissolve the compound. Avoid splashing.

    • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly clean all equipment that came into contact with the chemical.

    • Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1]

    • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

EmergencyImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Avoid breathing dust. Wearing appropriate PPE, carefully cover the spill with an inert absorbent material. Collect the material into a sealed container for disposal.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weigh paper and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container.

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_fume_hood Verify Fume Hood Operation gather_equipment Gather Equipment & Glassware prep_fume_hood->gather_equipment don_ppe Don All Required PPE gather_equipment->don_ppe weigh_compound Weigh Compound on Analytical Balance don_ppe->weigh_compound prepare_solution Prepare Solution in Glassware weigh_compound->prepare_solution clean_equipment Clean Contaminated Equipment prepare_solution->clean_equipment wash_hands Thoroughly Wash Hands clean_equipment->wash_hands collect_waste Collect Solid & Liquid Hazardous Waste wash_hands->collect_waste dispose_waste Dispose via Approved Program collect_waste->dispose_waste

Caption: Workflow for Safe Handling of this compound.

References

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